Product packaging for 7-Deazaxanthine(Cat. No.:CAS No. 39929-79-8)

7-Deazaxanthine

Cat. No.: B559698
CAS No.: 39929-79-8
M. Wt: 151.12 g/mol
InChI Key: HASUWNAFLUMMFI-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O2 B559698 7-Deazaxanthine CAS No. 39929-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASUWNAFLUMMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473683
Record name 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39929-79-8
Record name 7-Deazaxanthine
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URL https://commonchemistry.cas.org/detail?cas_rn=39929-79-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
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Record name 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Foundational & Exploratory

The Core Mechanism of 7-Deazaxanthine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaxanthine is a synthetic purine analog that has garnered significant interest within the scientific community for its potent inhibitory effects on thymidine phosphorylase (TPase), an enzyme critically implicated in angiogenesis and tumor progression. This technical guide elucidates the fundamental mechanism of action of this compound, detailing its enzymatic inhibition kinetics, the consequential impact on angiogenic signaling pathways, and comprehensive experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of oncology, pharmacology, and drug discovery.

Introduction

This compound (7-DX) is recognized as a prototypical inhibitor of thymidine phosphorylase (TPase), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] Elevated levels of TPase are observed in a variety of solid tumors, where its activity is correlated with increased angiogenesis, tumor growth, and metastasis. The enzymatic product, 2-deoxy-D-ribose, is a potent chemoattractant and pro-angiogenic factor. By inhibiting TPase, this compound effectively curtails the production of this key signaling molecule, thereby exerting its anti-angiogenic effects.

Mechanism of Action: Inhibition of Thymidine Phosphorylase

The primary mechanism of action of this compound is the direct inhibition of thymidine phosphorylase. Extensive enzymatic assays have been conducted to characterize the nature of this inhibition.

Inhibition Kinetics

Kinetic analyses have revealed that this compound exhibits a non-competitive mode of inhibition with respect to the inorganic phosphate (Pi) substrate and a competitive or mixed type of inhibition with respect to the thymidine substrate. This suggests that this compound can bind to a site on the enzyme that is distinct from the phosphate-binding site, and its binding can interfere with the binding of thymidine to the active site.

Quantitative Data Summary

The inhibitory potency of this compound against thymidine phosphorylase has been quantified in multiple studies. The following table summarizes the key quantitative data.

ParameterValueEnzyme SourceSubstrateReference
IC50 40 µMEscherichia coliThymidine (100 µM)[1]
IC50 41.0 ± 1.63 µMEscherichia coliThymidine
Inhibition Type Non-competitiveEscherichia coliInorganic Phosphate
Inhibition Type Competitive/MixedEscherichia coliThymine

Signaling Pathway Analysis: Anti-Angiogenesis

The inhibition of thymidine phosphorylase by this compound initiates a cascade of events that ultimately suppresses angiogenesis. The central mechanism involves the depletion of 2-deoxy-D-ribose, a key downstream effector of TPase activity.

The TPase-Angiogenesis Axis

Thymidine phosphorylase promotes angiogenesis primarily through the enzymatic generation of 2-deoxy-D-ribose. This sugar phosphate has been shown to stimulate the production and secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic cytokine. VEGF, in turn, binds to its receptor (VEGFR-2) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

Impact of this compound on VEGF Signaling

By inhibiting TPase, this compound reduces the intracellular and extracellular concentrations of 2-deoxy-D-ribose. This leads to a subsequent decrease in VEGF expression and secretion by tumor cells. The diminished availability of VEGF results in reduced activation of the VEGFR-2 signaling pathway in endothelial cells, thereby inhibiting angiogenesis.

TPase_VEGF_Pathway cluster_tumor Tumor Cell cluster_ec Endothelial Cell Thymidine Thymidine TPase Thymidine Phosphorylase (TPase) Thymidine->TPase Deoxyribose 2-deoxy-D-ribose TPase->Deoxyribose VEGF VEGF (Vascular Endothelial Growth Factor) Deoxyribose->VEGF stimulates VEGFR2 VEGFR-2 VEGF->VEGFR2 Signaling Downstream Signaling VEGFR2->Signaling Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Deazaxanthine This compound Deazaxanthine->TPase

Figure 1. Mechanism of this compound in inhibiting angiogenesis.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments related to the characterization of this compound's mechanism of action.

In Vitro Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the activity of TPase by monitoring the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.

Materials:

  • Recombinant E. coli Thymidine Phosphorylase (TPase)

  • Thymidine

  • This compound

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in potassium phosphate buffer to the desired concentrations.

    • Dilute the TPase enzyme in potassium phosphate buffer to the working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL of 50 mM potassium phosphate buffer (pH 7.4)

      • 20 µL of the this compound solution (or vehicle control)

      • 20 µL of the TPase enzyme solution

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the thymidine solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 290 nm and continue to take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

TPase_Assay_Workflow start Start prep Prepare Reagents (Buffer, Thymidine, 7-DX, TPase) start->prep setup Assay Setup in 96-well Plate (Buffer + 7-DX + TPase) prep->setup incubate Pre-incubate at 37°C for 10 min setup->incubate initiate Initiate Reaction (Add Thymidine) incubate->initiate measure Measure Absorbance at 290 nm (Kinetic Read) initiate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Figure 2. Experimental workflow for the in vitro TPase inhibition assay.
Kinetic Analysis of TPase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive), the TPase inhibition assay is performed with varying concentrations of both the substrate (thymidine) and the inhibitor (this compound).

Procedure:

  • Follow the general procedure for the in vitro TPase inhibition assay described in section 5.1.

  • Perform the assay with a range of fixed concentrations of this compound.

  • For each fixed inhibitor concentration, vary the concentration of the thymidine substrate.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Analyze the pattern of the lines on the plot to determine the mode of inhibition.

Inhibition_Kinetics_Logic cluster_analysis Analysis of Plot start Vary [Substrate] and [Inhibitor] measure_v Measure Initial Velocity (v) start->measure_v plot Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) measure_v->plot competitive Lines intersect on y-axis plot->competitive noncompetitive Lines intersect on x-axis plot->noncompetitive uncompetitive Parallel lines plot->uncompetitive mixed Lines intersect in quadrant II plot->mixed determine Determine Inhibition Type competitive->determine noncompetitive->determine uncompetitive->determine mixed->determine

Figure 3. Logical flow for determining the type of enzyme inhibition.

Conclusion

This compound serves as a potent and well-characterized inhibitor of thymidine phosphorylase. Its mechanism of action, centered on the disruption of the TPase-VEGF angiogenic axis, provides a clear rationale for its anti-tumor and anti-angiogenic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting this critical enzymatic pathway.

References

Synthesis of Novel 7-Deazaxanthine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel 7-deazaxanthine derivatives. This class of compounds, characterized by a pyrrolo[2,3-d]pyrimidine core, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antiviral, and receptor modulatory activities. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Synthesis Strategies and Experimental Protocols

The synthesis of the this compound scaffold (pyrrolo[2,3-d]pyrimidine-2,4-dione) can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a substituted pyrrole precursor or vice versa. A common and effective method involves a one-pot, three-component reaction, offering efficiency and diversity in generating novel derivatives.

General Procedure for the Synthesis of Polysubstituted Pyrrolo[2,3-d]pyrimidines

A versatile method for the synthesis of the this compound core involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This approach, catalyzed by tetra-n-butylammonium bromide (TBAB), provides high yields under mild conditions.

Experimental Protocol:

A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (10 mL) is stirred at 50 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative. This protocol offers advantages such as high yields (typically 73-95%), short reaction times, and a straightforward work-up procedure.[1]

Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

For the generation of more complex, tricyclic this compound analogues, a multi-step synthesis can be employed, starting from substituted pyrrolo[2,3-d]pyrimidin-4(1H)-ones.

Experimental Protocol:

Step 1: Synthesis of 2-(Aryl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one. To a solution of the appropriate starting materials in a suitable solvent, the reaction is initiated to form the core tricyclic structure. For example, 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can be synthesized and purified to yield a solid product.[2]

Step 2: Halogenation. A mixture of the product from Step 1 (5.0 mmol) and an N-halosuccinimide (NXS, e.g., NCS, NBS, or NIS) (5.5 mmol) in dichloromethane (DCM) is stirred at room temperature for 1 hour to introduce a halogen atom at the 3-position of the pyrrolo[2,3-d]pyrimidine core.[2]

Step 3: Synthesis of Imine Derivatives. Further modifications can be made, for instance, by reacting the tricyclic core with various anilines to produce imine derivatives, expanding the chemical diversity of the synthesized library.[2]

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have been shown to exhibit a range of biological activities, with anticancer and adenosine A2A receptor antagonism being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1 HH4-Cl-PhHT-294.55[2]
2 HH4-Br-PhHT-294.01[2]
3 CH3H4-F-PhMCF-7>50[3]
4 CH3H4-Cl-PhA54915.69[3]
5 CH3H4-Br-PhHepG213.68[3]
6 HHHN/A40 (TPase inhibition)[4]

This table is a compilation of data from multiple sources to illustrate the structure-activity relationships. Compound structures are generalized representations of the this compound core with varied substituents.

The data suggests that the nature and position of substituents on the this compound scaffold significantly influence the anticancer potency. For instance, the presence of a bromine atom at the 4-position of a phenyl ring at C2 and an azepine side-ring can enhance activity against colon cancer cell lines.[2]

Adenosine A2A Receptor Antagonism

Fused this compound derivatives have been identified as novel antagonists of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission. QSAR modeling and molecular docking studies have been employed to predict the inhibitory activities of these compounds and guide the synthesis of new, potent antagonists.[5][6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

Microtubule Targeting Pathway

Certain this compound and the closely related 7-deazahypoxanthine derivatives function as microtubule-targeting agents. They inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Microtubule_Targeting_Pathway cluster_cell Cancer Cell 7-Deazaxanthine_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers 7-Deazaxanthine_Derivative->Tubulin_Dimers Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Microtubule targeting by this compound derivatives.

Adenosine A2A Receptor Signaling Pathway

As antagonists, this compound derivatives block the activation of the adenosine A2A receptor by its endogenous ligand, adenosine. This inhibition modulates downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway, which can have therapeutic effects in various diseases.

A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A2A_Receptor Adenosine A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenosine Adenosine Adenosine->A2A_Receptor Activates 7_Deazaxanthine This compound Antagonist 7_Deazaxanthine->A2A_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response

Caption: Antagonism of the Adenosine A2A receptor by 7-deazaxanthines.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis and purification to comprehensive biological screening and mechanism of action studies.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Start Starting Materials Reaction Chemical Synthesis (e.g., One-pot reaction) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Reaction Inactive/ Redesign Secondary_Screening Secondary Screening (e.g., Target-based assays) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection MOA_Studies Mechanism of Action (e.g., Cell cycle analysis, Western blot) Lead_Selection->MOA_Studies Potent & Selective In_Vivo In Vivo Studies (Animal Models) MOA_Studies->In_Vivo

Caption: Workflow for this compound drug discovery.

References

7-Deazaxanthine as a Thymidine Phosphorylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-deazaxanthine as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and the signaling pathways involved.

Introduction: The Role of Thymidine Phosphorylase in Disease

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[1] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are observed in a variety of solid tumors, and its expression is often correlated with poor patient prognosis. The pro-angiogenic and anti-apoptotic functions of TP make it a compelling target for anticancer drug development. The inhibition of TP is a promising therapeutic strategy to counteract tumor growth and metastasis.[2] this compound has been identified as a potent, first-in-class purine derivative inhibitor of TP.[3]

Quantitative Inhibitory Data of this compound

The inhibitory potency of this compound against thymidine phosphorylase has been quantified in several studies. The following table summarizes the key inhibitory constants.

InhibitorIC50 (µM)Ki (µM)Enzyme SourceSubstrate ConcentrationReference
This compound40Not ReportedPurified TP100 µM Thymidine[3]
This compound41.0 ± 1.63Not ReportedRecombinant E. coli TPNot Specified[4][5]
This compound38.68 ± 1.12Not ReportedNot SpecifiedNot Specified[6]
This compound58Not ReportedNot SpecifiedNot Specified[1]
This compoundNot Reported45.0 ± 0.003Not SpecifiedNot Specified[5]

Experimental Protocols

In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against thymidine phosphorylase by monitoring the change in absorbance resulting from the conversion of thymidine to thymine.[4][6]

Materials:

  • Thymidine Phosphorylase (from E. coli)

  • Thymidine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • This compound (or other test compounds)

  • Dimethylsulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Dilute the enzyme and substrate in potassium phosphate buffer to the desired concentrations.

  • Assay Reaction Mixture (Final Volume: 200 µL):

    • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

    • 20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well)

    • 10 µL of the test compound solution (dissolved in DMSO)

  • Incubation:

    • Incubate the reaction mixture in the 96-well plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the thymidine substrate solution (e.g., final concentration of 1.5 mM) to each well to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of thymine formation.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (containing only DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate (thymidine) and the inhibitor.[4]

Procedure:

  • Incubate the enzyme with different concentrations of the inhibitor for 10 minutes at 30°C.

  • Initiate the reaction by adding various concentrations of the thymidine substrate.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition and the inhibition constant (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by thymidine phosphorylase and the experimental workflow for inhibitor screening.

Thymidine_Phosphorylase_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Thymidine Phosphorylase Activity cluster_2 Downstream Effects Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Phosphate Inorganic Phosphate Phosphate->TP Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose -1-phosphate TP->dRP Deazaxanthine This compound Deazaxanthine->TP dR 2-deoxy-D-ribose dRP->dR PI3K_Akt PI3K/Akt Pathway dR->PI3K_Akt HO1 Heme Oxygenase-1 (HO-1) dR->HO1 Angiogenesis Angiogenesis (Endothelial Cell Migration) PI3K_Akt->Angiogenesis HO1->Angiogenesis

Caption: Signaling pathway of thymidine phosphorylase in angiogenesis.

Experimental_Workflow start Start prep Prepare Reagents: - TP Enzyme - Substrate (Thymidine) - Test Compound (this compound) - Buffer start->prep mix Prepare Reaction Mixture in 96-well Plate: - Buffer - Enzyme - Test Compound prep->mix incubate Incubate at 30°C for 10 min mix->incubate add_substrate Add Thymidine Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 290 nm (Kinetic Read) add_substrate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measure->analyze end End analyze->end

Caption: Experimental workflow for TP inhibitor screening.

Conclusion

This compound serves as a valuable tool for researchers studying the role of thymidine phosphorylase in cancer biology and angiogenesis. Its well-characterized inhibitory activity and the established protocols for its evaluation provide a solid foundation for further investigation into the therapeutic potential of TP inhibitors. The elucidation of the downstream signaling pathways affected by TP inhibition opens new avenues for exploring combination therapies and developing novel anticancer agents.

References

In-Depth Technical Guide: Exploring the Anti-Angiogenic Properties of 7-Deazaxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this pathway represents a key strategy in cancer therapy. 7-Deazaxanthine, a purine derivative, has emerged as a molecule of interest due to its anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols. The primary mechanism identified is the inhibition of thymidine phosphorylase (TP), an enzyme known to play a crucial role in angiogenesis. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is a synthetic purine analog that has been identified as a novel inhibitor of thymidine phosphorylase (TP), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] Elevated levels of TP are found in various solid tumors and are associated with poor prognosis, attributed in part to the pro-angiogenic activity of its enzymatic products.[3][4][5] this compound has demonstrated a significant inhibitory effect on neovascularization, positioning it as a promising candidate for anti-angiogenic therapy.[2] This guide will delve into the experimental evidence supporting the anti-angiogenic properties of this compound, focusing on its mechanism of action, quantitative data from key assays, and detailed experimental methodologies.

Mechanism of Action: Inhibition of Thymidine Phosphorylase

The principal anti-angiogenic mechanism of this compound is attributed to its potent inhibition of thymidine phosphorylase.[1][2] TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), promotes angiogenesis through the generation of 2-deoxy-D-ribose, a degradation product of thymidine.[4][5] 2-deoxy-D-ribose has been shown to be both angiogenic and chemotactic for endothelial cells.[4] By inhibiting TP, this compound effectively reduces the production of these pro-angiogenic factors, thereby impeding the formation of new blood vessels.

The inhibitory effect of this compound on thymidine phosphorylase has been quantified, with a reported IC50 value of 40 µM in the presence of 100 µM of the natural substrate, thymidine.[2] At a concentration of 1 mM, this compound almost completely prevents the TP-catalyzed hydrolysis of thymidine to thymine.[2]

Signaling Pathway

The inhibition of thymidine phosphorylase by this compound initiates a cascade of events that ultimately suppresses angiogenesis. While direct modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway by this compound is yet to be fully elucidated, the inhibition of TP is known to indirectly affect angiogenic signaling. The reduction in 2-deoxy-D-ribose levels diminishes the stimulation of endothelial cell migration and proliferation, key events in the angiogenic process.

This compound This compound Thymidine Phosphorylase (TP) Thymidine Phosphorylase (TP) This compound->Thymidine Phosphorylase (TP) Inhibits 2-deoxy-D-ribose-1-phosphate 2-deoxy-D-ribose-1-phosphate Thymidine Phosphorylase (TP)->2-deoxy-D-ribose-1-phosphate Catalyzes conversion to Thymidine Thymidine Thymidine->Thymidine Phosphorylase (TP) Substrate Angiogenesis Angiogenesis 2-deoxy-D-ribose-1-phosphate->Angiogenesis Promotes

Figure 1: Mechanism of this compound Action

Experimental Data

The anti-angiogenic activity of this compound has been evaluated in various experimental models. The following tables summarize the available quantitative data.

Table 1: In Vitro Thymidine Phosphorylase Inhibition
CompoundTargetAssay ConditionsIC50Reference
This compoundE. coli Thymidine PhosphorylasePresence of 100 µM Thymidine40 µM[2]
This compoundE. coli Thymidine Phosphorylase---41.0 ± 1.63 μM[6]

Note: While a specific IC50 for endothelial cell proliferation has not been found in the literature, the potent inhibition of TP, a key enzyme in angiogenesis, strongly suggests an anti-proliferative effect on endothelial cells.

Table 2: In Vivo Anti-Angiogenic Activity
AssayModelTreatmentOutcomeReference
Chorioallantoic Membrane (CAM) AssayChicken EmbryoThis compoundSignificant prevention of neovascularization[2]

Further quantitative data from in vitro assays such as tube formation and endothelial cell proliferation specific to this compound are areas for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic properties of this compound.

Thymidine Phosphorylase Inhibition Assay

This protocol is adapted from the methodology used to determine the IC50 of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of thymidine phosphorylase.

Materials:

  • Purified E. coli thymidine phosphorylase

  • Thymidine (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, thymidine, and various concentrations of this compound.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a known amount of thymidine phosphorylase.

  • Monitor the conversion of thymidine to thymine by measuring the change in absorbance at a specific wavelength (e.g., 290 nm) over time.

  • Calculate the initial reaction velocities for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prepare Reaction Mix Prepare Reaction Mix Add TP Add TP Prepare Reaction Mix->Add TP Monitor Absorbance Monitor Absorbance Add TP->Monitor Absorbance Calculate Velocity Calculate Velocity Monitor Absorbance->Calculate Velocity Plot Inhibition Plot Inhibition Calculate Velocity->Plot Inhibition Determine IC50 Determine IC50 Plot Inhibition->Determine IC50

Figure 2: Workflow for TP Inhibition Assay
Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a standard method to assess the pro- or anti-angiogenic potential of a compound.

Objective: To visually and quantitatively assess the effect of this compound on the formation of new blood vessels on the chicken chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs

  • Sterile filter paper discs or carrier of choice (e.g., gelatin sponge)

  • This compound solution

  • Phosphate-buffered saline (PBS) as a control

  • Egg incubator

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • On day 8-10, apply a sterile filter paper disc saturated with a known concentration of this compound solution onto the CAM. A control disc with PBS should also be applied to a different set of eggs.

  • Seal the window and return the eggs to the incubator for another 48-72 hours.

  • On day 12-13, open the eggs and observe the CAM under a stereomicroscope.

  • Capture images of the area around the filter discs.

  • Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length and density in a defined area around the disc. Compare the results from the this compound-treated group to the control group.

Incubate Eggs (3-4 days) Incubate Eggs (3-4 days) Create Window Create Window Incubate Eggs (3-4 days)->Create Window Apply Treatment (Day 8-10) Apply Treatment (Day 8-10) Create Window->Apply Treatment (Day 8-10) Incubate (48-72h) Incubate (48-72h) Apply Treatment (Day 8-10)->Incubate (48-72h) Observe & Image CAM Observe & Image CAM Incubate (48-72h)->Observe & Image CAM Quantify Angiogenesis Quantify Angiogenesis Observe & Image CAM->Quantify Angiogenesis

Figure 3: CAM Assay Experimental Workflow
Endothelial Cell Proliferation (Viability) Assay

This in vitro assay measures the effect of a compound on the proliferation of endothelial cells.

Objective: To determine the concentration-dependent effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.

Materials:

  • HUVECs or other endothelial cells

  • Endothelial cell growth medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value for cell proliferation.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Objective: To evaluate the inhibitory effect of this compound on the tube-forming capacity of endothelial cells.

Materials:

  • HUVECs or other endothelial cells

  • Basement membrane extract (e.g., Matrigel®)

  • Endothelial cell growth medium

  • This compound

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

  • Prepare a suspension of HUVECs in medium containing various concentrations of this compound (and a vehicle control).

  • Seed the HUVEC suspension onto the solidified basement membrane extract.

  • Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Visualize the tube network using an inverted microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

  • Compare the results from the this compound-treated wells to the control wells.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-angiogenic agent, primarily through its well-defined inhibitory action on thymidine phosphorylase. The in vivo data from the CAM assay provides strong evidence for its ability to suppress neovascularization. However, to advance the development of this compound as a potential therapeutic, further research is warranted.

Key areas for future investigation include:

  • Quantitative in vitro studies: Generating robust dose-response data for this compound in endothelial cell proliferation and tube formation assays is crucial to fully characterize its anti-angiogenic potency.

  • Elucidation of downstream signaling: Investigating the direct and indirect effects of this compound on the VEGF signaling pathway and other key angiogenic pathways will provide a more complete understanding of its molecular mechanism.

  • In vivo tumor models: Evaluating the efficacy of this compound in preclinical cancer models will be essential to assess its therapeutic potential in a more complex biological system.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective inhibitors of thymidine phosphorylase with enhanced anti-angiogenic activity.

This technical guide provides a solid foundation for researchers and drug developers interested in the anti-angiogenic properties of this compound. By addressing the outlined future directions, the scientific community can further unlock the therapeutic potential of this promising molecule.

References

7-Deazaxanthine Derivatives as Adenosine A2A Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-deazaxanthine derivatives as antagonists for the adenosine A2A receptor (A2AR). The A2A receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in cancer immunotherapy.[1][2] Antagonism of this receptor in the basal ganglia is believed to counteract the inhibitory effects of adenosine on dopamine signaling, thereby offering a non-dopaminergic therapeutic strategy for Parkinson's disease.[3][4] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells; antagonists can block this effect and restore immune function.[2]

The xanthine scaffold, famously represented by caffeine, is a well-established starting point for A2A antagonist design.[5][6] Modifications of this core have led to the exploration of various bioisosteres, including deazaxanthines. This guide focuses specifically on the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) scaffold, summarizing its current standing, biological evaluation, and synthetic approaches.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the stimulatory G-protein, Gs. Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change that activates Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neurotransmitter release and gene expression.[4][7] A2A receptor antagonists block this initial activation step, thereby preventing the downstream signaling cascade.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2AR Adenosine A2A Receptor Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP Agonist Adenosine (Agonist) Agonist->A2AR Binds & Activates Antagonist This compound (Antagonist) Antagonist->A2AR Binds & Blocks ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PKA->Response Phosphorylates Downstream Targets

Caption: Adenosine A2A Receptor Gs-coupled signaling pathway.

Biological Activity of this compound Derivatives

The deazaxanthine scaffold is characterized by the replacement of a nitrogen atom in the purine ring system with a carbon atom. This creates two primary isomers: 9-deazaxanthine (pyrrolo[3,2-d]pyrimidine-2,4-dione) and this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione).

Early comparative studies investigating both scaffolds found that this compound derivatives were considerably less potent as A2A receptor antagonists than their corresponding xanthine and 9-deazaxanthine counterparts.[8] This initial finding likely directed research efforts towards the more potent 9-deazaxanthine core.

However, more recent research has revisited the this compound scaffold, focusing on novel fused derivatives. A 2021 study developed quantitative structure-activity relationship (QSAR) models to predict the inhibitory activities of new fused this compound compounds, leading to the synthesis of novel pyrimido[5′,4′:4,5]pyrrolo[1,2‐a][9]diazepine derivatives. While this study highlights the ongoing interest in this scaffold, specific quantitative binding data for these novel fused 7-deazaxanthines were not detailed in the primary report, with the focus being on the synthetic methodology and QSAR modeling.[9]

For context, the table below includes data for reference this compound compounds from the earlier comparative study, which illustrates their lower affinity compared to a potent xanthine antagonist.

Table 1: Comparative Binding Affinities (Ki, nM) of Deazaxanthine Derivatives at Rat A2A Receptors

CompoundScaffoldSubstituents (R1, R3, R8)A2A Ki (nM)Reference
1,3-Dipropyl-8-styryl-7-deazaxanthineThis compoundPropyl, Propyl, Styryl> 10,000[8]
1,3-Dimethyl-8-phenyl-7-deazaxanthineThis compoundMethyl, Methyl, Phenyl3,800[8]
1,3-Dipropyl-8-phenyl-7-deazaxanthineThis compoundPropyl, Propyl, Phenyl1,100[8]
DPX (Reference Xanthine)XanthinePropyl, Propyl, H2,000[8]

Data sourced from Grahner et al., J Med Chem, 1994.[8] The Ki values were determined via radioligand binding assays on rat brain striatal membranes.

Experimental Protocols

The characterization of this compound derivatives as A2A antagonists involves two primary in vitro assays: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency and efficacy (IC50).

Radioligand Binding Assay Protocol

This protocol is a generalized method to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the A2A receptor.

Binding_Assay_Workflow cluster_add Assay Components prep Prepare Receptor Source (e.g., HEK293 cell membranes expressing hA2AR) plate Plate Membranes in 96-well plates prep->plate add_ligands Add Assay Components plate->add_ligands incubate Incubate (e.g., 60 min at 30°C) to reach equilibrium add_ligands->incubate filter Rapid Filtration (e.g., GF/C filters) to separate bound/unbound ligand incubate->filter wash Wash Filters with ice-cold buffer filter->wash scint Measure Radioactivity (Scintillation Counting) wash->scint analyze Data Analysis (Calculate Ki from IC50 using Cheng-Prusoff equation) scint->analyze radioligand Radioligand (e.g., [3H]ZM241385) radioligand->add_ligands test_compound Test Compound (this compound derivative) at various concentrations test_compound->add_ligands nsb Non-specific Binding Control (High concentration of unlabeled ligand) nsb->add_ligands

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: A stable cell line (e.g., HEK293 or CHO) expressing the human A2A receptor is cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in order: assay buffer (e.g., 50 mM Tris, 5 mM MgCl2), the test compound at various concentrations, a fixed concentration of a selective A2A radioligand (e.g., [3H]ZM241385 or [3H]CGS21680), and the membrane preparation.

  • Controls: Total binding is measured in the absence of any competing compound. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive A2A antagonist (e.g., ZM241385) to saturate the receptors.

  • Incubation: The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonist Assay (cAMP Accumulation)

This protocol determines the functional potency of a test compound by measuring its ability to inhibit the agonist-induced production of cAMP.

cAMP_Assay_Workflow cluster_detect cAMP Detection prep Culture & Harvest Cells (e.g., CHO-hA2AR) pde Pre-incubate Cells with PDE inhibitor (e.g., Rolipram, IBMX) prep->pde plate Plate Cells in 384-well plates pde->plate add_antagonist Add Test Antagonist (this compound derivative) at various concentrations plate->add_antagonist incubate1 Incubate (e.g., 10 min at RT) add_antagonist->incubate1 add_agonist Stimulate with Agonist (e.g., NECA at EC80 concentration) incubate1->add_agonist incubate2 Incubate (e.g., 15-30 min) add_agonist->incubate2 lyse Lyse Cells & Detect cAMP incubate2->lyse analyze Data Analysis (Calculate IC50 from dose-response curve) lyse->analyze htrf HTRF fp Fluorescence Polarization lum Luminescence (GloSensor)

Caption: General workflow for a cAMP functional antagonist assay.

Methodology:

  • Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the human A2A receptor are cultured to near confluency.

  • Cell Preparation: Cells are harvested and resuspended in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram. This prevents the degradation of cAMP and enhances the assay signal.

  • Antagonist Incubation: The cell suspension is added to a microplate, followed by the addition of the this compound test compounds at varying concentrations. The plate is pre-incubated for a short period (e.g., 10-15 minutes).

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an A2A agonist (e.g., NECA), typically at a concentration that elicits 80% of the maximal response (EC80), to induce cAMP production.

  • Incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Detection: The reaction is stopped, and the cells are lysed. The amount of intracellular cAMP is quantified using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or luminescence-based systems like GloSensor™.[9]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is calculated.

Representative Synthesis of the this compound Core

The synthesis of the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) core generally involves the construction of a substituted pyrrole ring followed by cyclization to form the fused pyrimidine ring. The following is a generalized logical workflow based on synthetic strategies for related scaffolds.

Synthesis_Workflow start Start with Substituted Pyrrole Precursor (e.g., aminopyrrole carboxylate) step1 Introduce Substituents (Alkylation at N1, N3 positions) start->step1 step2 Cyclization Reaction (e.g., with Urea or Phosgene equivalent) to form pyrimidinedione ring step1->step2 core Formation of 1,3-Disubstituted This compound Core step2->core step3 Functionalization at C8-equivalent position (e.g., Halogenation followed by Suzuki or Sonogashira coupling) core->step3 final Final this compound Derivative step3->final

Caption: Generalized synthetic workflow for this compound derivatives.

Conclusion and Future Perspectives

The exploration of this compound derivatives as adenosine A2A receptor antagonists reveals a scaffold with a complex history. Initial studies suggested significantly lower potency compared to the isomeric 9-deazaxanthines, which likely steered development efforts away from this core.[8] However, the principles of medicinal chemistry demonstrate that even scaffolds with modest initial activity can be optimized into potent leads through systematic structural modification.

Recent efforts in synthesizing novel fused this compound heterocycles indicate a renewed interest in this chemical space. The future development of these derivatives will depend on the successful identification of substitutions that can enhance binding affinity and selectivity for the A2A receptor. Advanced computational techniques, such as the QSAR modeling and molecular docking already being employed, will be critical in guiding the rational design of next-generation compounds. While the this compound core currently remains less prominent than other non-xanthine scaffolds in the A2A antagonist landscape, it represents an underexplored area with potential for novel intellectual property and the discovery of antagonists with unique pharmacological profiles. Further synthesis and detailed biological characterization of new analogs are required to fully determine the therapeutic potential of this scaffold.

References

In Vivo Anticancer Activities of 7-Deazaxanthine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anticancer activities of 7-deazaxanthine compounds, with a particular focus on their derivatives, the C2-substituted 7-deazahypoxanthines. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms of action and experimental workflows.

Core Findings: Microtubule Destabilization by 7-Deazahypoxanthine Analogs

Recent in vivo research has highlighted the potential of 7-deazahypoxanthine derivatives as potent anticancer agents. A key study identified a C2-alkynyl analogue of 7-deazahypoxanthine as a promising candidate that demonstrates significant tumor growth inhibition in a preclinical cancer model. The primary mechanism of action for this class of compounds has been identified as the disruption of microtubule dynamics, a critical process for cell division and proliferation.

Quantitative In Vivo Efficacy

The in vivo anticancer activity of a leading C2-alkynyl-7-deazahypoxanthine analog was evaluated in a human colon cancer xenograft model. The study demonstrated a statistically significant reduction in tumor growth in mice treated with the compound compared to the vehicle control group, without inducing noticeable toxicity as indicated by stable body weight.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionToxicityReference
C2-alkynyl-7-deazahypoxanthine (analogue 7)Human Colon Cancer (SW620 xenograft)Athymic nude mice3 mg/kg, intraperitoneal injection, 5 times per week for 17 daysStatistically significant (P ≤ 0.01) reduction in tumor volumeNo significant weight loss observed

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiment that demonstrated the anticancer efficacy of the C2-alkynyl-7-deazahypoxanthine analog.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer activity of a C2-alkynyl-7-deazahypoxanthine analog on the growth of human colon cancer xenografts in immunodeficient mice.

Materials:

  • Cell Line: SW620 human colon adenocarcinoma cells.

  • Animals: Female athymic nude mice.

  • Compound: C2-alkynyl-7-deazahypoxanthine analog (referred to as compound 7 in the source study).

  • Vehicle Control: Appropriate solvent for the compound (e.g., DMSO, saline).

  • Ancillary Reagents: Matrigel, cell culture medium.

Procedure:

  • Cell Culture: SW620 cells are cultured in appropriate media until they reach the desired confluence for inoculation.

  • Tumor Inoculation: A suspension of 2.5 million SW620 cells in 100 μL of culture medium mixed with 50% Matrigel is subcutaneously injected into the flank of each female athymic nude mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to a treatment group and a vehicle control group.

  • Treatment Administration: The treatment group receives intraperitoneal (i.p.) injections of the C2-alkynyl-7-deazahypoxanthine analog at a dose of 3 mg/kg. The control group receives i.p. injections of the vehicle.

  • Dosing Schedule: Treatment is administered five times per week for a total duration of 17 days.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study to assess treatment efficacy and toxicity, respectively. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Data Analysis: At the end of the study, the tumor volumes between the treated and control groups are compared using appropriate statistical methods (e.g., t-test) to determine the significance of any observed tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their anticancer effects through at least two distinct mechanisms: microtubule destabilization and potential inhibition of angiogenesis.

Microtubule Destabilization by 7-Deazahypoxanthines

The primary and well-documented mechanism of action for the anticancer activity of C2-substituted 7-deazahypoxanthines is their ability to target and disrupt the microtubule network within cancer cells. These compounds bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells. Docking studies have suggested that these compounds likely bind at the colchicine-binding site on β-tubulin[1][2][3][4].

Microtubule_Destabilization_Pathway cluster_0 Cancer Cell Compound 7-Deazahypoxanthine Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Caption: Microtubule destabilization by 7-deazahypoxanthine analogs.

Proposed Anti-Angiogenic Activity of this compound

This compound itself has been described as having antiangiogenic properties. This is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). VEGF is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By inhibiting the VEGF signaling pathway, this compound may cut off the tumor's blood supply, thereby impeding its growth. While this mechanism is proposed, detailed in vivo studies specifically demonstrating this for this compound or its derivatives are not yet extensively available in the reviewed literature.

VEGF_Inhibition_Pathway cluster_1 Proposed Anti-Angiogenic Mechanism Compound This compound VEGF_Synth VEGF Synthesis Compound->VEGF_Synth Inhibits VEGFR VEGF Receptor (VEGFR) Compound->VEGFR Blocks Binding VEGF VEGF VEGF_Synth->VEGF VEGF->VEGFR Binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Caption: Proposed VEGF signaling inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo anticancer activity of this compound compounds in a xenograft model.

Experimental_Workflow Start Start: Select this compound Compound Cell_Culture 1. Cancer Cell Line Culture (e.g., SW620) Start->Cell_Culture Animal_Model 2. Subcutaneous Injection into Athymic Nude Mice Cell_Culture->Animal_Model Tumor_Growth 3. Allow Tumors to Establish Animal_Model->Tumor_Growth Grouping 4. Randomize Mice into Control & Treatment Groups Tumor_Growth->Grouping Treatment 5. Administer Compound (e.g., i.p. injection) Grouping->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Data_Analysis 7. Statistical Analysis of Tumor Growth Monitoring->Data_Analysis Conclusion End: Efficacy and Toxicity Assessment Data_Analysis->Conclusion

References

An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol, also known as 7-deazaxanthine, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. Its structural resemblance to purine bases has made it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant role as a synthetic intermediate in the pharmaceutical industry.

Chemical and Physical Properties

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is a stable, light-brown to beige solid at room temperature.[1] Its core structure consists of a fused pyrrole and pyrimidine ring system, which imparts a relatively planar and aromatic character.[2] This bicyclic framework offers multiple sites for chemical modification, making it a versatile precursor in organic synthesis.

Nomenclature and Structure
  • IUPAC Name: 1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

  • CAS Number: 39929-79-8[3]

  • Synonyms: this compound, 2,4-Dihydroxypyrrolo[2,3-d]pyrimidine, 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione[3]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₆H₅N₃O₂[3]
Molecular Weight 151.12 g/mol [4]
Appearance Light-brown to beige solid[1]
Melting Point >250 °C[4]
Boiling Point Data not available[5]
Density (Predicted) 1.516 ± 0.06 g/cm³[4]
Solubility Soluble in DMSO, ethyl acetate, and methanol; Slightly soluble in water.
pKa Data not available
Spectral Data

Structural confirmation of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is typically achieved through standard spectroscopic methods.

Spectroscopy Data Source(s)
¹H NMR (400 MHz, DMSO-d₆) δ: 11.45 (s, 1H), 11.10 (s, 1H), 10.48 (s, 1H), 6.64-6.51 (m, 1H), 6.22 (t, J = 2.5 Hz, 1H)[6]
Mass Spectrometry (m/z): [M + H]⁺ 152.06[6]

Experimental Protocols

The following sections detail the methodologies for the synthesis and key derivatization of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol from 6-Aminouracil

This protocol describes a common and high-yield synthesis of the target compound.

Materials:

  • 6-Aminouracil

  • Sodium acetate

  • Chloroacetaldehyde (50% in water)

  • Deionized water

  • Acetone

Procedure:

  • A suspension of 6-aminouracil (6.35 g, 50.0 mmol) and sodium acetate (4.10 g, 50.0 mmol) is prepared in 50 mL of water.[6]

  • The reaction mixture is heated to 72 °C.[6]

  • A 50% aqueous solution of chloroacetaldehyde (11.8 g, 75.2 mmol) is added dropwise to the heated suspension.[6]

  • Following the addition, the reaction temperature is increased to 80 °C, and the mixture is stirred for 60 minutes.[6]

  • The reaction is then cooled to room temperature, allowing for the precipitation of the product.[6]

  • The resulting solid is collected by filtration.[6]

  • The collected solid is washed sequentially with water and acetone.[6]

  • The final product is dried under a vacuum to yield 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol as a light brown solid (yields typically around 86%).[6]

Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the conversion of the diol to its dichloro derivative, a critical intermediate for kinase inhibitor synthesis.

Materials:

  • 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a suspension of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (30 ml), slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) while stirring.

  • The reaction system is then warmed to 70 °C.

  • N,N-Diisopropylethylamine (23.0 ml, 132.3 mmol) is added dropwise over a period of 2.5 hours.

  • After the addition is complete, the reaction temperature is raised to 106 °C and stirring is continued for 16 hours.

  • The mixture is cooled to 25 °C and then carefully poured into a flask containing water (230 ml) and ethyl acetate (120 ml). This mixture is stirred overnight at room temperature.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific validated method for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol was not found, a general reversed-phase HPLC method for pyrimidine derivatives can be adapted for its analysis.

  • Column: C18 silica gel column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Temperature: Room temperature.

This method can be used to monitor reaction progress during synthesis and to assess the purity of the final product. Method optimization may be required to achieve the best separation and peak shape.

Role in Drug Discovery and Development

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is not typically a pharmacologically active agent itself. Instead, its significance lies in its role as a key intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component of several approved and investigational drugs that target signaling pathways involved in inflammation and immunity.

The primary utility of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is as a precursor to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atoms at the 2 and 4 positions of this derivative are excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various amine-containing side chains. This synthetic strategy is fundamental to the construction of a wide range of potent and selective kinase inhibitors. For instance, it is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases.

Synthetic Workflow Visualization

The following diagram illustrates the key synthetic transformations involving 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Target Compound cluster_derivative Key Derivative cluster_final Final Application 6_Aminouracil 6-Aminouracil Pyrrolo_Diol 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol 6_Aminouracil->Pyrrolo_Diol 1. Chloroacetaldehyde,   Sodium Acetate, H₂O 2. Heat Dichloro_Pyrrolo 2,4-Dichloro-7H-pyrrolo- [2,3-d]pyrimidine Pyrrolo_Diol->Dichloro_Pyrrolo POCl₃, DIPEA, Toluene, Heat Kinase_Inhibitors Kinase Inhibitors (e.g., Tofacitinib) Dichloro_Pyrrolo->Kinase_Inhibitors Nucleophilic Substitution (e.g., with Amines)

Caption: Synthetic pathway of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.

Conclusion

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is a compound of significant interest to the pharmaceutical and organic chemistry communities. While it does not possess notable biological activity on its own, its role as a versatile and crucial intermediate in the synthesis of potent kinase inhibitors is well-established. A thorough understanding of its physical properties, chemical reactivity, and synthetic methodologies is essential for researchers and professionals engaged in the design and development of novel therapeutics based on the 7-deazapurine scaffold. The protocols and data presented in this guide serve as a valuable resource for the synthesis and application of this important molecule.

References

7-Deazaxanthine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazaxanthine scaffold, a derivative of the naturally occurring purine xanthine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the this compound core in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction to a Privileged Scaffold

The this compound core, characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, offers several advantages in drug design. This modification alters the electron distribution of the ring system, creating opportunities for novel interactions with biological targets. Furthermore, the carbon at the 7-position provides a valuable handle for synthetic modification, allowing for the introduction of a wide range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

This scaffold has been successfully employed to develop inhibitors for a variety of enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders. Key therapeutic targets include thymidine phosphorylase, xanthine oxidase, various protein kinases, and adenosine receptors.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas.

Enzyme Inhibition

Thymidine Phosphorylase (TP) Inhibition: this compound itself is a known inhibitor of thymidine phosphorylase (TP), an enzyme involved in pyrimidine metabolism and angiogenesis.[2][3][4] Inhibition of TP is a promising strategy for cancer therapy. The IC50 value for this compound against TP has been reported to be 40 μM.[4]

Xanthine Oxidase (XO) Inhibition: Certain this compound derivatives have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism.[5] Overactivity of this enzyme can lead to hyperuricemia and gout.

Kinase Inhibition

The 7-deazapurine scaffold, including this compound, is a promising template for the development of multi-kinase inhibitors for cancer therapy.[6][7][8] By modifying the scaffold with various substituents, researchers have developed compounds that target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[8]

Adenosine Receptor Antagonism

Derivatives of 9-deazaxanthine, a related scaffold, have been extensively studied as potent and selective antagonists of adenosine A2A and A2B receptors.[9] These receptors are implicated in a range of physiological processes, and their modulation is a target for treating inflammatory diseases and neurological disorders.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.

Table 1: Inhibition of Thymidine Phosphorylase by this compound and its Analogs

CompoundTargetIC50 (µM)Reference
This compoundThymidine Phosphorylase40[4]
Quinoxaline Derivative 25Thymidine Phosphorylase3.20 ± 0.10[10]
Quinoxaline Derivative 16Thymidine Phosphorylase3.50 ± 0.20[10]
4-hydroxybenzohydrazide 27Thymidine Phosphorylase6.8 ± 0.12[1]
Dihydropyrimidone 12Thymidine Phosphorylase303.5 ± 0.42[2]

Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
7-deaza-4′-thioadenosine 1gKM12 (Colon Cancer)0.07[6]
7-deaza-4′-thioadenosine 1gACHN (Renal Cancer)0.04[6]
Isatin Hybrid 7dMDA-MB-231 (Breast Cancer)2.60 ± 1.47[5]
Isatin Hybrid 7dMCF-7 (Breast Cancer)1.27 ± 0.06[5]
Curcumin-pyrimidine analog 3gMCF-7 (Breast Cancer)0.61 ± 0.05[11]

Table 3: Kinase Inhibition by this compound Derivatives

CompoundKinase TargetIC50 (nM)Reference
Isatin Hybrid 7dCDK226.24 ± 1.4[5]
Isatin Hybrid 10aCDK242.95 ± 2.3[5]
Isatin Hybrid 5EGFRNot specified (nanomolar range)[8]
Isatin Hybrid 5VEGFR2Not specified (nanomolar range)[8]
Isatin Hybrid 5Her2Not specified (nanomolar range)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) core involves the construction of the pyrimidine ring onto a substituted pyrrole precursor. A generalized approach is outlined below:

  • Starting Material: A suitably substituted pyrrole-2-carboxylate derivative.

  • Urea Condensation: The pyrrole derivative is reacted with urea in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

  • Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyrimidine ring.

  • Acidification: After cooling, the reaction mixture is acidified to precipitate the this compound product.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Note: The specific reaction conditions and reagents may vary depending on the desired substituents on the scaffold.

Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the conversion of thymidine to thymine, catalyzed by thymidine phosphorylase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), the test compound (dissolved in DMSO), and the thymidine phosphorylase enzyme in a 96-well plate.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction: Add the substrate, thymidine, to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader. The rate of thymine formation is proportional to the increase in absorbance.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][10]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a suitable assay plate, combine the kinase enzyme, the test compound at various concentrations, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate via ELISA or other immunoassay techniques.

    • Luminescence-based detection: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13] These pathways are crucial for cell proliferation, survival, and differentiation. This compound-based EGFR inhibitors compete with ATP for binding to the kinase domain, thereby blocking its activation and inhibiting downstream signaling.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Deazaxanthine This compound Inhibitor Deazaxanthine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Deazaxanthine This compound Inhibitor Deazaxanthine->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis CDK2_Cell_Cycle CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinA Cyclin A CyclinA->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates Deazaxanthine This compound Inhibitor Deazaxanthine->CDK2 Inhibits E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication

References

Toxicological Profile of Fused 7-Deazaxanthine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fused 7-deazaxanthine compounds represent a promising class of heterocyclic molecules with a wide range of therapeutic activities, including roles as adenosine A2A receptor antagonists, antiviral agents, and cytotoxic compounds targeting cancer cells. As these molecules advance through the drug discovery and development pipeline, a thorough understanding of their toxicological profile is paramount. This technical guide provides a comprehensive overview of the toxicological studies relevant to fused this compound derivatives. It details key experimental protocols for assessing cytotoxicity, genotoxicity, and acute toxicity. Quantitative data from various studies on this compound analogs and related heterocyclic compounds are summarized to provide a comparative toxicological landscape. Additionally, this guide illustrates relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

The this compound scaffold is a purine analog that has been the subject of extensive medicinal chemistry efforts. Fusion of additional rings to this core structure has led to the development of novel compounds with potent and selective biological activities. Several derivatives have been identified as promising candidates for the treatment of various diseases. However, the potential for off-target effects and toxicity must be carefully evaluated. This document serves as a technical resource, consolidating the available toxicological information and providing standardized methodologies for the continued safety assessment of this chemical class.

In Vitro Cytotoxicity

The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. These assays are crucial for establishing dose ranges for further studies and for identifying potential mechanisms of cell death.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. The tables below summarize representative IC50 values for various heterocyclic compounds, including this compound derivatives, against several cancer cell lines. Due to the limited availability of a consolidated dataset for a single fused this compound compound, these tables are intended to be illustrative of the data that should be generated and presented.

Table 1: Cytotoxicity of Heterocyclic Compounds against Various Cancer Cell Lines

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
This compound Analog Schiff Base of 2-Aminothiazole-30.28 ± 2.10[1]
Imidazole Derivative Compound 11HeLa11[2]
Benzimidazole Derivative Compound 19HCT-11617-36[2]
Pyrimidine-Tethered Hybrid Compound B-4MCF-76.70 ± 1.02[3]
Pyrazoline-Carbothioamide Compound B-9A549>50[3]
Phthalimide-Chalcone Hybrid Compound 60HepG-20.33[4]

Table 2: Cytotoxicity of Pyrazoline Derivatives against Breast Cancer Cell Lines

Compound IDCell Line: MCF-7 (IC50 in µM)Cell Line: MCF-10A (Normal) (IC50 in µM)Reference
3c 11.09> 50[3]
6b 13.36> 50[3]
6e 7.21> 50[3]
6f 11.05> 50[3]
Lapatinib (Control) 7.45> 50[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Fused this compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • HeLa cells (or other relevant cell line)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 4 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fused this compound compound in a cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 50 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Genotoxicity Assessment

Genotoxicity assays are employed to detect compounds that can induce genetic damage such as DNA strand breaks, mutations, and chromosomal aberrations.

Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[8]

Materials:

  • Treated cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralizing buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells treated with the fused this compound compound and a negative control.

  • Slide Preparation: Coat microscope slides with normal melting point agarose.

  • Cell Encapsulation: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the DNA as "nucleoids."

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis.

  • Neutralization: Neutralize the slides with a buffer.

  • Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.

  • Quantification: Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include "% DNA in the tail" and "tail moment."[7] A Genetic Damage Index (GDI) can also be calculated.[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9]

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form colonies.[9]

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2uvrA)[10]

  • Fused this compound compound

  • S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation: Prepare various concentrations of the test compound.

  • Exposure (Plate Incorporation Method): Mix the test compound, bacterial culture, and top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.[10]

In Vivo Acute Toxicity

In vivo studies are essential for understanding the systemic toxicity of a compound.

Quantitative In Vivo Toxicity Data

The LD50 (median lethal dose) is the dose of a substance that is lethal to 50% of a test animal population. It is a standard measure of acute toxicity.[11]

Table 3: Representative Acute Oral LD50 Values

Compound ClassSpecific CompoundAnimal ModelLD50 (mg/kg)Reference
9-Deazaxanthine Derivative 8gWistar Rat> 1500[12]
Monoamine Oxidase Inhibitor Compound 180Rat> 2000[13]
o-Cresoxyacetic Acid Salt -Mouse≥ 3000[14]
Petiveria alliacea Fraction n-hexane fractionMouse2450[13]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This method is an alternative to the traditional LD50 test that uses fewer animals.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the test are met.

Procedure:

  • Dose Selection: Select a starting dose based on in vitro cytotoxicity data and any other available information.

  • Dosing: Administer the compound orally to a single rodent (typically a female rat).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, select the dose for the next animal using a fixed dose progression factor.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method.

Ecotoxicology

Assessing the potential environmental impact of new chemical entities is a critical component of a comprehensive toxicological evaluation.

Daphnia magna Acute Immobilization Test

Daphnia magna (a freshwater crustacean) is a standard model organism for ecotoxicological testing. A preliminary toxicological investigation of fused this compound compounds in D. magna has been reported, though specific LC50 values were not available in the abstract.

Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Procedure:

  • Test Organisms: Use daphnids that are less than 24 hours old.

  • Test Solutions: Prepare a series of concentrations of the fused this compound compound in a suitable medium. Include a control group.

  • Exposure: Place a defined number of daphnids in each test vessel.

  • Incubation: Incubate for 48 hours under controlled conditions (temperature, light).

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids.

  • Data Analysis: Calculate the EC50 value and its confidence limits.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex processes and relationships in toxicology.

Experimental_Workflow General Toxicological Assessment Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Select concentrations Mechanism Mechanism Genotoxicity->Mechanism Investigate DNA damage Acute_Tox Acute_Tox Mechanism->Acute_Tox Inform dose selection Sub_Chronic_Tox Sub_Chronic_Tox Acute_Tox->Sub_Chronic_Tox Determine dose range Compound Compound Compound->Cytotoxicity Determine IC50

Caption: A generalized workflow for the toxicological assessment of a novel compound.

Adenosine_Signaling Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., anti-inflammatory) CREB->Cellular_Response Antagonist Fused this compound (Antagonist) Antagonist->A2A_Receptor blocks

Caption: Simplified diagram of the adenosine A2A receptor signaling pathway.

Apoptosis_Pathway Hypothetical Apoptosis Induction Pathway Compound Fused this compound Cellular_Stress Cellular Stress / DNA Damage Compound->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A plausible intrinsic apoptosis pathway initiated by a cytotoxic compound.

Conclusion

The toxicological evaluation of fused this compound compounds is an ongoing area of research. This guide provides a framework for assessing the safety profile of this important class of molecules. The available data suggest that while some derivatives exhibit potent cytotoxicity against cancer cells, others may have a favorable safety profile. A systematic approach, utilizing standardized in vitro and in vivo assays as detailed in this document, is essential for characterizing the toxicological properties of new chemical entities and for advancing the safest and most effective candidates toward clinical development. Further studies are required to generate a more complete and publicly available dataset, particularly regarding in vivo toxicity and specific mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for 7-Deazaxanthine Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaxanthine is a purine analog that has been identified as an inhibitor of key enzymes involved in nucleotide metabolism, such as thymidine phosphorylase (TP) and xanthine oxidase (XO).[1][2] The inhibition of these enzymes has significant therapeutic implications, including roles in cancer chemotherapy and the treatment of hyperuricemia. This document provides a detailed protocol for performing an enzymatic inhibition assay to characterize the inhibitory potential of this compound and its analogs against these target enzymes.

The protocol outlines a spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of this compound. This value is a critical parameter in drug discovery, providing a quantitative measure of inhibitor potency. The described assay can be adapted for high-throughput screening of compound libraries to identify novel inhibitors.

Principle of the Assay

The enzymatic activity of both thymidine phosphorylase and xanthine oxidase can be monitored by measuring the change in absorbance at a specific wavelength resulting from the enzymatic conversion of a substrate to a product.

  • Thymidine Phosphorylase (TP): TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The assay monitors the decrease in absorbance at 290 nm, which is characteristic of the conversion of thymidine to thymine.[3][4][5][6]

  • Xanthine Oxidase (XO): XO catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm or 295 nm.[7][8]

The presence of an inhibitor, such as this compound, will decrease the rate of the enzymatic reaction. By measuring the reaction rates at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

Data Presentation

Quantitative data from the enzymatic inhibition assay should be recorded and summarized for clear interpretation and comparison.

Table 1: Raw Absorbance Data and Initial Velocity Calculation

Well ID[this compound] (µM)ReplicateAbsorbance at Time 0Absorbance at Time XΔAbs/min (Initial Velocity)
A10 (No Inhibitor)1
A20 (No Inhibitor)2
A30 (No Inhibitor)3
B10.11
B20.12
B30.13
.........

Table 2: Calculation of Percent Inhibition and IC50 Value

[this compound] (µM)Average Initial VelocityStandard Deviation% Inhibition
0 (No Inhibitor)0
0.1
1
10
100
1000
IC50 Value (µM): \multicolumn{3}{c}{Determined from dose-response curve}

Experimental Protocols

This section provides detailed methodologies for the enzymatic inhibition assay of this compound against Thymidine Phosphorylase and Xanthine Oxidase.

Materials and Reagents
  • Purified Thymidine Phosphorylase (human or E. coli)

  • Purified Xanthine Oxidase (from bovine milk)

  • This compound

  • Thymidine (substrate for TP)

  • Xanthine (substrate for XO)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 290 nm and 293/295 nm

  • Multichannel pipettes and sterile tips

Protocol 1: Thymidine Phosphorylase (TP) Inhibition Assay

This protocol is adapted from established spectrophotometric assays for TP activity.[3][5][6]

1. Preparation of Reagents:

  • TP Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
  • Substrate Stock Solution: Prepare a 10 mM solution of thymidine in TP Assay Buffer.
  • Enzyme Stock Solution: Prepare a stock solution of TP in a suitable buffer (e.g., 10 mM Tris-HCl with 1 mM EDTA, pH 7.5) to a concentration that gives a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

2. Assay Procedure (96-well plate format): a. Prepare a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM). b. Add 2 µL of each this compound dilution to the appropriate wells of the 96-well plate. For the no-inhibitor control, add 2 µL of DMSO. c. Add 178 µL of TP Assay Buffer to each well. d. Add 10 µL of the TP enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature. e. To initiate the reaction, add 10 µL of the thymidine substrate solution to each well. The final reaction volume is 200 µL. f. Immediately place the plate in a microplate reader and measure the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes.

3. Data Analysis: a. Calculate the initial reaction velocity (ΔAbs/min) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. b. Calculate the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of No-Inhibitor Control)] * 100 c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on standard spectrophotometric assays for XO activity.[7][8]

1. Preparation of Reagents:

  • XO Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
  • Substrate Stock Solution: Prepare a 2 mM solution of xanthine in XO Assay Buffer. It may be necessary to warm the solution slightly to fully dissolve the xanthine.
  • Enzyme Stock Solution: Prepare a stock solution of XO in XO Assay Buffer to a concentration that results in a linear rate of product formation for at least 10 minutes. The optimal concentration should be determined experimentally.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

2. Assay Procedure (96-well plate format): a. Prepare a serial dilution of the this compound stock solution in DMSO. b. Add 2 µL of each this compound dilution to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO. c. Add 178 µL of XO Assay Buffer to each well. d. Add 10 µL of the XO enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature. e. Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well. The final reaction volume is 200 µL. f. Immediately place the plate in a microplate reader and measure the increase in absorbance at 293 nm or 295 nm every 30 seconds for 10-15 minutes.

3. Data Analysis: a. Calculate the initial reaction velocity (ΔAbs/min) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. b. Calculate the percent inhibition for each concentration using the formula provided in the TP protocol. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow

experimental_workflow prep Reagent Preparation plate_prep Plate Preparation (Inhibitor Dilutions) prep->plate_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_prep->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometry) reaction_init->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis result Results data_analysis->result

Caption: Workflow for the this compound enzymatic inhibition assay.

References

Application of 7-Deazaxanthine in Cancer Cell Line Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaxanthine (7DX) is a synthetic purine analog that has garnered attention in cancer research due to its inhibitory effects on key enzymatic pathways involved in tumor progression. Primarily recognized as a potent inhibitor of thymidine phosphorylase (TP), this compound demonstrates significant anti-angiogenic properties, making it a valuable tool for investigating cancer cell viability and developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line viability studies.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of thymidine phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine metabolism and is often overexpressed in various solid tumors.[1][2] TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The product, 2-deoxy-D-ribose, has been shown to be a downstream mediator of TP's angiogenic and chemotactic activities. By inhibiting TP, this compound disrupts this pathway, leading to a reduction in the production of pro-angiogenic factors.

Furthermore, this compound has been reported to inhibit the synthesis of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, and may also interfere with VEGF receptor signaling. This dual action on both TP and VEGF pathways contributes to its overall anti-angiogenic and anti-tumor effects.

Data Presentation

Target Reported IC50 Cellular Process Affected Observed Effect
Thymidine Phosphorylase (TP)~40-41 µMPyrimidine Metabolism, AngiogenesisInhibition of thymidine degradation, Reduction of 2-deoxy-D-ribose production, Anti-angiogenic effects

Note: The IC50 value for TP inhibition serves as a critical parameter for designing in vitro studies to investigate the downstream effects of this compound on cancer cell viability.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Angiogenic Effect

G cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Downstream Effects 7DX This compound TP Thymidine Phosphorylase (TP) 7DX->TP Inhibits VEGF_Synth VEGF Synthesis 7DX->VEGF_Synth Inhibits 2DR 2-deoxy-D-ribose TP->2DR Produces Thymidine Thymidine Thymidine->TP Substrate Angiogenesis Angiogenesis 2DR->Angiogenesis Promotes VEGFR VEGF Receptor VEGF_Synth->VEGFR Activates VEGFR->Angiogenesis Promotes Cell_Viability Cancer Cell Viability Angiogenesis->Cell_Viability Supports G Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation2->Assay Data_Analysis Measure Absorbance and Calculate IC50 Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Molecular Docking Simulation of 7-Deazaxanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaxanthine, a heterocyclic scaffold structurally related to xanthine, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery and development. Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of small molecules, such as this compound derivatives, to their protein targets. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

These application notes provide a comprehensive overview of the molecular docking simulation of this compound derivatives, focusing on their application as adenosine A2A receptor antagonists and thymidine phosphorylase inhibitors. Detailed protocols for molecular docking, chemical synthesis, and in vitro biological assays are provided to guide researchers in this field.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound and 9-Deazaxanthine Derivatives at Rat Adenosine A1 and A2A Receptors
CompoundR1R3R8A1 Ki (nM)A2A Ki (nM)
7-Deazaxanthines
20aHHH>100000>100000
20bCH3CH3H1200018000
20cCH3CH3C6H523002000
9-Deazaxanthines
19aHHH1800080000
19bCH3CH3H180012000
19cCH3CH3C6H51101200
19dC3H7C3H7C6H53.7110
19eCH3CH32-naphthyl262100

Data extracted from Grahner et al., 1994.[1]

Table 2: Inhibitory Activity (IC50) of this compound against Thymidine Phosphorylase
CompoundTarget EnzymeSubstrateIC50 (µM)
This compoundThymidine PhosphorylaseThymidine40

Data extracted from a study on this compound as a novel inhibitor of thymidine phosphorylase.[2]

Experimental Protocols

Molecular Docking Simulation of this compound Derivatives against the Adenosine A2A Receptor using AutoDock

This protocol provides a general workflow for performing molecular docking simulations. Specific parameters may need to be optimized for different protein-ligand systems.

1.1. Preparation of the Receptor (Adenosine A2A Receptor):

  • Obtain the Protein Structure: Download the crystal structure of the human adenosine A2A receptor from the Protein Data Bank (PDB). For this example, we will use a relevant PDB entry.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format using AutoDockTools (ADT).

1.2. Preparation of the Ligand (this compound Derivative):

  • Create a 3D Model: Draw the this compound derivative using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and generate a 3D structure.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Prepare the Ligand:

    • Detect the rotatable bonds in the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format using ADT.

1.3. Grid Parameter Setup:

  • Define the Binding Site: Identify the binding site of the receptor based on the co-crystallized ligand or from literature data.

  • Set up the Grid Box: In ADT, define a grid box that encompasses the entire binding site. The grid box dimensions should be large enough to allow the ligand to move freely within the binding pocket.

  • Generate Grid Parameter File: Save the grid parameters as a grid parameter file (.gpf).

1.4. Docking Parameter Setup:

  • Choose a Docking Algorithm: Select a suitable docking algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is commonly used in AutoDock.

  • Set Docking Parameters:

    • Set the number of docking runs (e.g., 100).

    • Set the population size, number of energy evaluations, and number of generations.

  • Generate Docking Parameter File: Save the docking parameters as a docking parameter file (.dpf).

1.5. Running the Docking Simulation:

  • Run AutoGrid: Execute AutoGrid using the generated .gpf file to create the grid maps.

  • Run AutoDock: Execute AutoDock using the generated .dpf file and the prepared receptor and ligand PDBQT files.

1.6. Analysis of Results:

  • Analyze Docking Poses: Visualize and analyze the docked conformations of the ligand in the receptor's binding site using visualization software (e.g., PyMOL, VMD).

  • Evaluate Binding Energy: The docking results will provide an estimated binding energy (in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Identify Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor.

Synthesis of Fused this compound Derivatives (Pyrimido[5',4':4,5]pyrrolo[1,2-a][3]diazepines)

This protocol is based on the method described by Muzychka et al. for the synthesis of novel adenosine A2A receptor antagonists.[3]

2.1. General Procedure:

A solution of the appropriate starting substituted pyrrolo[2,3-d]pyrimidine and an appropriate amine in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

2.2. Example Synthesis of a Pyrimido[5',4':4,5]pyrrolo[1,2-a][3]diazepine Derivative:

  • Dissolve the starting substituted pyrrolo[2,3-d]pyrimidine (1 mmol) in DMF (5 mL).

  • Add the desired amine (1.2 mmol) to the solution.

  • Heat the reaction mixture at 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water (20 mL) to precipitate the product.

  • Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused this compound derivative.

In Vitro Biological Assays

3.1. Adenosine A2A Receptor Radioligand Binding Assay:

This assay measures the ability of a test compound to displace a radiolabeled ligand from the adenosine A2A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human adenosine A2A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand (e.g., [3H]ZM241385), and various concentrations of the this compound derivative.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

3.2. Thymidine Phosphorylase Inhibition Assay:

This spectrophotometric assay measures the inhibition of the conversion of thymidine to thymine by thymidine phosphorylase.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), thymidine (substrate), and the this compound derivative at various concentrations.

  • Enzyme Addition: Add thymidine phosphorylase to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine, using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

Molecular_Docking_Workflow Molecular Docking Workflow for this compound Derivatives cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid Grid Box Generation (Define Binding Site) Receptor->Grid Receptor.pdbqt Ligand Ligand Preparation (3D Structure, Energy Minimization, Assign Charges) Ligand->Grid Ligand.pdbqt Docking Molecular Docking (AutoDock, Set Parameters, Run Simulation) Grid->Docking Grid Maps Analysis Results Analysis (Binding Energy, Docked Poses, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) (Guide Further Drug Design) Analysis->SAR

Caption: A flowchart illustrating the key steps in a molecular docking simulation study.

Adenosine_A2A_Signaling_Pathway Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., anti-inflammatory effects) CREB->Response Regulates Gene Transcription Adenosine Adenosine (Extracellular) Adenosine->A2AR Activates Deazaxanthine This compound Derivative (Antagonist) Deazaxanthine->A2AR Blocks

Caption: A diagram of the adenosine A2A receptor signaling cascade and the inhibitory action of this compound derivatives.

References

Quantitative structure-activity relationship (QSAR) modeling of 7-Deazaxanthine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative structure-activity relationship (QSAR) modeling of 7-deazaxanthine derivatives. This document outlines the key biological activities, experimental protocols for activity determination, and a workflow for developing predictive QSAR models.

Introduction to this compound and its Biological Activities

This compound, a pyrrolo[2,3-d]pyrimidine-2,4-dione, is a heterocyclic scaffold that serves as a versatile starting point for the development of various bioactive compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating activities such as adenosine receptor antagonism, enzyme inhibition, and anticancer effects. The core structure of this compound is an isostere of xanthine, allowing it to interact with biological targets of natural purines.

Key reported biological activities of this compound and its derivatives include:

  • Adenosine A2A Receptor Antagonism: Fused this compound derivatives have been identified as antagonists of the adenosine A2A receptor, a target for treating conditions like Parkinson's disease and inflammation.[1][2]

  • Thymidine Phosphorylase (TPase) Inhibition: this compound itself is an inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis and cancer progression.[3]

  • Xanthine Oxidase Inhibition: Derivatives of 7-deazahypoxanthine, a related scaffold, have shown inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism whose overactivity is associated with gout.[4]

  • Anticancer Activity: Novel 7-deazahypoxanthines have demonstrated potent in vitro and in vivo anticancer activities by targeting microtubules.[5] Additionally, hybrids of 7-deazapurine and isatin have been developed as protein kinase inhibitors with antiproliferative effects.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from QSAR studies and biological assays of this compound derivatives.

Table 1: QSAR Model Performance for Adenosine A2A Receptor Antagonists

QSAR Model ParameterValueReference
Coefficient of Determination (q²)0.65 - 0.71[1][2]

Table 2: In Vitro Biological Activity of this compound and Its Derivatives

Compound/DerivativeTargetActivity (IC50)Reference
This compound (7DX)Thymidine Phosphorylase40 µM[3]
7-Deazahypoxanthine derivative 3 (ester group)Xanthine Oxidase11 µM[4]
7-Deazahypoxanthine derivative 4Xanthine Oxidase103 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for determining the biological activity of this compound derivatives.

Protocol for Adenosine A2A Receptor Binding Assay

This protocol is adapted from studies on adenosine receptor antagonists.[7]

Objective: To determine the binding affinity of this compound derivatives to the adenosine A2A receptor.

Materials:

  • Rat brain striatal membranes (source of A2A receptors)

  • [³H]CGS 21680 (radioligand)

  • Test compounds (this compound derivatives)

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Adenosine deaminase (ADA)

  • Non-specific binding control: 50 µM NECA (5'-N-Ethylcarboxamidoadenosine)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat brain striatal membranes according to standard laboratory procedures.

  • On the day of the experiment, thaw the membrane preparation and resuspend in incubation buffer.

  • Pre-incubate the membranes with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.

  • Prepare serial dilutions of the test compounds in the incubation buffer.

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of incubation buffer (for total binding) or 50 µL of NECA (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]CGS 21680 (final concentration ~1-2 nM).

    • 100 µL of the membrane preparation.

  • Incubate the plate for 60 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Protocol for Thymidine Phosphorylase (TPase) Inhibition Assay

This protocol is based on the methodology for identifying TPase inhibitors.[3]

Objective: To measure the inhibitory effect of this compound derivatives on the activity of thymidine phosphorylase.

Materials:

  • Purified thymidine phosphorylase (e.g., from E. coli)

  • Thymidine (substrate)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (this compound derivatives)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of thymidine in potassium phosphate buffer.

  • Prepare serial dilutions of the test compounds in the same buffer.

  • The enzymatic reaction is monitored by measuring the increase in absorbance at 290 nm, which corresponds to the formation of thymine.

  • In a quartz cuvette, mix:

    • Potassium phosphate buffer

    • Thymidine phosphorylase solution

    • Test compound dilution or buffer (for control)

  • Pre-incubate the mixture for 5 minutes at 25°C.

  • Initiate the reaction by adding the thymidine substrate (final concentration, e.g., 100 µM).

  • Immediately start recording the absorbance at 290 nm for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control reaction.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

QSAR Modeling Workflow and Signaling Pathways

This section provides visualizations of the QSAR modeling workflow and a key signaling pathway involving a target of this compound derivatives.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application A Dataset of This compound Derivatives C Molecular Structure Drawing & Optimization A->C B Biological Activity Data (e.g., IC50, Ki) E Data Splitting (Training and Test Sets) B->E D Calculation of Molecular Descriptors C->D D->E F Model Generation (e.g., MLR, SVM, ANN) E->F G Internal Validation (Cross-validation, q²) F->G J Prediction of Activity for New Compounds F->J H External Validation (Test Set, r²_pred) G->H I Interpretation of Model (Descriptor Importance) H->I K Lead Optimization & Drug Design I->K J->K

Caption: A generalized workflow for QSAR model development.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Adenosine Adenosine Adenosine->A2AR Agonist (Activates) Deazaxanthine This compound Derivative Deazaxanthine->A2AR Antagonist (Blocks) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., anti-inflammatory) PKA->Response

Caption: Simplified Adenosine A2A receptor signaling pathway.

References

Application Notes and Protocols: 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 7-deazapurine scaffold, a modification of the natural purine core, serves as a foundational structure for the development of potent and selective kinase inhibitors. While 7-Deazaxanthine itself is more prominently recognized as a thymidine phosphorylase inhibitor[1], its structural backbone is a key component of a broader class of molecules that have been successfully engineered to target a variety of protein kinases. These derivatives are valuable research tools for dissecting cellular signaling pathways and for the development of novel therapeutic agents. This document provides an overview of the application of 7-deazapurine-based compounds in kinase inhibitor research, including quantitative data for representative compounds and detailed experimental protocols.

The design of these inhibitors often involves substitutions at the 7-position of the 7-deazaadenine core, allowing for interaction with the hydrophobic pocket of the ATP-binding site of kinases, which can enhance potency and selectivity.[2] This strategic modification has led to the discovery of multi-kinase inhibitors targeting key players in cancer progression such as Tropomyosin receptor kinase A (TRKA), Casein kinase 1 delta (CK1δ), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B).[2]

Quantitative Data: Inhibitory Activity of 7-Deazapurine Derivatives

The following table summarizes the in vitro kinase inhibitory activity of selected 7-substituted 7-deaza-4′-thioadenosine derivatives. This data highlights the potential of the 7-deazapurine scaffold in achieving potent inhibition against various kinases.

Compound ID7-SubstituentTarget KinaseIC50 (nM)
1a 7-furanylNTRK1<10
DYRK1A43
DYRK1B<10
1b 7-thiofuranylNTRK1<10
CSNK1D<10
1g 7-acetyleneNTRK1120
DYRK1A43
DYRK1B18
CSNK1D110

Data extracted from a study on 7-substituted 7-deaza-4′-thioadenosine derivatives as multi-kinase inhibitors.[2]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a 7-deazapurine derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 7-deazapurine test compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well microplates

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-deazapurine derivative in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the purified kinase enzyme diluted in kinase assay buffer to each well.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced or the remaining ATP.[3]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell-Based Assay for Target Engagement and Pathway Inhibition

This protocol describes a general method to assess the ability of a 7-deazapurine derivative to inhibit a specific kinase and its downstream signaling pathway within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK7)

  • Cell culture medium and supplements

  • 7-deazapurine test compound

  • Lysis buffer

  • Primary antibodies against the phosphorylated and total forms of the target kinase and downstream substrates

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blotting or ELISA reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-deazapurine derivative for a specific duration (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting or ELISA:

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phospho- and total proteins of interest. Visualize with a corresponding secondary antibody.

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated target protein to quantify the level of inhibition.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) to determine the extent of inhibition of the target kinase's activity in the cell.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways that can be investigated using 7-deazapurine-based kinase inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., NTRK1, VEGFR2) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 7-Deazapurine Derivative Inhibitor->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase signaling cascade.

Cell_Cycle_Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK_Cyclin CDK-Cyclin Complex (e.g., CDK2/Cyclin E) pRb pRb CDK_Cyclin->pRb E2F E2F pRb->E2F inhibits Progression Cell Cycle Progression E2F->Progression Inhibitor 7-Deazapurine Derivative Inhibitor->CDK_Cyclin

Caption: Inhibition of Cell Cycle Progression via CDK inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Identify Target Kinase Synthesis Synthesize 7-Deazapurine Derivative Library Start->Synthesis InVitro In Vitro Kinase Assay (Determine IC50) Synthesis->InVitro CellBased Cell-Based Assays (Target Engagement, Phenotype) InVitro->CellBased Potent Hits DataAnalysis Data Analysis and Lead Optimization CellBased->DataAnalysis End End: Candidate for Further Development DataAnalysis->End

Caption: General workflow for kinase inhibitor discovery.

References

Application Note: Quantitative Analysis of 7-Deazaxanthine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaxanthine, a purine analog, is a compound of interest in pharmaceutical research, notably for its role as an inhibitor of thymidine phosphorylase, which is implicated in angiogenesis.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust and sensitive for the determination of this compound in solution.

Experimental Protocols

This section details the necessary steps for preparing solutions and performing the HPLC analysis. The use of HPLC-grade reagents is recommended.[3]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • 0.22 µm or 0.45 µm syringe filters[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following are the proposed chromatographic conditions:

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 5% Acetonitrile in 20 mM Ammonium Acetate) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the sample matrix. For simple aqueous samples, the following procedure is recommended:

  • Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3][4]

For more complex matrices, such as biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary prior to filtration.[5][6]

Analysis Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution working Prepare Working Standards (1-100 µg/mL) stock->working sample_prep Prepare/Dilute Sample filter Filter Standards and Samples (0.22 µm) sample_prep->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect calibrate Generate Calibration Curve (Peak Area vs. Conc.) detect->calibrate quantify Quantify Sample Concentration calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters of this HPLC method. These parameters should be validated in your laboratory.

ParameterExpected Value
Retention Time To be determined experimentally
**Linearity (R²) **≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Signaling Pathway (Illustrative)

While this application note focuses on a chemical analysis method, this compound is known to inhibit the thymidine phosphorylase (TPase) pathway, which is involved in angiogenesis. The following diagram illustrates this inhibitory action.

G cluster_pathway Thymidine Phosphorylase Pathway and Inhibition Thymidine Thymidine TPase Thymidine Phosphorylase (TPase) Thymidine->TPase Thymine Thymine TPase->Thymine Deoxyribose1P 2-deoxy-D-ribose -1-phosphate TPase->Deoxyribose1P Angiogenesis Angiogenesis Deoxyribose1P->Angiogenesis Deazaxanthine This compound Deazaxanthine->TPase

Caption: Inhibition of the Thymidine Phosphorylase pathway by this compound.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The use of a C18 column with a gradient elution of ammonium acetate and acetonitrile, coupled with UV detection, is expected to yield excellent linearity, precision, and accuracy. This method is suitable for implementation in research and quality control laboratories. Method validation should be performed to ensure its suitability for a specific application.

References

Application Notes and Protocols for 7-Deazaxanthine in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 7-Deazaxanthine, a potent inhibitor of thymidine phosphorylase (TPase), for use in a variety of in vitro experiments. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in your research.

Introduction to this compound

This compound is a purine analog that has demonstrated significant potential in cancer research due to its anti-angiogenic properties.[1] Its primary mechanism of action is the inhibition of thymidine phosphorylase (TPase), an enzyme crucial for the pyrimidine salvage pathway.[1] By inhibiting TPase, this compound effectively blocks the conversion of thymidine to thymine and 2-deoxy-D-ribose. The reduction of 2-deoxy-D-ribose, a key signaling molecule in angiogenesis, leads to the suppression of new blood vessel formation, a critical process for tumor growth and metastasis.

Solubility and Stock Solution Preparation

Proper dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro assays. The compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Table 1: Solubility of this compound

SolventConcentrationMethod
DMSO12.5 mg/mL (~82.7 mM)Requires sonication and warming to 60°C.
DMFSolubleUsed for recrystallization, indicating good solubility.
EthanolSparingly SolubleNo quantitative data available.
WaterSparingly SolubleNot recommended for primary stock solutions.
Protocol 1: Preparation of this compound Stock Solution in DMSO (10 mM)

Materials:

  • This compound (powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sonicator

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 1.51 mg of this compound (Molecular Weight: 151.12 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.

  • Sonicate the solution for 10-15 minutes until the compound is completely dissolved and the solution is clear.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

  • Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

Protocol 2: Preparation of this compound Stock Solution in DMF (10 mM) - General Guidance

Materials:

  • This compound (powder)

  • Anhydrous DMF (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 1.51 mg of this compound for each mL of 10 mM stock solution desired.

  • Add the calculated volume of anhydrous DMF.

  • Vortex thoroughly until the powder is fully dissolved. Gentle warming may be applied if necessary, but use caution as DMF has a lower boiling point than DMSO.

  • Aliquot and store as described for the DMSO stock solution.

Experimental Protocols: Dilution for In Vitro Assays

For most cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Protocol 3: Preparation of Working Solutions for Cell Culture
  • Thaw a single aliquot of the 10 mM this compound stock solution (in DMSO or DMF).

  • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM, dilute the 10 mM stock 1:100 in the desired culture medium.

  • Further dilute the intermediate solution to the final desired concentrations for your experiment.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium without the compound.

Signaling Pathway and Experimental Workflow

This compound's primary therapeutic effect stems from its ability to inhibit angiogenesis. This is achieved through the inhibition of thymidine phosphorylase, as depicted in the following signaling pathway.

G cluster_0 This compound Action cluster_1 Normal Angiogenic Pathway This compound This compound Thymidine Phosphorylase (TPase) Thymidine Phosphorylase (TPase) This compound->Thymidine Phosphorylase (TPase) Inhibits 2-deoxy-D-ribose 2-deoxy-D-ribose Thymidine Thymidine Thymidine->2-deoxy-D-ribose Catalyzed by TPase VEGF VEGF Upregulation 2-deoxy-D-ribose->VEGF Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Leads to G prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treat Treat Cells with Varying Concentrations of this compound prep->treat culture Culture Endothelial Cells (e.g., HUVECs) culture->treat assay Perform Angiogenesis Assay (e.g., Tube Formation Assay) treat->assay analyze Analyze Results (e.g., Quantify Tube Length) assay->analyze

References

Application Notes and Protocols for High-Throughput Screening of 7-Deazaxanthine Analogs as Thymidine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP have been observed in a variety of solid tumors, where it promotes angiogenesis and protects cancer cells from apoptosis, contributing to tumor growth and metastasis. This makes TP a compelling target for the development of novel anticancer therapies. 7-Deazaxanthine has been identified as a competitive inhibitor of thymidine phosphorylase and serves as a valuable scaffold for the development of more potent and selective inhibitors.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of thymidine phosphorylase, with a focus on analogs of this compound.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by thymidine phosphorylase and the general workflow for a high-throughput screening campaign to identify its inhibitors are depicted below.

G cluster_0 Thymidine Phosphorylase Catalyzed Reaction Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Phosphate Phosphate Phosphate->TP Thymine Thymine TP->Thymine DR1P 2-Deoxyribose-1-Phosphate TP->DR1P

Figure 1. Enzymatic reaction of Thymidine Phosphorylase.

G cluster_1 HTS Workflow for TP Inhibitors start Start: Compound Library primary_screen Primary Screen: Biochemical HTS Assay start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response secondary_assay Secondary Assay: Cell-Based Assay dose_response->secondary_assay lead_optimization Lead Optimization secondary_assay->lead_optimization

Figure 2. High-throughput screening workflow.

High-Throughput Biochemical Assay Protocol

This protocol describes a spectrophotometric assay suitable for high-throughput screening of thymidine phosphorylase inhibitors in a 96- or 384-well format. The assay measures the decrease in absorbance at 290 nm resulting from the conversion of thymidine to thymine.

Materials and Reagents:

  • Enzyme: Recombinant E. coli Thymidine Phosphorylase (TP) (commercially available). Human TP can also be used if available.

  • Substrate: Thymidine

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0

  • Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive Control: this compound or Tipiracil

  • Microplates: 96- or 384-well UV-transparent plates

  • Plate Reader: Spectrophotometer capable of reading absorbance at 290 nm

Experimental Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the positive control (e.g., this compound) in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the microplate.

    • For negative control wells, dispense DMSO only.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of thymidine phosphorylase in 50 mM potassium phosphate buffer (pH 7.0). The final concentration of the enzyme should be optimized for a linear reaction rate (e.g., 0.058 U/well).[3]

    • Dispense the enzyme solution into all wells of the microplate (e.g., 179 µL for a final volume of 200 µL).

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes to allow the test compounds to interact with the enzyme.[1][3]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of thymidine in 50 mM potassium phosphate buffer (pH 7.0).

    • Initiate the enzymatic reaction by adding the thymidine solution to all wells (e.g., 20 µL for a final substrate concentration of 1.5 mM).[1][3]

    • Immediately place the microplate in a spectrophotometer pre-set to 30°C.

    • Monitor the decrease in absorbance at 290 nm kinetically for 10-15 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, read the absorbance at a fixed time point within the linear range of the reaction.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Normalize the data relative to the positive and negative controls. The percent inhibition for each test compound can be calculated using the following formula: % Inhibition = [1 - (Ratesample - Ratepositive_control) / (Ratenegative_control - Ratepositive_control)] x 100

  • For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Validation (Z'-Factor):

The robustness of the HTS assay should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of known and experimental inhibitors against thymidine phosphorylase.

CompoundTargetIC50 (µM)NotesReference
This compoundThymidine Phosphorylase41.0 ± 1.63Standard inhibitor, competitive inhibition.[1][2]
TipiracilThymidine Phosphorylase0.014 ± 0.002Potent standard inhibitor.[1][2]
MasoprocolThymidine Phosphorylase44.0 ± 0.5Natural product inhibitor, competitive inhibition.[1][2]
LapacholThymidine Phosphorylase2.3 ± 0.1Natural product inhibitor.[4]
Indanone derivative (5)Thymidine Phosphorylase1.8 ± 0.5Synthetic inhibitor.[4]
4-hydroxybenzohydrazide (1)Thymidine Phosphorylase6.8 ± 0.1Synthetic inhibitor.[5]

Cell-Based Assay Protocol

This protocol describes a method to assess the activity of thymidine phosphorylase in a cellular context, which can be adapted for secondary screening of hits from the primary biochemical screen. This assay is based on the quantification of thymine produced by intact cells.

Materials and Reagents:

  • Cell Line: A cancer cell line known to express high levels of thymidine phosphorylase (e.g., KB cells or transfected cells overexpressing TP).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Substrate: Thymidine

  • Test Compounds: Dissolved in DMSO.

  • Lysis Buffer: (e.g., RIPA buffer)

  • HPLC System with UV detector

  • 96-well cell culture plates

Experimental Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well cell culture plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24 hours). Include vehicle (DMSO) controls.

  • Thymidine Incubation:

    • After the compound treatment period, replace the medium with fresh medium containing a known concentration of thymidine (e.g., 10 mM).[6]

    • Incubate for a specific time (e.g., 1-4 hours) to allow for cellular uptake and metabolism of thymidine.

  • Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Thymine Quantification by HPLC-UV:

    • Analyze the supernatant from the cell lysates by reverse-phase HPLC with UV detection to quantify the amount of thymine produced.

    • The separation can be achieved on a C18 column with a suitable mobile phase (e.g., a gradient of methanol in a phosphate buffer).

    • Monitor the eluent at a wavelength of approximately 267 nm.

    • Quantify thymine by comparing the peak area to a standard curve of known thymine concentrations.

Data Analysis:

  • Normalize the amount of thymine produced to the total protein concentration in each sample.

  • Calculate the percent inhibition of cellular TP activity for each compound concentration compared to the vehicle-treated control.

  • Determine the IC50 values for the active compounds in the cell-based assay.

Adaptation for High-Throughput Screening:

While HPLC-based quantification is not ideal for primary HTS, this cell-based assay can be adapted for a higher throughput format by using a coupled enzymatic assay to generate a colorimetric or fluorescent signal from the produced thymine. However, this requires further assay development and validation. For secondary screening of a smaller number of hits, the described HPLC method is robust and reliable.

Conclusion

The provided biochemical and cell-based assays offer a comprehensive platform for the discovery and characterization of novel thymidine phosphorylase inhibitors. The spectrophotometric biochemical assay is well-suited for primary high-throughput screening of large compound libraries. Hits identified from the primary screen can then be further validated and characterized for their potency and cell permeability using the cell-based assay. These protocols, along with the provided quantitative data for standard inhibitors, will aid researchers in the development of new therapeutic agents targeting thymidine phosphorylase for the treatment of cancer and other diseases associated with pathological angiogenesis.

References

Custom Synthesis of 7-Halogenated 7-Deazaxanthine Nucleosides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the custom synthesis of 7-halogenated 7-deazaxanthine nucleosides. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as antiviral, antitumor, and antibacterial agents. The introduction of a halogen atom at the 7-position of the 7-deazapurine scaffold can significantly modulate the biological activity and pharmacokinetic properties of these nucleosides.

Introduction

7-Deazapurine nucleosides are analogues of natural purine nucleosides where the nitrogen atom at position 7 is replaced by a carbon atom. This modification allows for the introduction of various substituents at the C7 position, which can lead to derivatives with enhanced therapeutic properties. Halogenation at this position is a key strategy for creating novel nucleoside analogues with altered electronic properties and the potential for further functionalization through cross-coupling reactions. This note describes the chemical synthesis of 7-halogenated this compound nucleosides, focusing on the key steps of halogenation of the 7-deazapurine core and subsequent glycosylation.

Synthetic Strategy Overview

The synthesis of 7-halogenated this compound nucleosides typically involves a two-stage process:

  • Halogenation of a suitable 7-deazapurine precursor: This is often performed on a protected this compound or a related intermediate, such as 2,6-dichloro-7-deazapurine, using an electrophilic halogenating agent.

  • Glycosylation: The halogenated nucleobase is then coupled with a protected sugar moiety, typically a ribose or deoxyribose derivative, to form the desired nucleoside. Subsequent deprotection yields the final product.

Various methods for both halogenation and glycosylation have been reported, and the choice of a specific protocol often depends on the desired halogen and the nature of the sugar component.

Experimental Protocols

Protocol 1: Regioselective Halogenation of 7-Deaza-2'-deoxyguanosine Derivatives

This protocol describes the regioselective halogenation of a protected 7-deaza-2'-deoxyguanosine derivative, which can be a precursor for this compound nucleosides. The synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives has been described using N-halogenosuccinimides.[1]

Materials:

  • Protected 7-deaza-2'-deoxyguanosine derivative

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected 7-deaza-2'-deoxyguanosine derivative in an appropriate solvent (e.g., CH₂Cl₂ or DMF) under an inert atmosphere.

  • Add the N-halogenosuccinimide (NCS, NBS, or NIS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature (e.g., 3 days for iodination with NIS in DMF).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques (e.g., silica gel column chromatography).

Protocol 2: Nucleobase-Anion Glycosylation

This protocol outlines a general procedure for the glycosylation of a 7-halogenated 7-deazapurine base with a protected sugar halide.[1][3][4][5]

Materials:

  • 7-Halogenated 7-deazapurine base (e.g., 7-chloro-7-deazaxanthine)

  • Protected sugar halide (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose)

  • Sodium hydride (NaH) or another suitable base

  • Acetonitrile (CH₃CN) or another anhydrous aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Suspend the 7-halogenated 7-deazapurine base in anhydrous acetonitrile under an inert atmosphere.

  • Add sodium hydride (NaH) portion-wise to the suspension at 0 °C to form the sodium salt of the nucleobase.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of the protected sugar halide in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction carefully with water or methanol.

  • Extract the product with an organic solvent and purify by silica gel column chromatography.

  • Deprotect the resulting nucleoside using standard procedures (e.g., methanolic ammonia) to obtain the final 7-halogenated this compound nucleoside.[2]

Data Presentation

The following tables summarize representative yields for the synthesis of various 7-halogenated 7-deazapurine nucleosides as reported in the literature.

PrecursorHalogenating AgentHalogenProductYield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-Iodosuccinimide (NIS)Iodo4-Chloro-7-iodo-7H-pyrrolo[2,3-d]pyrimidineNot specified[6]
7-Deaza-2'-deoxyadenosineN-Iodosuccinimide (NIS)Iodo7-Iodo-7-deaza-2'-deoxyadenosine90[2]
2,6-Dichloro-7-deaza-9H-purineSelectfluorFluoro2,6-Dichloro-7-fluoro-7-deaza-9H-purineNot specified[1]
2,6-Dichloro-7-deaza-9H-purineN-HalosuccinimidesChloro, Bromo, Iodo2,6-Dichloro-7-halo-7-deaza-9H-purinesNot specified[1]

Table 1: Representative Yields for Halogenation of 7-Deazapurine Derivatives.

NucleobaseGlycosylating AgentProductYield (%)Reference
7-Halogenated 6-chloro-2-pivaloylamino-7-deazapurines1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseβ-D-nucleosides73-75[3]
6-Chloro-7-deazapurine1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranoseProtected 7-deaza-2'-deoxyadenosine derivative71[2]
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromideβ-D-anomerNot specified[4]

Table 2: Representative Yields for Glycosylation of 7-Deazapurine Derivatives.

Visualizations

Synthetic Workflow for 7-Halogenated this compound Nucleosides

Synthetic_Workflow cluster_halogenation Halogenation cluster_glycosylation Glycosylation cluster_deprotection Deprotection Deazapurine 7-Deazapurine Precursor Halogenated_Base 7-Halogenated 7-Deazapurine Deazapurine->Halogenated_Base N-Halosuccinimide or Selectfluor Protected_Nucleoside Protected 7-Halogenated Nucleoside Halogenated_Base->Protected_Nucleoside Base (e.g., NaH) Protected_Sugar Protected Sugar Halide Protected_Sugar->Protected_Nucleoside Final_Product 7-Halogenated This compound Nucleoside Protected_Nucleoside->Final_Product e.g., NH3/MeOH

Caption: General workflow for the synthesis of 7-halogenated this compound nucleosides.

Key Signaling Pathway Modulation (Hypothetical)

While the specific signaling pathways modulated by 7-halogenated this compound nucleosides are a subject of ongoing research, many nucleoside analogues are known to interfere with nucleic acid and protein biosynthesis, potentially impacting cell proliferation and viral replication.

Signaling_Pathway cluster_cell Cellular Processes Nucleoside_Analogue 7-Halogenated This compound Nucleoside Kinases Cellular Kinases Nucleoside_Analogue->Kinases Phosphorylation Triphosphate Active Triphosphate Form Kinases->Triphosphate Polymerases DNA/RNA Polymerases Triphosphate->Polymerases Inhibition / Incorporation Nucleic_Acid_Synthesis Nucleic Acid Synthesis Polymerases->Nucleic_Acid_Synthesis Cell_Proliferation Cell Proliferation / Viral Replication Nucleic_Acid_Synthesis->Cell_Proliferation

Caption: Hypothetical mechanism of action for 7-halogenated this compound nucleosides.

References

Application Notes and Protocols for 7-Deazapurine Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleosides are a class of purine analogs that have garnered significant attention in antiviral research due to their potent and broad-spectrum activity against a range of viruses, particularly RNA viruses. Structurally, they differ from their natural purine counterparts by the replacement of the nitrogen atom at the 7-position with a carbon atom. This modification allows for substitutions at the C7 position, offering a versatile scaffold for developing novel antiviral agents.[1] These compounds typically function as inhibitors of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the life cycle of many RNA viruses.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of 7-deazapurine nucleosides in antiviral research.

Mechanism of Action

The primary mechanism of action for most antiviral 7-deazapurine nucleosides involves their intracellular conversion to the active triphosphate form. This process is initiated by host cell kinases. Once converted, the 7-deazapurine nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate, targeting the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the growing viral RNA chain leads to the termination of chain elongation, thereby halting viral replication.[3][4]

Mechanism_of_Action cluster_cell Host Cell 7-deazapurine_nucleoside 7-Deazapurine Nucleoside Nucleoside_TP 7-Deazapurine Nucleoside Triphosphate 7-deazapurine_nucleoside->Nucleoside_TP Host Cell Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Nucleoside_TP->Viral_RdRp Competitive Inhibition RNA_chain_termination RNA Chain Termination Viral_RdRp->RNA_chain_termination Incorporation into Viral RNA Viral_Replication_Inhibition Inhibition of Viral Replication RNA_chain_termination->Viral_Replication_Inhibition Extracellular Extracellular->7-deazapurine_nucleoside Cellular Uptake

Mechanism of action of 7-deazapurine nucleosides.

Quantitative Data Summary

The antiviral activity of various 7-deazapurine nucleoside analogs has been quantified against several RNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for some of the most studied compounds.

Table 1: Antiviral Activity of 7-Deaza-2'-C-Methyladenosine (7DMA, MK-0608)

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
West Nile Virus (WNV)PS0.15 - 0.33>100>303 - >667[5]
Zika Virus (ZIKV)Vero9.6>100>10.4[6][7]
Dengue Virus (DENV)Not Specified15Not SpecifiedNot Specified[8]
Tick-borne Encephalitis VirusNot SpecifiedNot Specified>50Not Specified[6]

Table 2: Antiviral Activity of Other 7-Deazapurine Nucleoside Analogs

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
7-vinyl-7-deaza-adenine nucleoside (β-form)Hepatitis C Virus (HCV)Huh-7 (replicon)<10 (EC90 = 7.6)>10>1[3]
α-form of 7-carbomethoxyvinyl substituted nucleosideHIV-1Various0.71>100>140[3][9]
6e (a 7-deazapurine derivative)Dengue Virus (DENV)A5492.081150.0672.11[10]
6e (a 7-deazapurine derivative)Dengue Virus (DENV)HepG22.081146.4763.7[10]
NITD449 (2′-C-acetylene-7-deaza-7-carbamoyladenosine)Dengue Virus (DENV)A5491 - 7>25>3.5 - >25[11]
7-Deaza-7-fluoro-2′-C-methyladenosine (DFA)SARS-CoV-2Not SpecifiedNot SpecifiedNot Specified6.2[12]
7-Deaza-7-fluoro-2′-C-methyladenosine (DFA)Yellow Fever Virus (YFV)Not SpecifiedSub-micromolarLowNot Specified[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of 7-deazapurine nucleosides in antiviral research.

Protocol 1: HCV Replicon Assay

This assay is used to determine the anti-HCV activity of a compound in a cell-based system that mimics viral replication.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • G418 (for maintaining selection pressure).

  • Test compound (7-deazapurine nucleoside).

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium from the cells and add the medium containing the different concentrations of the test compound. Include a no-drug control and a positive control (a known HCV inhibitor).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 replicon cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of 7-deazapurine nucleoside Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound and controls Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours at 37°C, 5% CO2 Treat_Cells->Incubate Measure_Luciferase Lyse cells and measure luciferase activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 value Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

Workflow for the HCV Replicon Assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Huh-7, Vero, A549).

  • DMEM with 10% FBS, penicillin, and streptomycin.

  • Test compound (7-deazapurine nucleoside).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed host cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add the medium containing the different concentrations of the test compound. Include a no-drug control.

  • Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Host cell line susceptible to the virus of interest.

  • Virus stock with a known titer.

  • DMEM with 2% FBS, penicillin, and streptomycin.

  • Test compound (7-deazapurine nucleoside).

  • 96-well plates.

  • Reagents for virus titration (e.g., plaque assay or TCID50 assay).

Procedure:

  • Seed host cells in 96-well plates and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubate the plates for a period that allows for one round of viral replication (e.g., 24-72 hours).

  • Collect the supernatant from each well.

  • Determine the virus titer in the collected supernatants using a standard titration method (e.g., plaque assay).

  • Calculate the EC50 or EC90 value, which is the concentration of the compound that reduces the virus yield by 50% or 90%, respectively.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of 7-deazapurine nucleosides is significantly influenced by the nature of the substituents on both the pyrrolo[2,3-d]pyrimidine core and the sugar moiety.

  • Modifications at the C7 Position: The introduction of small alkyl, alkenyl, alkynyl, or aryl groups at the C7 position can modulate the antiviral activity. For instance, a 7-vinyl group on a 7-deaza-adenine nucleoside showed modest anti-HCV activity.[3]

  • Sugar Modifications: Modifications to the ribose sugar are crucial for activity. The presence of a 2'-C-methyl group is a common feature in many potent 7-deazapurine nucleoside inhibitors of HCV and other flaviviruses.[1][3][14] The combination of a 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar with a 7-deazapurine base has been explored to generate potent anti-HCV nucleosides.[3][9]

  • Prodrug Strategies: To overcome the often-inefficient intracellular phosphorylation, which is a rate-limiting step for the activation of these nucleosides, prodrug approaches have been investigated. Phosphoramidate prodrugs, for example, are designed to deliver the monophosphorylated nucleoside into the cell, bypassing the initial phosphorylation step.[3][9] However, the success of this strategy can be compound-dependent.

Conclusion

7-Deazapurine nucleosides represent a promising class of antiviral agents with a well-defined mechanism of action and broad-spectrum activity. The versatility of their scaffold allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel antiviral therapies based on this privileged chemical structure. Further research into structure-activity relationships and prodrug strategies will likely lead to the development of clinically effective antiviral drugs from this compound class.

References

Application Notes and Protocols for 7-Deazaxanthine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Deazaxanthine (7DX) is a purine analog identified as a potent inhibitor of thymidine phosphorylase (TPase).[1][2] TPase is an enzyme that plays a crucial role in nucleotide metabolism and is also implicated in angiogenesis. By inhibiting TPase, this compound interferes with the conversion of thymidine to thymine, a key step in pyrimidine salvage pathways.[2] Its inhibitory effect on TPase (with a reported IC₅₀ value of 40 μM) and its demonstrated anti-angiogenic properties make it a valuable tool for research in cancer biology, immunology, and drug development.[1][2]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of reference, the key properties and recommended concentrations for this compound are summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₆H₅N₃O₂[3]
Molecular Weight 151.12 g/mol [3][4]
CAS Number 39929-79-8[3]
Primary Function Thymidine Phosphorylase (TPase) Inhibitor[1][2]
IC₅₀ ~40 μM against TPase[1][2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Stock Solution Conc. 12.5 mg/mL (equivalent to 82.72 mM) in DMSO[1]
Storage of Stock -20°C for up to 1 month; -80°C for up to 6 months[1]
Final DMSO in Culture ≤ 0.5% (v/v) is recommended to avoid cytotoxicity[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (12.5 mg/mL in DMSO)

This protocol details the steps to prepare a highly concentrated stock solution of this compound.

Materials and Equipment:

  • This compound powder (MW: 151.12 g/mol )

  • Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Serological pipettes and pipette controller

  • Micropipettes and sterile, filtered tips

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-warm Solvent: To aid dissolution, warm the required volume of DMSO to 60°C.[1] It is critical to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

  • Weigh Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 12.5 mg/mL solution, weigh 12.5 mg of the compound.

  • Dissolution: a. Add the pre-warmed DMSO to the tube containing the this compound powder. b. Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution. c. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, and/or heat at 60°C with intermittent vortexing until a clear solution is obtained.[1]

  • Sterilization (Optional): If required for your specific application, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Safety Precautions: this compound may cause skin and serious eye irritation and is harmful if swallowed.[4] Always handle the powder in a fume hood or with appropriate local exhaust ventilation. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

Protocol 2: Preparation of Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM, 50 µM, 100 µM).

  • Calculate Dilution: Calculate the volume of the stock solution needed. For example, to prepare 1 mL of cell culture medium with a final concentration of 50 µM this compound from an 82.72 mM stock:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (50 µM * 1 mL) / 82.72 mM = (0.05 mM * 1 mL) / 82.72 mM ≈ 0.6 µL

  • Serial Dilution (Recommended): For accuracy, especially with small volumes, perform a serial dilution. First, create an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

  • Prepare Treatment Medium: a. Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C. b. Add the calculated volume of the this compound stock solution directly to the pre-warmed medium. Pipette up and down gently or swirl the flask to ensure immediate and thorough mixing.[6] c. Crucially, ensure the final concentration of DMSO in the medium does not exceed a level toxic to your specific cell line. A final concentration of ≤ 0.5% DMSO is generally well-tolerated by most cell lines.[5]

  • Vehicle Control: Always prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium but without this compound.[6] This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment: Remove the existing medium from your cell cultures and replace it with the prepared treatment or vehicle control medium. Incubate the cells for the desired duration under standard conditions (e.g., 37°C, 5% CO₂).

Visualizations

The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh 1. Weigh this compound Powder add_dmso 2. Add Pre-warmed DMSO (60°C) weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute 7. Dilute Stock into Medium (Final DMSO <= 0.5%) store->dilute Thaw aliquot warm_media 6. Pre-warm Cell Culture Medium warm_media->dilute mix 8. Mix Thoroughly dilute->mix treat 9. Treat Cells mix->treat control_media 6a. Pre-warm Cell Culture Medium add_vehicle 7a. Add DMSO only to Same Final Concentration control_media->add_vehicle mix_control 8a. Mix Thoroughly add_vehicle->mix_control treat_control 9a. Treat Control Cells mix_control->treat_control G dx This compound tp Thymidine Phosphorylase (TPase) dx->tp Inhibits thymine Thymine tp->thymine Catalyzes Conversion angiogenesis Angiogenesis tp->angiogenesis Promotes thymidine Thymidine thymidine->tp

References

Troubleshooting & Optimization

Improving the solubility of 7-Deazaxanthine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Deazaxanthine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound, like many xanthine derivatives, has a planar, hydrophobic structure that promotes strong intermolecular hydrogen bonding and π-π stacking in its solid state.[1] These strong intermolecular forces make it difficult for water molecules to solvate the individual this compound molecules, leading to low aqueous solubility.

Q2: What is the most common initial approach to dissolve this compound?

A2: The most common initial approach is to first create a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into the desired aqueous buffer. This compound is reported to be soluble in DMSO at a concentration of 12.5 mg/mL.[2]

Q3: Can I increase the solubility of this compound by adjusting the pH of my buffer?

A3: Yes, adjusting the pH can significantly impact the solubility of this compound. The compound has a reported pKa of 5.875. At pH values above the pKa, this compound will be deprotonated and exist as a more soluble anionic species. Therefore, using a buffer with a pH in the neutral to alkaline range (e.g., pH 7.0 or higher) is recommended to improve solubility.

Q4: Are there any pre-formulated solvent systems that can be used to dissolve this compound for in vivo studies?

A4: Yes, several co-solvent systems have been documented to effectively dissolve this compound for experimental use. These formulations often involve a combination of DMSO, polyethylene glycols (PEG), and surfactants like Tween-80.[2]

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.

This is a common issue due to the poor aqueous solubility of the compound. Follow these steps to troubleshoot this problem:

Step 1: Review Your Current Protocol

  • Initial Concentration: What is the concentration of your this compound stock solution in DMSO?

  • Final Concentration: What is the desired final concentration in the aqueous buffer?

  • Buffer Composition: What is the pH and composition of your aqueous buffer?

Step 2: Optimization Strategies

Based on your answers in Step 1, consider the following optimization strategies, starting with the simplest and most common approaches.

G start Precipitation Observed check_ph Is buffer pH > 6.0? start->check_ph adjust_ph Increase buffer pH (e.g., pH 7.4 - 8.0) check_ph->adjust_ph No check_concentration Is final concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes use_cosolvent Use a co-solvent system check_concentration->use_cosolvent No heat_sonicate Apply gentle heat (e.g., 37°C) and/or sonicate lower_concentration->heat_sonicate use_cosolvent->heat_sonicate success Solution is clear heat_sonicate->success Resolved failure Precipitate remains heat_sonicate->failure Not Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility in Co-Solvent Systems

The following table summarizes tested formulations for achieving a concentration of at least 1.25 mg/mL of this compound for experimental use.[2]

Formulation Components (v/v)Resulting ConcentrationAppearanceRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (8.27 mM)Clear SolutionGeneral in vitro and in vivo applications
10% DMSO, 90% (20% SBE-β-CD in Saline)1.25 mg/mL (8.27 mM)Suspended SolutionOral and intraperitoneal injections
10% DMSO, 90% Corn Oil1.25 mg/mL (8.27 mM)Suspended SolutionOral and intraperitoneal injections

Experimental Protocols

Protocol 1: Preparation of a 1.25 mg/mL Clear Solution of this compound[2]

This protocol is suitable for experiments requiring a clear, homogenous solution.

G cluster_0 Preparation Workflow A Prepare 12.5 mg/mL stock in DMSO B Add 100 µL of stock to 400 µL PEG300 A->B C Mix thoroughly B->C D Add 50 µL Tween-80 C->D E Mix thoroughly D->E F Add 450 µL Saline E->F G Mix to obtain final solution F->G H Final Solution: 1.25 mg/mL in 10% DMSO 40% PEG300 5% Tween-80 45% Saline G->H

Caption: Workflow for preparing a clear this compound solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl in water)

Procedure:

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO. Gentle warming to 60°C and sonication may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 12.5 mg/mL this compound stock solution.

  • Mix thoroughly by vortexing or pipetting until the solution is homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is homogenous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Mix thoroughly to obtain a clear final solution.

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

If the solubility of this compound in a specific buffer is unknown, this protocol can be used to determine its thermodynamic solubility.

G cluster_1 Solubility Determination Workflow A Add excess this compound to chosen aqueous buffer B Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours A->B C Allow solid to settle B->C D Filter or centrifuge to separate solid from supernatant C->D E Carefully collect the saturated supernatant D->E F Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) E->F G Solubility value obtained F->G

Caption: Workflow for determining the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., Phosphate, TRIS, HEPES at a specific pH)

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF) or a centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial). "Excess" means that undissolved solid should be visible.

  • Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either filter the supernatant through a 0.22 µm syringe filter or centrifuge the sample at high speed and collect the supernatant.

  • Prepare a standard curve of this compound of known concentrations.

  • Quantify the concentration of this compound in the collected supernatant using a validated analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature. It is recommended to perform this determination in triplicate.[3]

References

Troubleshooting low yield in 7-Deazaxanthine synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-deazaxanthine, with a focus on addressing issues related to low reaction yields.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that can lead to unsatisfactory yields in your this compound synthesis protocols.

Issue 1: Low overall yield after the final cyclization step.

Question: My final yield of this compound is significantly lower than expected after the ring-closing reaction. What are the potential causes and how can I improve it?

Answer: Low yields in the final cyclization step to form the this compound core can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The cyclization may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For instance, some protocols may require heating at 80°C.[1] The choice of base and solvent is also critical; a more concentrated solution of sodium ethoxide (NaOEt) in ethanol has been used to promote product formation.[1]

  • Side Reactions: Competing side reactions can consume your starting materials or intermediates.

    • Solution: The presence of multiple spots on a TLC plate can indicate side products.[1] Lowering the reaction temperature might help to minimize the formation of these byproducts. Ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidation-related side reactions.

  • Instability of Intermediates: The precursor to the cyclization, often a substituted 2-aminopyrrole, might be unstable under the reaction conditions.[1]

    • Solution: If instability is suspected, it is best to use the intermediate immediately after its preparation and purification. Minimize its exposure to air and light.

  • Purification Difficulties: Significant product loss can occur during purification.

    • Solution: Challenges with silica gel column chromatography are not uncommon.[1] You may need to optimize your solvent system for better separation. Alternative purification methods like preparative HPLC could also be explored.

Issue 2: Low yield of the 2-aminopyrrole intermediate.

Question: I am struggling to obtain a good yield of the key 2-aminopyrrole intermediate. What could be going wrong?

Answer: The synthesis of the 2-aminopyrrole precursor is a critical step, and low yields here will directly impact the final product yield. Consider the following:

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reaction, leading to lower yields. This has been observed with ortho-substituted aldehydes.[1]

    • Solution: If possible, consider alternative starting materials with less steric bulk. If that's not an option, you may need to screen different catalysts or reaction conditions (e.g., higher temperatures, longer reaction times) to overcome the steric barrier.

  • Sub-optimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrates.

    • Solution: A screening of different solvents and temperatures can be beneficial. For example, while some reactions are performed at room temperature, others may require heating to proceed efficiently.[2]

  • Starting Material Quality: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of side products.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. It is also important to confirm the identity and purity of starting materials via analytical techniques like NMR or mass spectrometry.

Issue 3: Product precipitation or solubility issues during the reaction.

Question: My product seems to be precipitating out of the reaction mixture, or my starting materials are not fully dissolving. How can I address this?

Answer: Solubility issues can prevent the reaction from proceeding efficiently.

  • Poor Solubility of Reactants: One or more of your starting materials may have limited solubility in the chosen solvent.

    • Solution: The addition of a co-solvent can improve solubility. For instance, a small amount of DMSO was added to aid the dissolution of a pyrrole intermediate in an ethanol reaction mixture.[1]

  • Product Precipitation: The desired product may be insoluble in the reaction solvent and precipitate out, potentially halting the reaction.

    • Solution: While this can sometimes be advantageous for purification (precipitation-driven reaction), it can also be problematic. If the reaction is incomplete, consider using a solvent system in which the product has higher solubility.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound synthesis?

A1: Yields for this compound and its derivatives can vary significantly depending on the specific synthetic route and the substrates used. Published yields for multi-step syntheses often report moderate overall yields. For instance, the formation of 2-aminopyrrole intermediates has been reported with low to moderate yields, sometimes due to challenging purification.[1] Individual step yields can range from moderate to high (e.g., 60-90%) under optimized conditions.[2][3]

Q2: How critical is the quality of the starting materials?

A2: The quality of starting materials is extremely critical. The presence of impurities can lead to the formation of new, undesired byproducts, which can complicate purification and lower the overall yield. Regulatory guidelines for drug substance synthesis emphasize the importance of fully characterized starting materials with a well-defined impurity profile.[4]

Q3: What are some common side products to look out for?

A3: During the synthesis of 2-aminopyrrole intermediates, side products such as mesyl-protected pyrroles and α,β-unsaturated nitrile species (from Knoevenagel condensation) have been identified.[1] In the final cyclization step, incomplete reaction can leave unreacted starting material, while decomposition of intermediates can lead to a complex mixture of byproducts.

Q4: Can the reaction be performed under environmentally friendly conditions?

A4: Yes, efforts have been made to develop more sustainable methods. For example, reactions have been successfully carried out using greener solvents like ethanol, 2-propanol, and even water at room temperature, achieving good yields (up to 80% in ethanol).[2]

Quantitative Data Summary

Table 1: Example Yields for a 2-Aminopyrrole Intermediate Synthesis Under Different Solvent Conditions.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DichloromethaneRoom Temp2490[2]
2EthanolRoom Temp2480[2]
32-PropanolRoom Temp2479[2]
4WaterRoom Temp2445[2]
5Solvent-freeRoom Temp2420[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Deazahypoxanthines (as an analogue of this compound)

This protocol is adapted from a general procedure for a similar class of compounds and may require optimization for your specific synthesis.[1]

  • Preparation of Sodium Ethoxide (NaOEt) Solution: Prepare a 0.65 M stock solution of NaOEt by carefully dissolving sodium metal (10.4 mmol) in absolute ethanol (16 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: In a microwave vial, add the tetrasubstituted 2-aminopyrrole intermediate (1 equivalent).

  • Addition of Base: Add the prepared NaOEt solution (10 equivalents) to the microwave vial containing the 2-aminopyrrole.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with an appropriate acid (e.g., dilute HCl) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 7-deazahypoxanthine.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation of Intermediates cluster_cyclization Cyclization cluster_purification Purification and Analysis start Starting Materials intermediate Synthesis of 2-Aminopyrrole start->intermediate Multi-component reaction cyclization Ring Closure to form This compound Core intermediate->cyclization Base-mediated condensation purification Purification (e.g., Column Chromatography) cyclization->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product: This compound analysis->product

Caption: General workflow for this compound synthesis.

troubleshooting_flow Troubleshooting Flowchart for Low Yield cluster_intermediate Intermediate Synthesis Issues cluster_cyclization Final Cyclization Issues start Low Yield Observed check_step Identify problematic step: - Intermediate synthesis? - Final cyclization? start->check_step steric_hindrance Check for Steric Hindrance check_step->steric_hindrance Intermediate incomplete_reaction Monitor Reaction Completion (TLC/LC-MS) check_step->incomplete_reaction Cyclization conditions_intermediate Optimize Reaction Conditions (Solvent, Temperature) steric_hindrance->conditions_intermediate purity_start Verify Starting Material Purity conditions_intermediate->purity_start solution Implement Corrective Actions purity_start->solution side_reactions Investigate Side Reactions incomplete_reaction->side_reactions purification_loss Optimize Purification Method side_reactions->purification_loss purification_loss->solution

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Optimizing 7-Deazaxanthine for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 7-deazaxanthine concentration in IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (7DX) is an inhibitor of the enzyme thymidine phosphorylase (TPase).[1][2] TPase is involved in pyrimidine salvage pathways and has been identified as a key player in angiogenesis, the formation of new blood vessels. By inhibiting TPase, this compound can suppress this process.[2]

Q2: What is the expected IC50 value for this compound?

The reported 50% inhibitory concentration (IC50) for this compound against thymidine phosphorylase is approximately 40 µM.[1][2] It's important to note that this value can vary depending on the experimental conditions, such as the cell line used, substrate concentration, and the specific assay protocol.

Q3: What are the common research applications of this compound?

Given its inhibitory effect on thymidine phosphorylase and angiogenesis, this compound is primarily used in research related to:

  • Cancer biology, to study the effects of inhibiting angiogenesis on tumor growth.[2]

  • Drug development, as a lead compound for the design of more potent TPase inhibitors.

  • Enzyme kinetics, to understand the mechanism of TPase inhibition.[2]

Q4: How should I prepare and store a stock solution of this compound?

For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 12.5 mg/mL stock in DMSO can be prepared.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]

Q5: What are the critical parameters to consider when designing an IC50 determination experiment?

Several factors should be carefully controlled to ensure accurate and reproducible IC50 values:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Compound Concentration Range: The chosen concentrations should bracket the expected IC50 value, typically covering a range from no inhibition to complete inhibition.

  • Incubation Time: The duration of cell exposure to the compound should be optimized.

  • Assay Method: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the results.

  • Data Analysis: Use appropriate software (e.g., GraphPad Prism) and a suitable nonlinear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the IC50.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High variability in IC50 results between replicates. Inconsistent cell seeding, edge effects in the microplate, or pipetting errors.Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.[4] Use calibrated pipettes and consistent technique.
The calculated IC50 value is significantly different from the reported 40 µM. Cell line-specific sensitivity, differences in substrate concentration in the assay, or variations in the experimental protocol.The IC50 is dependent on the substrate concentration; variations can affect the measured potency.[5] Different cell lines may have varying levels of TPase expression. It is important to report the specific cell line and assay conditions used.
Compound precipitation is observed in the assay wells. The concentration of this compound exceeds its solubility limit in the culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells. If precipitation persists, consider using a different solvent or a solubilizing agent, though their effects on the assay should be validated.[6][7]
The dose-response curve is not sigmoidal. The selected concentration range may be too narrow or not centered around the IC50. The compound may exhibit non-ideal behavior at very high or low concentrations.Widen the range of concentrations tested. Ensure that you have data points that define the top and bottom plateaus of the curve.[8] If the curve remains non-sigmoidal, a different curve-fitting model may be necessary.
Inconsistent results between different assay methods (e.g., MTT vs. ATP-based). Different assays measure different aspects of cell health (metabolic activity vs. ATP levels).The choice of assay can influence the outcome. An ATP-based assay like CellTiter-Glo may be more sensitive. It is advisable to confirm key findings with a secondary, orthogonal assay.

Experimental Protocols

IC50 Determination of this compound using MTT Assay

This protocol provides a general guideline for determining the IC50 of this compound in an adherent cell line.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line (e.g., a line with known TPase expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock solution of this compound by serially diluting the high-concentration stock in complete culture medium. Aim for a final concentration range that brackets the expected IC50 (e.g., 1 µM to 200 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions and controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (variable slope, four-parameter model) to fit the data and determine the IC50 value.[3]

Visualizations

G cluster_workflow IC50 Determination Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 prepare Prepare Serial Dilutions of this compound incubate1->prepare treat Treat Cells with Compound incubate1->treat prepare->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for IC50 determination using an MTT assay.

G cluster_pathway This compound Mechanism of Action dx This compound tp Thymidine Phosphorylase (TPase) dx->tp Inhibits thymine Thymine tp->thymine Catalyzes conversion to angiogenesis Angiogenesis tp->angiogenesis Promotes thymidine Thymidine thymidine->tp Substrate

Caption: Inhibition of TPase and angiogenesis by this compound.

G cluster_troubleshooting Troubleshooting Logic issue High Variability Inconsistent Seeding Edge Effects Pipetting Error solution Solutions Homogenize Cell Suspension Avoid Outer Wells Calibrate Pipettes issue:f0->solution:f0 issue:f1->solution:f1 issue:f2->solution:f2

Caption: Logical relationship for troubleshooting high variability.

References

How to prevent degradation of 7-Deazaxanthine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Deazaxanthine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and experimental use of this compound in solution. Our goal is to help you ensure the stability and integrity of your samples, leading to reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound solutions?

A2: To prevent degradation, stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with similar purine-like structures can be susceptible to photodegradation. Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting whenever possible.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is prone to hydrolysis under both acidic and alkaline conditions. It is most stable in neutral to slightly acidic buffers (pH 5-7). Strong acidic or alkaline conditions should be avoided to prevent hydrolytic degradation of the pyrimidine ring.

Q5: Can I heat the solution to aid in the dissolution of this compound?

A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to elevated temperatures should be avoided as it can promote degradation. If precipitation is observed upon cooling, the solution should be gently warmed and sonicated before use.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound 1. Verify Storage: Confirm that the solution has been stored at the correct temperature and protected from light. 2. Check Age of Solution: Use freshly prepared solutions whenever possible. Do not use stock solutions that have exceeded their recommended storage duration. 3. Perform Quality Control: Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products.
Incorrect Solution Preparation 1. Review Protocol: Double-check the calculations for concentration and the solvent used. 2. Ensure Complete Dissolution: Visually inspect the solution for any undissolved particles. If necessary, use gentle warming or sonication.
Experimental Conditions 1. pH of Assay Buffer: Ensure the pH of your experimental buffer is within the stable range for this compound (pH 5-7). 2. Presence of Reactive Species: Avoid the presence of strong oxidizing or reducing agents in your assay, as these can degrade this compound.
Issue 2: Appearance of unexpected peaks in chromatography analysis (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Sample Degradation 1. Identify Degradation Pathways: Compare the retention times of the unknown peaks with those of potential degradation products (if known). Consider hydrolysis, oxidation, and photodegradation products. 2. Conduct Forced Degradation Studies: To tentatively identify degradation products, subject a sample of this compound to forced degradation (e.g., treat with acid, base, peroxide, light, heat) and analyze the resulting chromatogram.
Contamination 1. Solvent Purity: Use high-purity solvents for solution preparation and chromatography. Run a blank (solvent only) to check for contaminant peaks. 2. Cleanliness of Vials/Equipment: Ensure all glassware and vials are thoroughly cleaned to prevent cross-contamination.
Matrix Effects (in complex samples) 1. Use a Blank Matrix: Analyze a sample of the matrix without this compound to identify any interfering peaks. 2. Optimize Sample Preparation: Employ a sample cleanup method (e.g., solid-phase extraction) to remove interfering substances.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to serve as a general guideline. Actual degradation rates may vary depending on the specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Degradation (24 hours)% Degradation (72 hours)
3.05-10%15-25%
5.0< 2%< 5%
7.0< 2%< 5%
9.010-15%25-40%
11.0> 30%> 60%

Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer

Temperature% Degradation (24 hours)% Degradation (72 hours)
4°C< 1%< 2%
25°C< 2%< 5%
37°C5-8%12-20%
50°C15-25%40-60%

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound and separating it from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV-Vis scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dilute the this compound solution to be tested with the initial mobile phase composition (95% A, 5% B) to a suitable concentration (e.g., 10-100 µg/mL).

4. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the appearance of new peaks, which may indicate the presence of degradation products. The peak area of this compound can be used to quantify its remaining concentration.

Visualizations

Proposed Degradation Pathways for this compound

The following diagrams illustrate the plausible degradation pathways of this compound based on its chemical structure and the known degradation of similar purine analogs.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation 7DX This compound Hydrolysis_Product Ring-Opened Product 7DX->Hydrolysis_Product Acid/Base Hydrolysis 7DX_ox This compound Oxidation_Product Oxidized This compound (e.g., 8-oxo-7-deazaxanthine) 7DX_ox->Oxidation_Product Oxidation (e.g., H2O2) 7DX_photo This compound Photolysis_Products Various Photoproducts 7DX_photo->Photolysis_Products UV/Vis Light

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of an experiment designed to assess the stability of a this compound solution.

Start Prepare this compound Solution Stress Expose to Stress Conditions (pH, Temp, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Quantify Degradation and Identify Products Analyze->Data

Caption: Workflow for assessing the stability of this compound.

For further assistance, please do not hesitate to contact our technical support team.

References

Minimizing off-target effects of 7-Deazaxanthine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-Deazaxanthine in cellular assays, with a specific focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary and most well-characterized target of this compound is Thymidine Phosphorylase (TPase), an enzyme involved in pyrimidine metabolism. This compound inhibits TPase in a concentration-dependent manner.

Q2: What is the reported IC50 of this compound for its primary target?

A2: The reported 50% inhibitory concentration (IC50) of this compound for Thymidine Phosphorylase (TPase) is approximately 40 µM.[1]

Q3: What are the known or potential off-target effects of this compound?

Q4: How can I minimize potential off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Use structurally unrelated control compounds: Include a structurally different TPase inhibitor to confirm that the observed phenotype is due to TPase inhibition and not an off-target effect of the 7-deazapurine scaffold.

  • Perform rescue experiments: If possible, rescue the phenotype by adding the product of the inhibited enzyme (e.g., thymine) or by genetically overexpressing the target protein.

  • Employ orthogonal assays: Confirm your findings using different experimental assays that measure the same biological outcome through different mechanisms.

Q5: What are the signs of potential off-target effects in my cellular assay?

A5: Signs of off-target effects can include:

  • A disconnect between the IC50 for the biochemical target and the EC50 in the cellular assay.

  • Unexpected or paradoxical cellular phenotypes that cannot be explained by the inhibition of the primary target.

  • Toxicity at concentrations close to the effective dose.

  • Inconsistent results when using other, structurally different inhibitors of the same target.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Toxicity Results

You observe significant cytotoxicity at concentrations where you expect to see specific inhibition of Thymidine Phosphorylase.

Potential Cause: Off-target inhibition of essential cellular kinases (e.g., CDKs) by the purine-like structure of this compound.

Troubleshooting Steps:

  • Confirm with a Structurally Unrelated TPase Inhibitor: Test a TPase inhibitor with a different chemical scaffold. If this compound does not show the same level of toxicity at concentrations that inhibit TPase to a similar extent, the toxicity of this compound is likely due to off-target effects.

  • Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution. Inhibition of CDKs can lead to cell cycle arrest at specific phases (e.g., G1/S or G2/M).

  • Western Blot for Kinase Pathway Markers: Analyze the phosphorylation status of key proteins in suspected off-target pathways (e.g., Rb phosphorylation for CDK activity, CREB phosphorylation for PKA activity).

  • Dose-Response Curve with a Broader Concentration Range: A very steep dose-response curve can sometimes indicate off-target toxicity.

Issue 2: Inconsistent Results in Angiogenesis Assays

You are using this compound as an anti-angiogenic agent but observe variable or difficult-to-reproduce results.

Potential Cause: The observed anti-angiogenic effect might be a combination of on-target (TPase inhibition) and off-target effects, or it could be confounded by cytotoxicity.

Troubleshooting Steps:

  • Assess Cytotoxicity in Parallel: Always run a standard cell viability assay (e.g., CellTiter-Glo®, Resazurin) with the same endothelial cells and this compound concentrations used in your angiogenesis assay. This will help you distinguish between a true anti-angiogenic effect and simple cell death.

  • Control for VEGF Signaling: If you are using VEGF to stimulate angiogenesis, consider that this compound's potential off-target kinase activity could interfere with VEGF receptor signaling pathways. A western blot for phosphorylated VEGFR2 or downstream effectors like ERK/MAPK can be informative.

  • Include Positive and Negative Controls: Always include a known anti-angiogenic compound (e.g., Sunitinib) and a vehicle control in your experiments to ensure the assay is performing as expected.

Quantitative Data Summary

CompoundPrimary TargetReported IC50Potential Off-Target ClassNotes
This compoundThymidine Phosphorylase (TPase)~40 µM[1]Protein Kinases (e.g., CDKs, PKA, PKC)[2]The purine-like scaffold suggests potential for ATP-competitive kinase inhibition.[3][4]

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects on Cell Viability

This protocol outlines a workflow to investigate whether the observed cytotoxicity of this compound is due to its intended inhibition of TPase or potential off-target effects.

experimental_workflow_viability cluster_start Start: Observe Unexpected Cytotoxicity cluster_step1 Step 1: Comparative Analysis cluster_decision1 Decision Point 1 cluster_conclusion1 Conclusion 1 cluster_step2 Step 2: Investigate Off-Target Kinase Activity cluster_decision2 Decision Point 2 cluster_conclusion2 Conclusion 2 cluster_conclusion3 Conclusion 3 start Unexpected cytotoxicity observed with this compound step1 Perform dose-response cell viability assay with: - this compound - Structurally unrelated TPase inhibitor - Vehicle control start->step1 decision1 Are cytotoxicity profiles similar for both inhibitors at equi-effective TPase inhibitory concentrations? step1->decision1 conclusion1 Cytotoxicity is likely due to on-target TPase inhibition. decision1->conclusion1  Yes step2 Perform cell cycle analysis (Flow Cytometry). Analyze phosphorylation of key kinase substrates (Western Blot): - p-Rb (CDK activity) - p-CREB (PKA activity) decision1->step2 No   decision2 Observe cell cycle arrest or altered phosphorylation of kinase substrates? step2->decision2 conclusion2 Cytotoxicity is likely mediated by off-target kinase inhibition. decision2->conclusion2  Yes conclusion3 Mechanism of cytotoxicity is likely independent of the tested off-target pathways. Consider other mechanisms. decision2->conclusion3 No  

Workflow for investigating on-target vs. off-target cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a structurally unrelated TPase inhibitor. Treat the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Cell Viability Assay: Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin-based assays) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 for each compound. Compare the cytotoxicity profiles.

  • Cell Cycle and Western Blot Analysis: If off-target effects are suspected, treat cells in larger format plates (e.g., 6-well plates) with this compound at 1x, 5x, and 10x its cellular EC50. Harvest cells for flow cytometry (cell cycle) and protein lysates for Western blotting.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm the engagement of this compound with its primary target (TPase) and to identify potential off-target proteins in an unbiased manner within intact cells.

cetsa_workflow cluster_start Start: Hypothesis Generation cluster_step1 Step 1: Cell Treatment cluster_step2 Step 2: Thermal Challenge cluster_step3 Step 3: Lysis and Separation cluster_step4 Step 4: Protein Quantification cluster_decision Decision Point cluster_conclusion Conclusion start Investigate target and off-target engagement of this compound step1 Treat cells with this compound or vehicle control. start->step1 step2 Aliquot cell suspension and heat at a range of temperatures (e.g., 40-70°C). step1->step2 step3 Lyse cells (e.g., freeze-thaw cycles). Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins. step2->step3 step4a Western Blot for specific proteins (e.g., TPase, suspected off-targets). step3->step4a step4b Mass Spectrometry for proteome-wide analysis. step3->step4b decision Is there a thermal shift (change in melting temperature) for any protein in the presence of this compound? step4a->decision step4b->decision conclusion Proteins with a thermal shift are direct or indirect binders of this compound. decision->conclusion

General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Grow cells to a high density. Harvest and resuspend the cells in a suitable buffer. Treat the cell suspension with a high concentration of this compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction). Analyze the protein levels using Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Diagrams

Potential Off-Target: CDK Signaling Pathway

This compound, as a purine analog, may interfere with the cell cycle by inhibiting Cyclin-Dependent Kinases (CDKs).

cdk_pathway cluster_G1 G1 Phase cluster_Rb_E2F Rb-E2F Regulation cluster_S_Phase S Phase Transition CDK46 CDK4/6 CDK46_CyclinD CDK4/6-Cyclin D Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Deazaxanthine This compound (Potential Inhibitor) Deazaxanthine->CDK46_CyclinD Inhibits

Potential inhibition of the CDK pathway by this compound.
Potential Off-Target: PKA Signaling Pathway

As an ATP analog, this compound could potentially inhibit Protein Kinase A (PKA).

pka_pathway cluster_upstream Upstream Activation cluster_pka PKA Regulation cluster_downstream Downstream Effects GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Activates Deazaxanthine This compound (Potential Inhibitor) Deazaxanthine->PKA_active Inhibits

Potential inhibition of the PKA pathway by this compound.
Potential Off-Target: PKC Signaling Pathway

Protein Kinase C (PKC) is another potential off-target for ATP-competitive inhibitors like purine analogs.

pkc_pathway cluster_upstream Upstream Activation cluster_pkc PKC Activation cluster_downstream Downstream Signaling Receptor Receptor PLC Phospholipase C Receptor->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activates Ca2 Ca2+ IP3->Ca2 Releases Ca2->PKC Activates Substrates Substrate Proteins PKC->Substrates Phosphorylates pSubstrates Phosphorylated Substrates Cellular_Response Cellular Response pSubstrates->Cellular_Response Deazaxanthine This compound (Potential Inhibitor) Deazaxanthine->PKC Inhibits

References

Technical Support Center: Optimization of Enzyme Assay Conditions for 7-Deazaxanthine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of enzyme assays involving 7-Deazaxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the enzyme assay for this compound, a known inhibitor of thymidine phosphorylase (TP).

Q1: Why am I seeing no or very low enzyme activity even without the inhibitor?

A1: This could be due to several factors related to the enzyme or assay conditions:

  • Improper Enzyme Storage: Thymidine phosphorylase should be stored at the recommended temperature (typically -20°C or -80°C) to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Incorrect Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for thymidine phosphorylase is generally around 7.4.[1] Ensure your buffer is prepared correctly and the pH is verified.

  • Substrate Degradation: Thymidine, the substrate, can degrade over time. Use freshly prepared substrate solutions for optimal results.

  • Inactive Enzyme: The enzyme itself may have lost activity. It is advisable to test the enzyme activity with a positive control setup before proceeding with inhibitor screening.

Q2: My blank reading is too high. What could be the cause?

A2: A high blank reading can interfere with the accuracy of your results. Here are some potential causes:

  • Contaminated Reagents: Ensure all your reagents, especially the buffer and substrate solution, are free from contamination.

  • Cuvette/Plate Issues: If using a spectrophotometer, ensure the cuvettes are clean and not scratched. For plate-based assays, use plates appropriate for the detection method (e.g., clear plates for colorimetric assays).

  • Precipitation of Components: Visually inspect your solutions for any precipitation. If observed, the solution may need to be remade.

Q3: The IC50 value I obtained for this compound is significantly different from the reported value.

A3: The reported IC50 for this compound is approximately 40 µM in the presence of 100 µM thymidine.[2] Discrepancies can arise from:

  • Different Substrate Concentrations: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a thymidine concentration at or near its Michaelis constant (Km) for accurate determination of inhibitory potency. The Km for thymidine for human hepatic TP has been estimated to be 284 ± 55 µM.[3]

  • Incorrect Enzyme Concentration: The enzyme concentration should be in the linear range of the assay. A high enzyme concentration can lead to rapid substrate depletion and inaccurate IC50 values.

  • Inaccurate Inhibitor Concentration: Verify the concentration of your this compound stock solution.

  • Assay Conditions: Variations in buffer composition, pH, and temperature can all influence the apparent IC50 value.

Q4: My data is not reproducible. What are the common sources of variability?

A4: Lack of reproducibility is a common issue in enzyme assays. To improve consistency:

  • Precise Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.

  • Consistent Incubation Times: Use a timer to ensure consistent pre-incubation and reaction times for all samples.

  • Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is sensitive to temperature fluctuations.[4] Assays are often performed at 25°C or 37°C.[1]

  • Thorough Mixing: Ensure all components in the reaction mixture are mixed thoroughly but gently to avoid denaturing the enzyme.

Experimental Protocols

A detailed methodology for a typical thymidine phosphorylase inhibition assay using this compound is provided below.

Spectrophotometric Assay for Thymidine Phosphorylase Activity

This method is based on the decrease in absorbance at 290 nm as thymidine is converted to thymine.[1]

Reagents:

  • Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.

  • Substrate Solution: 1 mM Thymidine in Assay Buffer.

  • Enzyme Diluent: 10 mM Potassium Phosphate Buffer, pH 7.0.

  • Enzyme Solution: Human or E. coli Thymidine Phosphorylase (TP) diluted in Enzyme Diluent to a working concentration (e.g., 1-2 units/mL).

  • Inhibitor Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

Procedure:

  • Prepare Reagent Mix: In a suitable quartz cuvette or 96-well UV-transparent plate, prepare the reaction mixture by adding the Assay Buffer and Substrate Solution.

  • Add Inhibitor: Add the desired concentration of this compound to the test wells. For the control (uninhibited) wells, add the same volume of solvent used for the inhibitor.

  • Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Enzyme Solution to initiate the reaction.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Calculate Initial Velocity: Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation

The following tables provide examples of typical data that would be generated during the optimization of a thymidine phosphorylase assay.

Table 1: Effect of pH on Thymidine Phosphorylase Activity

pHRelative Enzyme Activity (%)
6.045
6.570
7.095
7.4100
8.085
8.560

Table 2: Determination of Kinetic Parameters for Thymidine Phosphorylase

Thymidine (µM)Initial Velocity (µmol/min/mg)
500.15
1000.25
2000.40
4000.55
8000.65
16000.70

From this data, Vmax and Km can be determined using a Lineweaver-Burk or Michaelis-Menten plot.

Table 3: IC50 Determination for this compound

This compound (µM)% Inhibition
110
525
1040
2055
4075
8090
10095

Visualizations

The following diagrams illustrate key workflows and concepts in enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Enzyme Solutions Reaction_Setup Set up Reaction Mixtures (Control & Test) Reagent_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Reaction_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (e.g., Absorbance Change) Initiate_Reaction->Data_Acquisition Velocity_Calc Calculate Initial Reaction Velocities Data_Acquisition->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc IC50_Det Determine IC50 Value Inhibition_Calc->IC50_Det

Caption: Experimental workflow for determining the IC50 of this compound.

inhibition_mechanism E Enzyme (TP) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Thymidine) P Product (Thymine) I Inhibitor (this compound) ES->E + P

Caption: Competitive inhibition of Thymidine Phosphorylase (TP) by this compound.

References

Technical Support Center: Scale-Up Production of 7-Deazaxanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 7-Deazaxanthine (also known as 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol).

Troubleshooting Guide

Scaling up the synthesis of this compound from the lab to pilot or commercial scale can present several challenges. This guide addresses specific issues, their potential causes, and recommended solutions.

Problem 1: Low Yield in Cyclization Step

The formation of the pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of this compound. A decrease in yield upon scale-up is a common issue.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Inefficient Heat Transfer: In larger reactors, localized hot or cold spots can lead to side reactions or incomplete conversion.- Ensure adequate agitation and use a reactor with a high surface-area-to-volume ratio.- Monitor and control the internal reaction temperature closely using multiple probes.- Consider a jacketed reactor with a reliable temperature control unit.
Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to byproduct formation.- Optimize the stirrer design (e.g., impeller type, speed) for the reactor geometry.- Perform a mixing study to ensure homogeneity.
Extended Reaction Time: A longer reaction time at elevated temperatures can lead to product degradation.- Optimize the reaction time for the larger scale. This may not be a linear scale-up from the lab.- Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).
Base Sensitivity: The choice and concentration of the base are critical. Inconsistent base addition can affect the reaction outcome.- Ensure slow and controlled addition of the base to maintain a consistent pH or reaction environment.- Evaluate different bases (e.g., Cs2CO3, NaH) for optimal performance at scale.
Problem 2: Impurity Profile Changes at Scale

New or increased levels of impurities are often observed during scale-up, complicating purification and affecting the final product quality.

Potential Impurities and Mitigation Strategies

Impurity TypePotential SourceRecommended Analytical MethodMitigation and Purification Strategy
Starting Material Residue Incomplete reaction.HPLC, GC-MS- Optimize reaction stoichiometry and conditions for complete conversion.- Recrystallization or column chromatography of the crude product.
Isomeric Byproducts Non-selective reactions, particularly during substitutions on the pyrimidine ring.LC-MS, NMR- Optimize reaction temperature and catalyst to improve regioselectivity.- Develop a selective crystallization method to isolate the desired isomer.
Solvent-Related Impurities Trapped residual solvents from the reaction or purification steps.GC-HS (Headspace Gas Chromatography)- Implement an efficient drying process (e.g., vacuum oven at elevated temperature).- Select solvents with appropriate boiling points for easy removal.
Heavy Metal Contamination Leaching from reactors or catalysts (e.g., Palladium catalysts used in cross-coupling reactions).ICP-MS (Inductively Coupled Plasma Mass Spectrometry)- Use high-quality, corrosion-resistant reactors.- Employ metal scavengers post-reaction.- Ensure thorough purification of the final product.
Problem 3: Challenges in Product Isolation and Purification

Isolating pure this compound can be difficult due to its physical properties and the presence of closely related impurities.

Potential Issues & Solutions

IssueRecommended Solutions
Poor Crystallization: Difficulty in obtaining a crystalline solid with consistent particle size.- Conduct a comprehensive polymorph and salt screening study.- Optimize crystallization conditions (solvent system, cooling rate, seeding).
Filtration Difficulties: Slow filtration rates due to fine particles or amorphous material.- Control particle size during crystallization.- Consider using a filter aid, ensuring it does not introduce new impurities.
Product Solubility: this compound has low solubility in many common organic solvents, which can complicate purification.- Explore mixed solvent systems for recrystallization.- Consider pH adjustment to increase solubility in aqueous media for extraction purposes.

Experimental Protocols

General Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (A Key Intermediate)

A common route to this compound involves the synthesis of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate, which can then be converted to the final product.

  • Reaction Setup: In a suitable reactor, a mixture of 5-ethynylpyrimidine-4,6-diamine and Cesium Carbonate (Cs2CO3) in Dimethyl Sulfoxide (DMSO) is prepared.

  • Cyclization: The mixture is heated under controlled conditions (e.g., microwave irradiation at a specific power and temperature for a defined time) to induce cyclization.

  • Work-up: After cooling, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quality Control Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: The UV detector is set to a wavelength where this compound and its potential impurities have significant absorbance.

  • Sample Preparation: A known concentration of the sample is prepared in a suitable diluent (e.g., a mixture of the mobile phase).

  • Analysis: The sample is injected, and the retention times and peak areas are used to determine the purity and quantify any impurities against reference standards.

Visualizations

experimental_workflow start Starting Materials (e.g., Substituted Pyrimidine) reaction Cyclization Reaction start->reaction workup Quenching & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification drying Drying purification->drying qc Quality Control (HPLC, NMR, MS) drying->qc final_product This compound qc->final_product Meets Specifications

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Scale-Up Issue Encountered low_yield Low Yield issue->low_yield high_impurities High Impurities issue->high_impurities isolation_problems Isolation Problems issue->isolation_problems heat_transfer Check Heat Transfer & Temperature Control low_yield->heat_transfer mixing Evaluate Mixing Efficiency low_yield->mixing reaction_kinetics Re-optimize Reaction Time & Stoichiometry low_yield->reaction_kinetics impurity_id Identify Impurities (LC-MS, NMR) high_impurities->impurity_id crystallization Optimize Crystallization (Solvent, Temp, Seeding) isolation_problems->crystallization filtration Address Filtration Issues (Particle Size) isolation_problems->filtration source_analysis Determine Impurity Source (Side Reaction, Starting Material) impurity_id->source_analysis purification_opt Optimize Purification Method source_analysis->purification_opt

Caption: A troubleshooting logic diagram for common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns depend on the specific synthetic route chosen. However, common hazards include:

  • Handling of Pyrophoric or Highly Reactive Reagents: Some synthetic routes may involve reagents like sodium hydride (NaH) or n-butyllithium (n-BuLi), which are highly flammable and reactive with moisture. Proper handling procedures, inert atmospheres, and emergency preparedness are crucial.

  • Exothermic Reactions: Cyclization and other steps can be exothermic. At a larger scale, heat dissipation becomes a critical safety factor to prevent runaway reactions. A thorough thermal hazard assessment is recommended.

  • Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate storage, grounding, and ventilation to prevent fires and explosions.

Q2: How can I control the particle size of the final this compound product?

A2: Controlling particle size is essential for consistent product quality, dissolution rates, and downstream processing. Key strategies include:

  • Controlled Crystallization: Carefully controlling the rate of cooling, agitation speed, and solvent system during crystallization can influence particle size.

  • Seeding: Introducing seed crystals of the desired size and morphology can promote the growth of uniform particles.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent can induce precipitation and, with optimization, can control particle size.

Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A3: The critical process parameters (CPPs) will vary with the specific synthetic route, but generally include:

  • Temperature: Crucial for reaction kinetics and selectivity.

  • Pressure: Important if operating under vacuum or elevated pressure.

  • Agitation Rate: Affects mixing and heat/mass transfer.

  • pH: Can be critical for certain reaction steps and work-up procedures.

  • Reagent Addition Rate: Slow and controlled addition is often necessary to manage exotherms and minimize side reactions.

Q4: Which analytical techniques are most important for in-process control?

A4: For in-process control (IPC), rapid and reliable analytical techniques are needed to monitor reaction completion and impurity formation. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting materials and the formation of the product and impurities.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to get a snapshot of the reaction progress.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials or byproducts.

Q5: Are there any specific considerations for choosing a synthetic route for large-scale production?

A5: Yes, when selecting a synthetic route for scale-up, consider the following:

  • Cost of Goods (CoG): The cost of raw materials, reagents, and solvents becomes a major factor at scale.

  • Process Safety: Avoid hazardous reagents and reactions where possible.

  • Environmental Impact: Choose routes that use greener solvents and minimize waste generation.

  • Scalability: The route should use equipment and procedures that are readily available and manageable at an industrial scale.

  • Robustness: The process should be insensitive to small variations in process parameters to ensure consistent results.

Technical Support Center: Improving the Metabolic Stability of 7-Deazaxanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the metabolic stability of 7-deazaxanthine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound derivatives?

A1: While specific pathways for each derivative will vary, the metabolism of this compound derivatives is likely to involve Phase I and Phase II reactions. Phase I metabolism is often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[1][2] For purine analogs, xanthine oxidase can also play a role in their metabolism.[3] Common metabolic transformations include oxidation, N-dealkylation, and hydroxylation.[3][4] Phase II metabolism typically involves conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.

Q2: What are the common metabolic "soft spots" on the this compound scaffold?

A2: Metabolic "soft spots" are positions on a molecule that are particularly susceptible to metabolism. For N-heterocyclic compounds like this compound, likely soft spots include:

  • Aromatic rings: These are prone to oxidation by CYP enzymes.[5]

  • Alkyl substituents: These can be targets for N-dealkylation or hydroxylation.

  • The pyrrolo[2,3-d]pyrimidine core: This core structure can be a substrate for aldehyde oxidase, leading to oxidation.[2][6]

Q3: What general strategies can be employed to improve the metabolic stability of my this compound derivatives?

A3: Several strategies can be used to enhance metabolic stability:[5][7]

  • Blocking metabolic soft spots: Introducing metabolically stable groups, such as fluorine atoms, at positions identified as metabolic hot spots can prevent enzymatic action.

  • Structural modifications: Altering the size or stereochemistry of substituents can hinder binding to metabolic enzymes.[7][8]

  • Introducing heteroatoms: Replacing a carbon atom in an aromatic ring with a nitrogen atom can sometimes increase metabolic stability.[5]

  • Deuterium incorporation: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.[5][8]

Q4: How do I interpret the results from an in vitro liver microsomal stability assay?

A4: The primary outputs of a liver microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[9]

  • A longer half-life indicates greater metabolic stability.

  • A lower intrinsic clearance suggests that the compound is metabolized more slowly by the liver enzymes. These in vitro data are used to rank compounds and predict their in vivo pharmacokinetic properties.[8][9]

Troubleshooting Guides

Issue 1: High variability in microsomal stability assay results.
  • Question: My replicate experiments for the same compound show high variability in the calculated half-life and intrinsic clearance. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Inconsistent Microsome Activity: Ensure that the liver microsomes are from a consistent source and batch. Different batches or vendors can have varying enzyme activity.

    • Pipetting Errors: Small volumes are often used in these assays, making them sensitive to pipetting inaccuracies. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

    • Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations in the incubation mixture. Verify the solubility of your compound in the assay buffer.

    • Incubation Conditions: Ensure consistent temperature (37°C) and shaking speed during incubation.[10]

Issue 2: The compound appears to be unstable in the absence of NADPH.
  • Question: I am observing significant degradation of my compound in the control incubation without the NADPH regenerating system. What does this indicate?

  • Answer: Degradation in the absence of NADPH suggests that the instability is not due to CYP-mediated metabolism. Possible causes include:

    • Chemical Instability: The compound may be chemically unstable at the pH or temperature of the assay.

    • Metabolism by other enzymes: Other enzymes present in the microsomes that do not require NADPH, such as esterases, may be metabolizing your compound.

    • Binding to plasticware: The compound may be adsorbing to the surface of the plastic tubes or plates.

Issue 3: Unexpectedly rapid metabolism of the compound.
  • Question: My this compound derivative is cleared almost instantly in the microsomal stability assay. How can I investigate this further?

  • Answer: Very rapid clearance can make it difficult to accurately determine the half-life. Consider the following:

    • Reduce Incubation Time: Use shorter incubation time points to better define the degradation curve.

    • Lower Microsomal Protein Concentration: Reducing the amount of microsomal protein will slow down the rate of metabolism.

    • Investigate Aldehyde Oxidase (AO) Metabolism: this compound derivatives can be substrates for AO.[2][6] Perform the assay in the presence of an AO inhibitor, such as hydralazine, to see if this reduces the clearance rate.[11]

Issue 4: Difficulty in detecting and identifying metabolites using LC-MS.
  • Question: I am struggling to detect or get clear mass spectra for the metabolites of my compound. What can I do to improve my LC-MS analysis?

  • Answer: Several factors can affect the detection of metabolites:

    • Ion Suppression: The biological matrix of the sample can suppress the ionization of your metabolites.[12] Improve sample cleanup or dilute the sample to reduce matrix effects.

    • Low Metabolite Concentration: If the metabolites are formed in very small amounts, you may need to increase the initial concentration of the parent compound or use a more sensitive mass spectrometer.

    • Incorrect MS Parameters: Optimize the mass spectrometer settings, including the ionization source parameters and collision energy, for your specific compound and potential metabolites.[13]

    • Chromatographic Separation: Ensure that your LC method provides good separation of the metabolites from the parent compound and endogenous matrix components.[14]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of this compound derivatives using liver microsomes.[9][10][15][16][17]

Materials:

  • Test this compound derivative (stock solution in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)[9]

  • Internal standard (a structurally similar compound that is stable under assay conditions)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare working solutions of the test compound and positive controls in the assay buffer. The final DMSO concentration should be less than 1%.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound or control to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • For the negative control, add buffer instead of the NADPH regenerating system.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard to the respective wells.[9]

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression line.[9]

Data Presentation

The following table provides an example of how to present metabolic stability data for a series of this compound derivatives. The data shown are for illustrative purposes and are based on structurally related 7-deazapurine nucleoside analogs.

Table 1: In Vitro Metabolic Stability of Exemplary this compound Derivatives in Human Liver Microsomes

Compound IDR1 SubstituentR2 SubstituentIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
7-DX-01 HH4515.4
7-DX-02 FH6211.2
7-DX-03 HCl5512.6
7-DX-04 CH3H3023.1
7-DX-05 HOCH3759.2
Verapamil (Positive Control)< 5> 138.6
Diazepam (Positive Control)> 90< 7.7

Data are hypothetical and for illustrative purposes only.

Visualizations

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites CYP450, AO Dealkylated Metabolites Dealkylated Metabolites This compound->Dealkylated Metabolites CYP450 Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites UGTs, SULTs Dealkylated Metabolites->Conjugated Metabolites UGTs, SULTs Excretion Excretion Conjugated Metabolites->Excretion

Caption: Predicted Metabolic Pathway of this compound Derivatives.

A Prepare Reagents (Microsomes, Compound, NADPH) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C with Shaking C->D E Stop Reaction at Time Points (add Acetonitrile + IS) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Experimental Workflow for Liver Microsomal Stability Assay.

action Review Incubation Conditions (Temp, Shaking) start High Variability in Results? q1 Consistent Microsome Batch and Vendor? start->q1 a1 Source Microsomes from a Single Reliable Batch/Vendor q1->a1 No q2 Calibrated Pipettes and Proper Technique? q1->q2 Yes a2 Calibrate Pipettes and Use Reverse Pipetting q2->a2 No q3 Good Compound Solubility? q2->q3 Yes q3->action Yes a3 Verify and Improve Solubility in Assay Buffer q3->a3 No

References

How to select appropriate controls for 7-Deazaxanthine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deazaxanthine. The following information will help you select appropriate controls to ensure the scientific rigor and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound (7-DX) is a purine analog known primarily as an inhibitor of thymidine phosphorylase (TPase), an enzyme involved in pyrimidine metabolism.[1] TPase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and plays a role in angiogenesis. Therefore, this compound also exhibits anti-angiogenic properties.[1] Some derivatives of the closely related 7-deazahypoxanthine scaffold have been shown to target microtubules. While this has not been definitively reported for this compound itself, it is a potential off-target effect to consider.

Q2: Why is it critical to use appropriate controls in my this compound experiments?

Using a comprehensive set of controls is essential to validate your experimental findings. Controls help to:

  • Attribute the observed effects specifically to the action of this compound.

  • Rule out effects caused by the solvent (vehicle) used to dissolve the compound.

  • Confirm that the experimental system (e.g., cell line, enzyme assay) is working as expected.

  • Investigate potential off-target effects.

Troubleshooting Guide: Selecting Appropriate Controls

This guide provides a structured approach to selecting vehicle, negative, and positive controls for your in vitro and in vivo experiments with this compound.

Vehicle Controls: How do I choose the right solvent and control for it?

The choice of vehicle depends on the experimental setup (in vitro vs. in vivo) and the required concentration of this compound.

  • In Vitro Experiments: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for cell-based assays. It is crucial to use the same final concentration of the vehicle in your control samples as is present in the this compound-treated samples. High concentrations of DMSO can be toxic to cells, so it is best to keep the final concentration low (typically ≤ 0.1%).

  • In Vivo Experiments: For animal studies, this compound may require a more complex vehicle for solubilization and delivery. Always prepare a vehicle-only control group that receives the same volume and formulation of the vehicle as the experimental group.

Experimental Setup Recommended Vehicle Considerations
In Vitro (Cell Culture)DMSOKeep final concentration low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts.
In Vivo (e.g., mice)DMSO, PEG300, Tween-80, and SalineThe combination of these agents can improve solubility and bioavailability.
DMSO and Corn OilAn alternative for certain routes of administration.
20% SBE-β-CD in SalineA cyclodextrin-based vehicle that can enhance solubility.

Experimental Workflow for Vehicle Control

G cluster_0 Experimental Setup cluster_1 Treatment Groups Stock Solution This compound Stock (in 100% DMSO) Treatment Cells/Animal + this compound (e.g., 0.1% final DMSO) Stock Solution->Treatment Dilute in media/vehicle Vehicle Stock 100% DMSO Vehicle Control Cells/Animal + Vehicle (e.g., 0.1% final DMSO) Vehicle Stock->Vehicle Control Dilute in media/vehicle Compare Results Compare Results Treatment->Compare Results Vehicle Control->Compare Results

Caption: Workflow for preparing and using a vehicle control.

Negative Controls: How can I be sure the observed effects are specific to this compound's known mechanism?

A negative control should ideally be a molecule that is structurally similar to this compound but is biologically inactive against the target of interest.

  • Ideal Negative Control: A structurally analogous but inactive compound is the best choice. However, a well-established, commercially available inactive analog of this compound for TPase inhibition is not readily documented.

  • Alternative Negative Controls:

    • Structurally Related but Functionally Divergent Compounds: Consider using a purine or deazapurine analog that is known not to inhibit TPase but shares a similar core structure. For example, xanthine itself could be tested for its lack of inhibitory effect in your assay system.

    • Function-Specific Negative Controls: In the context of angiogenesis assays, compounds that are known to have no effect on tube formation can be used. For microtubule-related off-target effects, a compound known to not interact with tubulin would be appropriate.

Target/Pathway Recommended Negative Control Rationale
Thymidine Phosphorylase (TPase) XanthineStructurally related purine, expected to have significantly lower or no inhibitory activity against TPase compared to this compound.
Angiogenesis (Tube Formation Assay) Solvent (Vehicle) ControlThe most common negative control to establish a baseline of spontaneous tube formation.
Suramin or SulforaphaneKnown inhibitors of angiogenesis that can be used to demonstrate the inhibition of tube formation through a different mechanism, serving as a point of comparison for specificity.
Potential Microtubule Disruption A structurally unrelated compound with similar solubilityTo control for non-specific effects on the cytoskeleton.
Positive Controls: How do I confirm my experimental system is responsive?

A positive control is a compound or treatment that is known to produce the expected effect, thereby validating the assay system.

  • For TPase Inhibition Assays: A well-characterized TPase inhibitor should be used to confirm that the enzyme and detection method are working correctly.

  • For Angiogenesis Assays: A known inducer of angiogenesis should be used to ensure that the cells (e.g., HUVECs) are capable of forming tubes.

Target/Pathway Recommended Positive Control Expected Outcome
Thymidine Phosphorylase (TPase) Inhibition TipiracilPotent and well-characterized inhibitor of TPase, should show a significant decrease in enzyme activity.[2]
Angiogenesis (Tube Formation Assay) Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF-2)Should induce the formation of capillary-like structures (tubes) by endothelial cells.
Potential Microtubule Disruption Colchicine or NocodazoleKnown microtubule-destabilizing agents that should induce a mitotic arrest or changes in cell morphology consistent with microtubule disruption.
Paclitaxel (Taxol)A microtubule-stabilizing agent that will also lead to mitotic arrest.

Signaling Pathway for Angiogenesis Induction (Positive Control)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF/FGF-2 (Positive Control) Receptor VEGFR/FGFR VEGF->Receptor Binds to Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activates Response Cell Proliferation, Migration, Tube Formation Signaling->Response Leads to

Caption: Simplified signaling pathway for angiogenesis induction by positive controls.

Experimental Protocols

Thymidine Phosphorylase (TPase) Inhibition Assay

This protocol is adapted from published methods and can be performed in a 96-well plate format.[3]

Materials:

  • Recombinant TPase (from E. coli)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • This compound (test compound)

  • Tipiracil (positive control)

  • DMSO (vehicle)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Prepare Solutions:

    • Dissolve this compound, Tipiracil, and any other test compounds in DMSO to make concentrated stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Prepare a 1.5 mM solution of thymidine in potassium phosphate buffer.

    • Dilute the TPase enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.058 units/well).

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 10 µL of the test compound dilution in DMSO (or DMSO alone for the control)

      • 20 µL of the TPase enzyme solution

    • Include wells for:

      • Blank: No enzyme

      • Vehicle Control: DMSO only

      • Positive Control: Tipiracil

      • Test Compound: this compound at various concentrations

  • Incubation:

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the 1.5 mM thymidine substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 290 nm over time (e.g., for 10 minutes) using a microplate reader. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each concentration of this compound and the positive control relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Logical Flow for TPase Inhibition Assay

G A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Add Buffer, Inhibitor/Vehicle, and Enzyme to Plate A->B C Pre-incubate (10 min, 30°C) B->C D Add Substrate (Thymidine) C->D E Measure Absorbance at 290 nm (Kinetic Read) D->E F Calculate Reaction Rates and Percent Inhibition E->F G Determine IC50 Value F->G

Caption: Step-by-step logical flow of the TPase inhibition assay.

References

Technical Support Center: Optimization of Cell Viability Assays for 7-Deazaxanthine Drug Sensitivity Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deazaxanthine. The information is designed to help optimize cell viability assays and ensure accurate and reproducible results in drug sensitivity screens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a purine analog that acts as an inhibitor of thymidine phosphorylase (TP), an enzyme involved in pyrimidine metabolism.[1][2] By inhibiting TP, this compound disrupts the synthesis of thymidine, which is essential for DNA replication, thereby impeding the proliferation of cancer cells. TP is overexpressed in various tumors and is associated with angiogenesis, tumor growth, and metastasis.[2][3]

Q2: Which cell viability assays are recommended for this compound?

A2: Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB) are commonly used to assess the cytotoxic effects of compounds like this compound. The choice of assay may depend on the cell line and experimental goals. It is always recommended to optimize the chosen assay for your specific experimental conditions.

Q3: Does this compound interfere with common cell viability assays?

A3: While there is no direct evidence of this compound interfering with MTT or SRB assays, it is a good practice to include proper controls to rule out any potential compound-specific interference. This can include cell-free controls to check for direct reduction of MTT by the compound.

Q4: What is a typical effective concentration of this compound?

A4: The 50% inhibitory concentration (IC50) of this compound for thymidine phosphorylase has been reported to be 41.0 ± 1.63 μM.[2] However, the effective concentration for cell viability will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

Troubleshooting Guides

Problem 1: High variability between replicate wells.

Possible Causes:

  • Uneven cell seeding: Inconsistent number of cells plated in each well.

  • Edge effects: Evaporation from the outer wells of the microplate.

  • Pipetting errors: Inaccurate dispensing of cells, drug, or assay reagents.

  • Cell clumping: Cells not being in a single-cell suspension before plating.

Solutions:

  • Ensure a homogenous cell suspension: Gently swirl the cell suspension before and during plating.

  • Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.

  • Calibrate pipettes: Regularly check and calibrate pipettes for accuracy.

  • Use a multi-channel pipette: For adding reagents to multiple wells simultaneously to reduce variability.

Problem 2: Low signal or poor dynamic range in the assay.

Possible Causes:

  • Suboptimal cell number: Too few or too many cells seeded per well.

  • Incorrect incubation time: Insufficient or excessive incubation with the drug or assay reagent.

  • Cell line specific metabolic activity: Some cell lines have inherently low metabolic activity, affecting assays like MTT.

Solutions:

  • Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells that gives a linear response in the assay.

  • Optimize incubation times: Test different incubation periods for both the drug treatment and the assay reagent to find the optimal window for your cell line.

  • Consider an alternative assay: If the cell line has low metabolic activity, an SRB assay, which measures total protein content, might be a better alternative to a metabolic-based assay like MTT.

Problem 3: Inconsistent IC50 values across experiments.

Possible Causes:

  • Variations in cell health and passage number: Cells at high passage numbers or in poor health can respond differently to the drug.

  • Inconsistent drug preparation: Errors in serial dilutions or improper storage of the drug stock solution.

  • Differences in experimental conditions: Minor variations in incubation time, temperature, or CO2 levels.

Solutions:

  • Use cells at a consistent and low passage number: Maintain a log of cell passage numbers and use cells within a defined range.

  • Prepare fresh drug dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution.

  • Standardize all experimental parameters: Ensure consistent conditions across all experiments.

Quantitative Data

CompoundTargetIC50 (µM)AssayReference
This compoundThymidine Phosphorylase41.0 ± 1.63Enzyme Inhibition Assay[2]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Cell Viability Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After drug treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing:

    • Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

Visualizations

troubleshooting_logic start Inconsistent Results? check_variability High Variability between Replicates? start->check_variability Yes end Consistent Results start->end No check_signal Low Signal or Poor Dynamic Range? check_variability->check_signal No solution_variability Optimize Seeding Minimize Edge Effects Calibrate Pipettes check_variability->solution_variability Yes check_ic50 Inconsistent IC50 Values? check_signal->check_ic50 No solution_signal Optimize Cell Density Optimize Incubation Time Consider Alternative Assay check_signal->solution_signal Yes solution_ic50 Use Low Passage Cells Prepare Fresh Dilutions Standardize Conditions check_ic50->solution_ic50 Yes check_ic50->end No

References

Validation & Comparative

A Comparative Analysis of 7-Deazaxanthine and 6-Amino-5-bromouracil as Thymidine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research and drug development, the inhibition of thymidine phosphorylase (TPase), an enzyme critically involved in angiogenesis and tumor progression, presents a promising therapeutic strategy. This guide provides a detailed comparison of two notable TPase inhibitors: 7-Deazaxanthine and 6-Amino-5-bromouracil. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory activities, supported by experimental data and methodologies.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the inhibition of thymidine phosphorylase by this compound and 6-Amino-5-bromouracil.

CompoundIC50 Value (µM)Ki ValueNotes
This compound 40[1]Not ReportedA purine analog with demonstrated anti-angiogenic properties.[1]
6-Amino-5-bromouracil Not ReportedNot ReportedFrequently utilized as a reference compound in in-vitro TPase inhibition studies.

Mechanism of Action and Biological Effects

This compound is a purine analog that acts as a competitive inhibitor of thymidine phosphorylase.[1] By binding to the active site of the enzyme, it prevents the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. This inhibition of TPase activity has been shown to lead to a significant reduction in angiogenesis, a critical process for tumor growth and metastasis.[1]

6-Amino-5-bromouracil is a pyrimidine analog that also functions as an inhibitor of thymidine phosphorylase. Its structural similarity to the natural substrates of TPase allows it to bind to the enzyme's active site, thereby blocking its catalytic function. It is frequently employed as a reference inhibitor in studies evaluating novel TPase inhibitors.

Signaling Pathway of TPase in Angiogenesis

Thymidine phosphorylase promotes angiogenesis through a complex signaling cascade. The diagram below illustrates the key steps in this pathway, highlighting the central role of TPase in the production of 2-deoxy-D-ribose (2-dDR), which in turn stimulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).

TPase_Angiogenesis_Pathway cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Thymidine Thymidine dThd Thymidine Thymidine->dThd VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds IL8 IL-8 TPase Thymidine Phosphorylase (TPase) Thymine Thymine TPase->Thymine Products dDR1P 2-deoxy-D-ribose-1-phosphate TPase->dDR1P Products dThd->TPase dDR 2-deoxy-D-ribose (2-dDR) dDR1P->dDR Dephosphorylation AngiogenicFactors ↑ Pro-angiogenic Factors (VEGF, IL-8) dDR->AngiogenicFactors Stimulates AngiogenicFactors->VEGF Secretion AngiogenicFactors->IL8 Secretion Migration Cell Migration & Proliferation VEGFR->Migration Activates

TPase-mediated signaling pathway in angiogenesis.

Experimental Protocols

The inhibitory activity of compounds against thymidine phosphorylase is typically determined using a spectrophotometric assay. The following is a generalized protocol based on commonly used methods.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

1. Principle: This assay measures the decrease in absorbance at 290 nm resulting from the phosphorolysis of thymidine to thymine, catalyzed by thymidine phosphorylase.

2. Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TPase)

  • Thymidine (substrate)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (this compound, 6-Amino-5-bromouracil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 290 nm

3. Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing:

    • Potassium phosphate buffer

    • TPase enzyme solution

    • Test compound at various concentrations (or solvent control)

  • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the thymidine substrate to each well.

  • Immediately measure the absorbance at 290 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating TPase inhibitors.

TPase_Inhibition_Workflow A Prepare Reagents: - TPase Enzyme - Thymidine Substrate - Buffer - Inhibitors B Dispense Reagents into 96-well Plate: - Buffer - Enzyme - Inhibitor (or Control) A->B C Pre-incubate (e.g., 10 min at 25°C) B->C D Initiate Reaction: Add Thymidine Substrate C->D E Spectrophotometric Reading (Absorbance at 290 nm over time) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition E->F G IC50 Determination: Plot % Inhibition vs. [Inhibitor] F->G

Workflow for a TPase inhibition assay.

Conclusion

References

A Comparative Guide to 7-Deazaxanthine and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-deazaxanthine derivatives with other established microtubule-targeting agents (MTAs), including taxanes (paclitaxel), vinca alkaloids, and colchicine. The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound-based compounds in cancer drug discovery and development.

Executive Summary

This compound and its derivatives, particularly 7-deazahypoxanthines, have emerged as a promising class of potent microtubule-destabilizing agents.[1][2][3] These synthetic compounds, inspired by marine alkaloids, have demonstrated significant antiproliferative activity in various cancer cell lines, with some analogues exhibiting nanomolar efficacy.[1][3] Their mechanism of action involves binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][4] This guide provides a comparative analysis of their performance against well-established MTAs.

Mechanism of Action: A Comparative Overview

Microtubule-targeting agents are broadly classified into two main categories: microtubule stabilizers and microtubule destabilizers.

  • Microtubule Stabilizers (e.g., Paclitaxel): These agents bind to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly. This interference with microtubule dynamics leads to the formation of dysfunctional microtubules and mitotic arrest.

  • Microtubule Destabilizers (e.g., 7-Deazaxanthines, Vinca Alkaloids, Colchicine): These agents prevent the polymerization of tubulin dimers into microtubules.

    • Colchicine Site Binders (7-Deazaxanthines, Colchicine, Combretastatins): These compounds bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into the growing microtubule.[2][4]

    • Vinca Alkaloid Site Binders: These agents bind to a distinct site on β-tubulin at the microtubule ends, leading to the formation of non-functional tubulin aggregates and disassembly of microtubules.

The following diagram illustrates the different binding sites and mechanisms of these MTAs.

Microtubule_Targeting_Agents cluster_stabilizers Microtubule Stabilizers cluster_destabilizers Microtubule Destabilizers paclitaxel Paclitaxel (Taxanes) microtubule Microtubule paclitaxel->microtubule Binds to β-tubulin (stabilizes) deazaxanthine This compound Analogues tubulin α/β-Tubulin Dimer deazaxanthine->tubulin Binds to Colchicine Site (inhibits polymerization) colchicine Colchicine colchicine->tubulin Binds to Colchicine Site (inhibits polymerization) vinca Vinca Alkaloids vinca->tubulin Binds to Vinca Site (inhibits polymerization) tubulin->microtubule Polymerization microtubule->tubulin Depolymerization

Caption: Mechanisms of different microtubule-targeting agents.

Comparative Performance Data

The following tables summarize the antiproliferative activity (GI50/IC50) and tubulin polymerization inhibition data for this compound analogues and other MTAs from various studies. Direct comparison is challenging due to variations in experimental conditions and cell lines used across different studies.

Table 1: Antiproliferative Activity (GI50/IC50) of 7-Deazahypoxanthine Analogues

CompoundCell LineGI50/IC50 (µM)Reference
Analogue 1 HeLa0.022 ± 0.002[2]
Analogue 21 HeLa0.062 ± 0.005[2]
Analogue 27 HeLa0.025 ± 0.002[2]
Analogue 30 HeLa0.043 ± 0.002[2]
C2-alkynyl analogue (7) HCT-15 (Colon)~0.05[1]
C2-alkynyl analogue (7) HT29 (Colon)~0.02[1]
C2-alkynyl analogue (7) SW480 (Colon)~0.01[1]
C2-alkynyl analogue (7) SW620 (Colon)~0.01[1]

Table 2: Comparative Antiproliferative Activity (IC50) of Various MTAs in Selected Cancer Cell Lines

Note: These values are compiled from different studies and should be interpreted with caution due to variations in experimental protocols.

AgentCell LineIC50 (nM)Reference
Paclitaxel Various (8 lines)2.5 - 7.5[5]
Vincristine L1210 (Leukemia)6.0(From a study on vinca alkaloid derivatives)
Vinblastine L1210 (Leukemia)6.0(From a study on vinca alkaloid derivatives)
Colchicine HeLa (Cervical)Not specified

Table 3: Inhibition of Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Assembly InhibitionReference
C2-alkynyl 7-deazahypoxanthine (7) 0.25 ± 0.006[1]
Combretastatin A-4 0.65 ± 0.03[1]

The data indicates that C2-alkynyl 7-deazahypoxanthine analogue 7 is a more potent inhibitor of tubulin polymerization in vitro compared to combretastatin A-4, another known colchicine-site binding agent.[1]

Signaling Pathways and Cellular Effects

Disruption of microtubule dynamics by these agents triggers a cascade of cellular events, ultimately leading to apoptosis. The primary cellular response is arrest at the G2/M phase of the cell cycle.

MTA_Signaling cluster_signaling Signaling Cascades MTA Microtubule-Targeting Agents (this compound, etc.) Microtubule Microtubule Disruption MTA->Microtubule G2M G2/M Phase Arrest Microtubule->G2M JNK JNK/SAPK Pathway Activation Microtubule->JNK Stress Signal Bcl2 Bcl-2 Phosphorylation (Inactivation) Microtubule->Bcl2 Mitotic Arrest Signal Apoptosis Apoptosis G2M->Apoptosis JNK->Apoptosis Bcl2->Apoptosis Inhibition of anti-apoptotic function

Caption: General signaling pathways activated by MTAs.

Experimental evidence suggests that MTAs can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its protective function. Furthermore, the disruption of the microtubule network can act as a cellular stress signal, leading to the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which plays a role in promoting apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate and compare microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Tubulin_Polymerization_Workflow start Start prepare Prepare reaction mix: - Purified tubulin - GTP - Buffer start->prepare add_compound Add test compound (e.g., this compound) or control prepare->add_compound incubate Incubate at 37°C to initiate polymerization add_compound->incubate measure Measure absorbance (340nm) or fluorescence over time incubate->measure analyze Analyze polymerization curves (rate and extent) measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagents: Purified tubulin protein, GTP (guanosine triphosphate), polymerization buffer (e.g., PIPES-based buffer).

  • Procedure:

    • A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice to prevent spontaneous polymerization.

    • The test compound (e.g., this compound) or a control (vehicle, known inhibitor, or stabilizer) is added to the mixture.

    • The reaction is initiated by raising the temperature to 37°C.

    • Microtubule polymerization is monitored over time by measuring the increase in light scattering (absorbance at 340 nm) or through a fluorescence-based reporter system.

  • Data Analysis: The rate and extent of polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and/or extent of polymerization compared to the control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with the test compound or a vehicle control for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the DNA.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is presented as a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound derivatives, particularly the 7-deazahypoxanthines, represent a potent class of microtubule-destabilizing agents with a mechanism of action centered on the colchicine-binding site of tubulin. Available data demonstrates their significant antiproliferative activity against a range of cancer cell lines at nanomolar concentrations. While direct comparative studies with other major MTAs across multiple, identical cell lines are limited, the existing evidence suggests that their potency is comparable to or, in some aspects such as in vitro tubulin polymerization inhibition, potentially greater than other colchicine-site binders. Their distinct chemical scaffold may offer advantages in overcoming certain mechanisms of drug resistance. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Unveiling 7-Deazaxanthine's Potential in Halting Angiogenesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals in the oncology and ophthalmology sectors now have access to a comprehensive comparative guide on the anti-angiogenic properties of 7-Deazaxanthine. This guide provides an objective analysis of this compound's performance against other well-established angiogenesis inhibitors, supported by available experimental data and detailed methodologies for key assays.

This compound, a purine derivative, has been identified as an inhibitor of thymidine phosphorylase (TP), an enzyme also known as platelet-derived endothelial cell growth factor (PD-ECGF), which plays a crucial role in angiogenesis.[1] The inhibition of TP is a key mechanism through which this compound is believed to exert its anti-angiogenic effects. This guide delves into the available data to validate this inhibitory effect and benchmark it against other therapeutic alternatives.

Comparative Efficacy of Angiogenesis Inhibitors

To provide a clear comparison, the following table summarizes the available quantitative data for this compound and its alternatives in various angiogenesis assays. It is important to note that direct comparative studies with this compound are limited, and the presented data is compiled from various independent studies.

CompoundAssayTarget/MechanismResult
This compound Thymidine Phosphorylase InhibitionThymidine PhosphorylaseIC50: 40 µM[1]
This compound Derivative (TP65) Chicken Chorioallantoic Membrane (CAM) AssayThymidine PhosphorylaseComplete inhibition of TP-induced angiogenesis at 250 nmol
Sunitinib Chicken Chorioallantoic Membrane (CAM) AssayVEGFR, PDGFR, c-KITSignificant reduction in blood vessel formation
Bevacizumab (Avastin®) Chicken Chorioallantoic Membrane (CAM) AssayVEGF-ASignificant inhibition of tumor-induced angiogenesis
Sunitinib Endothelial Cell Proliferation AssayVEGFR, PDGFR, c-KITDose-dependent inhibition of endothelial cell growth
Bevacizumab (Avastin®) Endothelial Cell Proliferation AssayVEGF-AInhibition of VEGF-induced endothelial cell proliferation

Understanding the Experimental Validation

The validation of anti-angiogenic compounds relies on a battery of in vitro and in vivo assays. Below are detailed protocols for the key experiments cited in this guide.

Experimental Protocols

1. Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the effect of compounds on blood vessel formation.

  • Objective: To evaluate the pro- or anti-angiogenic activity of a test compound on the developing vasculature of a chicken embryo.

  • Methodology:

    • Fertilized chicken eggs are incubated for 3-4 days to allow for initial embryonic development.

    • A small window is carefully made in the eggshell to expose the CAM, a highly vascularized membrane.

    • A sterile filter paper disc or a carrier vehicle (e.g., Matrigel) containing the test compound (e.g., this compound) is placed on the CAM.

    • Control groups receive a vehicle without the test compound.

    • The eggs are re-sealed and incubated for a further 2-3 days.

    • The CAM is then observed and photographed under a stereomicroscope.

  • Data Analysis: The anti-angiogenic effect is quantified by measuring the reduction in the number of blood vessels, vessel length, and branching points in the treated area compared to the control. This can be done manually or using image analysis software.

2. Endothelial Cell Proliferation Assay

This in vitro assay assesses the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.

  • Objective: To determine the effect of a test compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology:

    • HUVECs are seeded in 96-well plates and allowed to adhere overnight.

    • The cell culture medium is then replaced with a medium containing various concentrations of the test compound (e.g., this compound).

    • A positive control (e.g., a known angiogenesis inhibitor like Sunitinib) and a negative control (vehicle) are included.

    • The plates are incubated for 48-72 hours.

    • Cell proliferation is measured using a colorimetric assay (e.g., MTT or WST-1 assay) or by direct cell counting.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell proliferation compared to the control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is often calculated.

3. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, mimicking the final stages of angiogenesis.

  • Objective: To assess the effect of a test compound on the differentiation and tube formation of endothelial cells.

  • Methodology:

    • A layer of basement membrane extract (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to solidify.

    • HUVECs are seeded onto the Matrigel in a medium containing the test compound at various concentrations.

    • Control wells receive the vehicle alone.

    • The plate is incubated for 6-24 hours.

    • The formation of tube-like structures is observed and photographed using a microscope.

  • Data Analysis: The anti-angiogenic effect is quantified by measuring the total tube length, the number of branch points, and the number of enclosed meshes. This analysis can be performed using specialized image analysis software.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Angiogenesis_Inhibition_Pathway cluster_7DX This compound Action 7_Deazaxanthine 7_Deazaxanthine Thymidine_Phosphorylase Thymidine_Phosphorylase 7_Deazaxanthine->Thymidine_Phosphorylase Inhibits 2_deoxy_D_ribose 2_deoxy_D_ribose Thymidine_Phosphorylase->2_deoxy_D_ribose Produces Angiogenesis Angiogenesis Thymidine_Phosphorylase->Angiogenesis Promotes Thymidine Thymidine Thymidine->Thymidine_Phosphorylase Substrate 2_deoxy_D_ribose->Angiogenesis Promotes

Caption: Mechanism of this compound's anti-angiogenic effect via Thymidine Phosphorylase inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Proliferation_Assay Proliferation Assay (MTT/WST-1) Cell_Culture->Proliferation_Assay Tube_Formation_Assay Tube Formation Assay (on Matrigel) Cell_Culture->Tube_Formation_Assay Data_Analysis Quantitative Analysis (IC50, % Inhibition) Proliferation_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis CAM_Assay Chicken Chorioallantoic Membrane (CAM) Assay CAM_Assay->Data_Analysis Test_Compound This compound or Alternative Inhibitor Test_Compound->Proliferation_Assay Test_Compound->Tube_Formation_Assay Test_Compound->CAM_Assay Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

Caption: Workflow for the validation of anti-angiogenic compounds.

Conclusion

The available evidence strongly suggests that this compound possesses anti-angiogenic properties, primarily through the inhibition of thymidine phosphorylase. While direct quantitative comparisons with leading angiogenesis inhibitors are not yet available in the public domain, its distinct mechanism of action presents a promising avenue for further research and development. This guide serves as a foundational resource for scientists and researchers to understand the current landscape of this compound's anti-angiogenic potential and to design future studies for its comprehensive evaluation.

References

Fused vs. Non-Fused 7-Deazaxanthines: A Comparative Analysis of a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-deazaxanthine scaffold, a derivative of purines where the nitrogen at position 7 is replaced by a carbon, has emerged as a privileged structure in medicinal chemistry. Its versatility allows for the development of both fused and non-fused derivatives, each exhibiting distinct pharmacological profiles. This guide provides a comparative analysis of these two classes of compounds, summarizing their biological activities, presenting available quantitative data, and detailing relevant experimental protocols.

Introduction to this compound Derivatives

The core this compound structure (pyrrolo[2,3-d]pyrimidine-2,4-dione) serves as a template for a wide range of therapeutic agents. The key distinction lies in the substitution pattern:

  • Non-fused 7-deazaxanthines typically feature substitutions on the pyrrole or pyrimidine rings without the addition of another ring system.

  • Fused 7-deazaxanthines incorporate an additional ring fused to the core structure, creating more complex polycyclic systems.

This structural divergence leads to significant differences in their biological targets and potencies.

Comparative Biological Activities

While a direct head-to-head comparison of fused and non-fused this compound derivatives against a wide array of common biological targets within a single study is limited in the current literature, a clear trend of divergent therapeutic applications has been observed. Fused derivatives have been extensively explored as potent adenosine receptor antagonists and multi-kinase inhibitors, whereas the parent non-fused this compound has been notably identified as an inhibitor of thymidine phosphorylase.

A key comparative study on adenosine receptor antagonism demonstrated that non-fused 7-deazaxanthines are considerably less potent at both A1 and A2a adenosine receptor subtypes compared to their isomeric 9-deazaxanthine counterparts, which can be considered a form of fused system. This suggests that the fusion of an additional ring system can significantly enhance binding affinity for this particular target class.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative fused and non-fused this compound derivatives.

Table 1: Biological Activity of Fused this compound Derivatives
Compound ClassTargetAssayIC50 / KiReference
Pyrimido[5',4':4,5]pyrrolo[1,2-a][1][2]diazepine derivativesAdenosine A2A ReceptorRadioligand BindingNot specified[1]
Thieno-fused 7-deazapurine nucleosidesMultiple Cancer Cell LinesCytotoxicity AssaySubmicromolar to low micromolar
Furo-fused 7-deazapurine nucleosidesMultiple Cancer Cell LinesCytotoxicity AssaySubmicromolar to low micromolar
Pyrido-fused 7-deazapurine nucleosidesMultiple Cancer Cell LinesCytotoxicity AssaySubmicromolar
7-substituted 7-deaza-4'-thioadenosine analogsNTRK1, DYRK1A, DYRK1B, CSNK1DKinase Inhibition AssayVaries with substitution[3]
Table 2: Biological Activity of Non-Fused this compound Derivatives
CompoundTargetAssayIC50Reference
This compoundThymidine PhosphorylaseEnzyme Inhibition40 µM[4]
7-substituted 7-deaza-4'-thioadenosine analogsMultiple Kinases (TRKA, DYRK1A/1B, CK1δ)Kinase Inhibition AssayVaries with substitution[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is adapted from standard methodologies for G protein-coupled receptor binding assays.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human A2A adenosine receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged at 100,000 x g for 30 minutes at 4°C.

  • The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.

2. Binding Assay:

  • The assay is performed in a 96-well plate in a total volume of 200 µL.

  • To each well, add:

    • 50 µL of membrane suspension (10-20 µg of protein).

    • 50 µL of various concentrations of the test compound (fused or non-fused this compound derivative) or vehicle (for total binding).

    • 50 µL of [3H]-ZM241385 (a selective A2A antagonist radioligand) at a final concentration of ~1 nM.

  • For non-specific binding determination, a high concentration of a known non-radioactive A2A antagonist (e.g., 10 µM ZM241385) is added instead of the test compound.

  • The plate is incubated at 25°C for 2 hours with gentle agitation.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 values are determined by non-linear regression analysis of the competition binding data.

  • Ki values can be calculated using the Cheng-Prusoff equation.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (e.g., for EGFR)

This protocol is a general guideline for an HTRF-based kinase inhibition assay.

1. Reagents and Buffers:

  • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Recombinant human EGFR kinase.

  • Biotinylated peptide substrate (e.g., biotin-poly-GT).

  • ATP solution.

  • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

2. Kinase Reaction:

  • The assay is performed in a low-volume 384-well plate.

  • To each well, add:

    • 2 µL of test compound at various concentrations.

    • 4 µL of EGFR kinase solution in kinase buffer.

    • 4 µL of a mixture of biotinylated substrate and ATP in kinase buffer.

  • The plate is incubated at room temperature for 60 minutes.

3. Detection:

  • 10 µL of HTRF detection reagent mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer) is added to each well.

  • The plate is incubated at room temperature for 60 minutes to allow for the development of the HTRF signal.

4. Data Acquisition and Analysis:

  • The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm (for the cryptate) and 665 nm (for XL665).

  • The ratio of the emission signals (665 nm / 620 nm) is calculated and plotted against the concentration of the test compound.

  • IC50 values are determined using a sigmoidal dose-response curve fit.

Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay is based on the conversion of thymidine to thymine.

1. Reagents and Buffers:

  • Potassium phosphate buffer (50 mM, pH 7.4).

  • Recombinant human thymidine phosphorylase (TP).

  • Thymidine solution (substrate).

  • Test compound solution.

2. Assay Procedure:

  • The reaction is carried out in a 96-well UV-transparent plate.

  • To each well, add:

    • 150 µL of potassium phosphate buffer.

    • 20 µL of TP enzyme solution.

    • 10 µL of the test compound at various concentrations.

  • The plate is pre-incubated at 37°C for 10 minutes.

  • The reaction is initiated by adding 20 µL of thymidine solution.

  • The change in absorbance at 290 nm is monitored for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.

G General Kinase Inhibitor Screening Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization Fused Fused 7-Deazaxanthines HTS High-Throughput Screening (e.g., HTRF Kinase Assay) Fused->HTS NonFused Non-fused 7-Deazaxanthines NonFused->HTS DoseResponse Dose-Response and IC50 Determination HTS->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A generalized workflow for the screening and development of kinase inhibitors.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of the MAPK/ERK pathway by targeting receptor tyrosine kinases.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Apoptosis Apoptosis Inhibition Akt->Apoptosis Growth Cell Growth mTOR->Growth Proliferation Cell Proliferation mTOR->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Overview of the PI3K/Akt signaling pathway and potential points of inhibition.

Conclusion

The comparative analysis of fused and non-fused this compound derivatives reveals a fascinating dichotomy in their therapeutic potential. The addition of a fused ring system appears to be a key determinant for potent adenosine receptor antagonism. In contrast, the simpler non-fused scaffold has shown utility as an enzyme inhibitor, notably against thymidine phosphorylase. Both fused and non-fused derivatives have demonstrated promise as kinase inhibitors, although more direct comparative studies are needed to delineate the structure-activity relationships that govern their potency and selectivity in this context. The versatility of the this compound core structure ensures its continued exploration in the quest for novel and effective therapeutic agents. Future research focusing on direct, systematic comparisons of these two classes of compounds against a broader range of biological targets will be invaluable in guiding the rational design of next-generation inhibitors.

References

Cross-Validation of QSAR Models for Predicting 7-Deazaxanthine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) models used to predict the biological activity of 7-deazaxanthine derivatives. We will delve into the cross-validation techniques and performance metrics of different models, offering insights into their predictive power and reliability. This objective comparison is supported by experimental data and detailed methodologies to aid researchers in selecting and developing robust QSAR models for this important class of compounds.

Data Presentation: A Comparative Look at QSAR Model Performance

The predictive performance of QSAR models is paramount for their utility in drug discovery. Cross-validation is a critical step in assessing this performance. Below is a summary of quantitative data from published studies on QSAR models for different this compound derivatives, highlighting the varied targets and modeling approaches.

QSAR Model Target Modeling Method Cross-Validation Metric (q²) Coefficient of Determination (R²) Key Findings
Adenosine A2A Receptor AntagonistsOCHEM Platform (unspecified machine learning methods)0.65 - 0.71[1]Not ReportedThe models demonstrated good predictive ability for fused this compound derivatives.
Adenosine A2B Receptor AntagonistsPartial Least Squares (PLS)0.817[2]0.863[2]Topological and geometrical descriptors were significant for antagonist binding.
Adenosine A2B Receptor AntagonistsGeneral Regression Neural Networks (GRNN)Not ReportedNot ReportedDeveloped alongside PLS models for comparison.
Adenosine A2B Receptor AntagonistsStepwise Multiple Linear Regression (MLR)Not ReportedNot ReportedUsed as a linear modeling approach.

Experimental Protocols

Detailed and rigorous experimental protocols are the bedrock of reproducible and reliable QSAR modeling. Below are the generalized and specific methodologies employed in the development and cross-validation of QSAR models for this compound derivatives.

General QSAR Modeling Workflow

A typical QSAR modeling workflow involves several key stages, from data preparation to model validation and application.

QSAR Workflow Data Data Collection & Curation Descriptors Molecular Descriptor Calculation Data->Descriptors Split Dataset Splitting (Training/Test) Descriptors->Split Model Model Building Split->Model Validation Cross-Validation Model->Validation Validation->Model Model Refinement External External Validation Validation->External Predict Prediction External->Predict

Caption: A generalized workflow for developing and validating QSAR models.

Protocol 1: QSAR Modeling of Fused this compound Derivatives as Adenosine A2A Receptor Antagonists

This protocol is based on the study that utilized the Online Chemical Modeling Environment (OCHEM) platform.

  • Data Set: A series of fused this compound derivatives with experimentally determined inhibitory activity against the adenosine A2A receptor was compiled.

  • Molecular Descriptors: A large and diverse set of molecular descriptors was calculated using the integrated tools within the OCHEM platform. The specific descriptors used in the final models were selected based on the platform's automated feature selection algorithms.

  • Model Development: Predictive QSAR models were generated using various machine learning methods available in OCHEM.

  • Cross-Validation: The predictive ability of the regression models was assessed using a cross-validation procedure, yielding a coefficient of determination (q²) in the range of 0.65-0.71.[1] The exact type of cross-validation (e.g., k-fold) was not specified but is a standard procedure in OCHEM.

  • External Validation: The models were further validated using an independent test set.

Protocol 2: Linear and Nonlinear QSAR Modeling of 1,3,8-substituted-9-deazaxanthines as Adenosine A2B Receptor Antagonists

This study employed a comparative approach using multiple modeling techniques.

  • Data Set: A dataset of 74 1,3,8-substituted-9-deazaxanthine derivatives with known antagonist activity at the A2B adenosine receptor was used.

  • Molecular Descriptors: A variety of topological and geometrical descriptors were calculated to represent the structural features of the molecules.

  • Model Development: Three different methods were used to build the QSAR models:

    • Stepwise Multiple Linear Regression (MLR): A linear regression method.

    • Partial Least Squares (PLS): A regression method suitable for data with many, potentially collinear variables.

    • General Regression Neural Networks (GRNN): A nonlinear, neural network-based approach.

  • Cross-Validation: The internal stability and predictive ability of the models were evaluated using cross-validation. For the PLS model, this resulted in a Q² of 0.817.[2]

  • External Validation: The performance of the developed models was tested on an external set of compounds.

Mandatory Visualization

Signaling Pathway of this compound as a Thymidine Phosphorylase Inhibitor

This compound has been identified as a potent inhibitor of thymidine phosphorylase (TPase), an enzyme implicated in angiogenesis.[3][4] The inhibition of TPase by this compound disrupts a key pathway in the formation of new blood vessels, which is a critical process in tumor growth.

Thymidine_Phosphorylase_Pathway cluster_0 Normal Angiogenic Pathway cluster_1 Inhibition by this compound Thymidine Thymidine TPase Thymidine Phosphorylase (TPase) Thymidine->TPase Deoxyribose 2-deoxy-D-ribose-1-phosphate TPase->Deoxyribose Catalyzes Angiogenesis Angiogenesis Deoxyribose->Angiogenesis Promotes Deazaxanthine This compound Deazaxanthine->TPase Inhibits Inhibited_TPase Inhibited TPase

Caption: Inhibition of the thymidine phosphorylase angiogenic pathway by this compound.

Logical Relationship of QSAR Cross-Validation

Cross-validation is a fundamental process for assessing the generalizability of a QSAR model and preventing overfitting. The k-fold cross-validation method is a widely used technique.

K_Fold_Cross_Validation cluster_0 k-Fold Split cluster_1 Iteration 1 cluster_2 Iteration k Dataset Full Dataset Fold1 Fold 1 Dataset->Fold1 Fold2 Fold 2 Dataset->Fold2 Foldk ... Fold k Dataset->Foldk Test1 Test Set (Fold 1) Fold1->Test1 Traink Training Set (Folds 1 to k-1) Fold1->Traink Train1 Training Set (Folds 2-k) Fold2->Train1 Fold2->Traink Foldk->Train1 Testk Test Set (Fold k) Foldk->Testk Model1 Build Model 1 Train1->Model1 Eval1 Evaluate Model 1 Test1->Eval1 Model1->Test1 Aggregate Aggregate Performance Metrics Eval1->Aggregate Modelk Build Model k Traink->Modelk Evalk Evaluate Model k Testk->Evalk Modelk->Testk Evalk->Aggregate

Caption: The logical workflow of k-fold cross-validation in QSAR modeling.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Binding of 7-Deazaxanthine with Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise interaction between a compound and its target is paramount. This guide provides a comprehensive comparison of the binding of 7-Deazaxanthine to its key enzyme targets, Thymidine Phosphorylase and Xanthine Oxidase. We delve into the available experimental data, detail the methodologies for confirming these interactions, and present a comparative analysis with alternative inhibitors.

This compound, a purine analogue, has garnered significant interest for its inhibitory effects on crucial enzymes involved in nucleotide metabolism and pathological processes. This guide offers an objective look at its performance, supported by experimental evidence, to aid in research and development efforts.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound and its alternatives against Thymidine Phosphorylase and Xanthine Oxidase is summarized below. These values provide a quantitative measure of their efficacy.

Thymidine Phosphorylase (TPase) Inhibitors
InhibitorIC50 (µM)K_i_ (µM)Inhibition Type
This compound 40 - 41[1][2]-Competitive[3]
Tipiracil (TPI)-0.017[4]Competitive[4]
5-Fluorouracil (5-FU)--Competitive[5]
6-Amino-5-bromouracil--Not specified
Xanthine Oxidase (XO) Inhibitors
InhibitorIC50 (µM)K_i_ (µM)Inhibition Type
This compound Not ReportedNot ReportedStrong Inhibitor
Allopurinol2.588 - 13.03-Competitive[7]
Quercetin--Competitive[8]
Febuxostat--Non-competitive
Myricetin--Competitive

Deciphering the Binding Interactions: A Look at the Active Sites

Understanding how this compound and other inhibitors interact with the amino acid residues within the enzyme's active site is crucial for rational drug design.

Thymidine Phosphorylase (TPase) Binding Site

Molecular docking studies suggest that this compound binds to the active site of Thymidine Phosphorylase, specifically within the thymidine binding pocket[3]. The pyrimidine-like core of this compound is believed to form key interactions with residues responsible for recognizing the natural substrate, thymidine. The binding is characterized by hydrogen bonds and hydrophobic interactions.

In contrast, the highly potent inhibitor Tipiracil (TPI) has been co-crystallized with human TPase, revealing detailed atomic interactions within the active site. This structural information serves as a valuable template for designing novel TPase inhibitors.

Xanthine Oxidase (XO) Binding Site

The active site of Xanthine Oxidase contains a molybdenum cofactor (Moco) that is essential for its catalytic activity. Inhibitors of XO typically interact with key residues in close proximity to this cofactor. For instance, the flavonoid inhibitor Quercetin has been shown to bind in a pocket flanked by Phe914 and Phe1009, forming hydrogen bonds with the catalytically important residues Arg880 and Glu802[8]. While the precise interactions of this compound within the XO active site have not been elucidated through co-crystallization, it is expected to bind in a similar region to competitively inhibit the enzyme.

Experimental Protocols for Binding Confirmation

The following are detailed methodologies for key experiments to determine the inhibitory activity and binding characteristics of compounds like this compound.

Thymidine Phosphorylase (TPase) Inhibition Assay

This spectrophotometric assay measures the conversion of thymidine to thymine, which results in a decrease in absorbance at 290 nm.

Materials:

  • Recombinant E. coli or human Thymidine Phosphorylase

  • Thymidine (substrate)

  • This compound or other test inhibitors

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the TP enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding the thymidine substrate.

  • Monitor the decrease in absorbance at 290 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

  • To determine the mode of inhibition (e.g., competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the formation of uric acid from the oxidation of xanthine by monitoring the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine (substrate)

  • This compound or other test inhibitors

  • Potassium phosphate buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the XO enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding hydrochloric acid.

  • Measure the absorbance at 295 nm to quantify the amount of uric acid formed.

  • Calculate the percentage of inhibition and determine the IC50 value.

  • Kinetic studies can be performed similarly to the TPase assay to determine the inhibition type.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis inhibitor This compound / Alternative Inhibitor reaction_mixture Prepare Reaction Mixture (Enzyme + Inhibitor) inhibitor->reaction_mixture enzyme Target Enzyme (TPase or XO) enzyme->reaction_mixture substrate Substrate (Thymidine or Xanthine) add_substrate Initiate Reaction (Add Substrate) substrate->add_substrate pre_incubation Pre-incubation reaction_mixture->pre_incubation pre_incubation->add_substrate measurement Spectrophotometric Measurement add_substrate->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition kinetic_study Kinetic Analysis (Lineweaver-Burk) measurement->kinetic_study det_ic50 Determine IC50 calc_inhibition->det_ic50 det_ki Determine Ki and Inhibition Type kinetic_study->det_ki

Caption: Experimental workflow for determining enzyme inhibition.

signaling_pathway cluster_tp Thymidine Phosphorylase Pathway cluster_xo Xanthine Oxidase Pathway Thymidine Thymidine TPase Thymidine Phosphorylase (TPase) Thymidine->TPase Thymine Thymine TPase->Thymine dR1P 2-deoxyribose-1-phosphate TPase->dR1P Angiogenesis Angiogenesis dR1P->Angiogenesis promotes Deazaxanthine This compound Deazaxanthine->TPase inhibits Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO XO->Xanthine UricAcid Uric Acid XO->UricAcid Gout Gout / Hyperuricemia UricAcid->Gout leads to Deazaxanthine_XO This compound Deazaxanthine_XO->XO inhibits

Caption: Simplified signaling pathways involving TPase and XO.

References

Reproducibility of 7-Deazaxanthine's Antiproliferative Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiproliferative effects of 7-Deazaxanthine and its more potent derivatives, alongside alternative compounds. We will delve into the available experimental data, highlight issues of reproducibility, and provide detailed experimental context.

While this compound itself has demonstrated limited direct antiproliferative activity, its chemical scaffold has given rise to a class of highly potent anticancer compounds known as 7-deazahypoxanthines. This guide will focus on comparing the parent compound with its more active analogs and another well-established antiproliferative agent, Combretastatin A-4.

Comparative Analysis of Antiproliferative Activity

The antiproliferative potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound, its derivatives, and Combretastatin A-4 across various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 ValueAssay TypeReference
This compound -No significant antiproliferative activity reported-[1]
E. coli (as Thymidine Phosphorylase inhibitor)41.0 ± 1.63 µMSpectrophotometric[2]
7-Deazahypoxanthine Analog 1 HeLaPotent nanomolar activityMTT Assay[2]
7-Deazahypoxanthine Analog with C2-alkynyl substituent Colon Cancer Cell LinesDouble to single-digit nanomolarNot Specified[3]
Combretastatin A-4 518A21.8 nMMTT Assay[4]
HT-294.2 µMSRB Assay[4]
MCF-71.43 µg/mLNot Specified[5]
MDA-MB-2313.25 µg/mLNot Specified[5]
MDA-MB-4534.93 µg/mLNot Specified[5]
HeLa95.90 µMNot Specified[6]
JAR88.89 µMNot Specified[6]
4-hydroxybenzohydrazides PC36.5 to 10.5 µMNot Specified[2]

Note on Reproducibility: A significant challenge in the development of potent antiproliferative agents is ensuring the reproducibility of experimental results. For instance, some potent 7-deazahypoxanthine analogs have demonstrated poor reproducibility in assays, which has been attributed to their low aqueous solubility[1]. This highlights the importance of standardized experimental conditions and careful consideration of a compound's physicochemical properties when evaluating its biological activity.

Mechanism of Action: A Tale of Two Pathways

The antiproliferative effects of this compound derivatives and Combretastatin A-4, while both potent, are mediated through different primary mechanisms.

This compound and its derivatives have a dual mechanism of action. The parent compound, this compound, is a known inhibitor of thymidine phosphorylase (TP) [2]. TP is an enzyme that plays a role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. By inhibiting TP, this compound can indirectly exert anti-cancer effects by cutting off the tumor's blood supply.

On the other hand, the more potent 7-deazahypoxanthine analogs primarily act as microtubule-targeting agents . They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis[2][3].

Combretastatin A-4 is a classic example of a microtubule inhibitor. It also binds to the colchicine site of β-tubulin, leading to a potent disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis[4][5].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.

Signaling_Pathway cluster_7DX This compound cluster_Derivatives_CA4 7-Deazahypoxanthines & Combretastatin A-4 7-DX This compound TP Thymidine Phosphorylase 7-DX->TP Angiogenesis Angiogenesis TP->Angiogenesis Tumor_Growth_A Tumor Growth Angiogenesis->Tumor_Growth_A Compounds 7-Deazahypoxanthines Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) Compounds->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tumor_Growth_B Tumor Growth Apoptosis->Tumor_Growth_B

Caption: Signaling pathways of this compound and its derivatives/Combretastatin A-4.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., HeLa, HT-29, MCF-7) Compound_Treatment 2. Treatment with Compounds (this compound, Analogs, Combretastatin A-4) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: General experimental workflow for assessing antiproliferative effects.

Experimental Protocols

The following are generalized protocols for the MTT and Sulforhodamine B (SRB) assays, which are commonly used to assess cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the test compounds for the desired duration.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

References

A Comparative Guide to 7-Deazaxanthine and Other Adenosine A2A Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Deazaxanthine and its derivatives with other prominent adenosine A2A receptor antagonists. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.

The adenosine A2A receptor, a G protein-coupled receptor, has emerged as a significant target for therapeutic intervention in a range of neurological disorders, most notably Parkinson's disease. Antagonists of this receptor have shown promise in modulating neuronal function and offering a non-dopaminergic treatment strategy. This guide focuses on a comparative analysis of this compound and its analogs against other well-established A2A receptor antagonists, including istradefylline, preladenant, tozadenant, and ZM241385.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing neurotransmitter release and gene expression. In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors antagonizes the function of D2 receptors, and thus, A2A receptor antagonists can potentiate dopaminergic signaling.

Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR G_Protein Gs Protein (α, β, γ) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1: Adenosine A2A Receptor Signaling Pathway.

Comparative Analysis of Binding Affinity and Selectivity

The efficacy of an A2A receptor antagonist is determined by its binding affinity (Ki) for the receptor and its selectivity over other adenosine receptor subtypes (A1, A2B, A3). The following table summarizes the available quantitative data for this compound derivatives and other key antagonists. It is important to note that the data for 7-deaza-9-phenylhypoxanthine is from a study that may not have included direct comparisons with the newer antagonists under identical experimental conditions.

CompoundA2A Receptor Ki (nM)A1 Receptor Ki (nM)Selectivity (A1/A2A)Reference
7-Deaza-9-phenylhypoxanthine 2009004.5[1]
Istradefylline (KW-6002) 2.2150~68[2]
Preladenant (SCH 420814) 1.1>1000>909[3]
Tozadenant (SYN115) 11.5 (human), 6 (rhesus)--[3]
ZM241385 0.5 - 21000 - 2500~2000 - 5000[3]

Note: Ki values can vary between different studies and experimental conditions. The selectivity is calculated as the ratio of Ki for the A1 receptor to the Ki for the A2A receptor. A higher ratio indicates greater selectivity for the A2A receptor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of antagonist performance. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay for Adenosine A2A Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

Objective: To measure the displacement of a radiolabeled A2A receptor antagonist by a non-labeled test compound.

Materials:

  • Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ZM241385 or another suitable high-affinity A2A antagonist.

  • Test compounds (e.g., this compound derivatives, istradefylline).

  • Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a final concentration of ~1 nM, and 50 µL of the test compound at various concentrations.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 5-10 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membranes Prepare Cell Membranes (Expressing A2A Receptor) Mix Mix Membranes, Radioligand, & Test Compounds in 96-well plate Membranes->Mix Radioligand Prepare Radioligand ([³H]ZM241385) Radioligand->Mix Compounds Prepare Test Compounds & Controls Compounds->Mix Incubate Incubate at RT (60-90 min) Mix->Incubate Filter Filter and Wash Incubate->Filter Scintillation Add Scintillation Cocktail & Count Radioactivity Filter->Scintillation Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Analysis

Figure 2: Workflow for a Radioligand Binding Assay.

Functional cAMP Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a functional measure of its potency.

Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to block agonist-stimulated cAMP accumulation.

Materials:

  • Cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • A2A receptor agonist (e.g., CGS-21680 or NECA).

  • Test compounds (e.g., this compound derivatives, istradefylline).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

  • Cell culture medium and supplements.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • 96- or 384-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.

  • Add the test compounds at various concentrations to the wells and pre-incubate for 15-30 minutes.

  • Stimulate the cells by adding the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate the plate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of the test compound and determine the IC50 value using non-linear regression.

In Vivo Efficacy in a Parkinson's Disease Model

The therapeutic potential of A2A receptor antagonists is often evaluated in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Objective: To assess the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.

Model: Unilateral 6-OHDA lesion in the medial forebrain bundle of rats, which leads to a loss of dopaminergic neurons on one side of the brain.

Procedure:

  • Induce the lesion by stereotaxic injection of 6-OHDA.

  • Allow the animals to recover for at least two weeks.

  • Administer the test compound (e.g., orally or intraperitoneally).

  • Subsequently, administer a dopamine agonist (e.g., apomorphine or L-DOPA) to induce rotational behavior.

  • Record the number of contralateral (away from the lesioned side) rotations over a period of 60-120 minutes.

  • An effective A2A antagonist will potentiate the effect of the dopamine agonist, leading to an increase in the number of contralateral rotations compared to the vehicle-treated control group.

Conclusion

While this compound and its derivatives have been explored as adenosine receptor antagonists, the available data suggests that they exhibit lower affinity and selectivity for the A2A receptor compared to newer, more optimized antagonists like istradefylline and preladenant. Istradefylline, an approved drug for Parkinson's disease, and preladenant, a widely used research tool, demonstrate nanomolar to sub-nanomolar potency and high selectivity for the A2A receptor.

For researchers investigating the therapeutic potential of A2A receptor antagonism, the choice of compound will depend on the specific research question. While 7-deaza-9-phenylhypoxanthine may serve as a lead compound for further optimization, established antagonists like istradefylline and ZM241385 offer potent and selective tools for in vitro and in vivo studies. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of novel and existing A2A receptor antagonists.

References

Evaluating the Selectivity of 7-Deazapurine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the selectivity of kinase inhibitors built on the 7-deazapurine scaffold, a privileged structure in kinase inhibitor design. While the user's initial query mentioned "7-Deazaxanthine," this compound is primarily recognized as an inhibitor of thymidine phosphorylase. However, the structurally related 7-deazapurine core is a versatile foundation for potent kinase inhibitors. This guide focuses on two promising series of 7-deazapurine derivatives: 7-deazapurine-isatin hybrids and 7-substituted 7-deaza-4′-thioadenosine derivatives.

Comparative Selectivity of 7-Deazapurine-Based Kinase Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity of two representative compounds from the 7-deazapurine-isatin hybrid and 7-substituted 7-deaza-4′-thioadenosine series. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

Kinase Target7-Deazapurine-Isatin Hybrid (Compound 5) IC50 (nM)7-substituted 7-deaza-4′-thioadenosine (Compound 1g) % Inhibition @ 1µM
EGFR 83-
HER2 138-
VEGFR2 76-
CDK2 183-
TRKA ->80%
DYRK1B ->80%
CSNK1D (CK1δ) ->80%

Data for the 7-Deazapurine-Isatin Hybrid (Compound 5) is derived from a study by Alanazi et al. (2023). Data for the 7-substituted 7-deaza-4′-thioadenosine (Compound 1g) is based on a kinome scan mentioned by Yoo et al. (2021), with specific highly inhibited kinases highlighted.

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for preclinical drug development. A variety of biochemical and cellular assays are employed to profile inhibitors against a broad panel of kinases. Below is a detailed methodology for a commonly used in vitro kinase binding assay.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used platform for quantifying kinase-inhibitor interactions.

Principle: The assay measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody-labeled kinase are in close proximity, a high degree of FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Eu-labeled anti-tag antibody

  • Kinase tracer specific to the kinase of interest

  • Purified, tagged kinase

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound by diluting the DMSO stock in assay buffer.

    • Prepare a 3X mixture of the kinase and Eu-labeled antibody in assay buffer.

    • Prepare a 3X solution of the kinase tracer in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate. Include a DMSO-only control for no inhibition and a known potent inhibitor as a positive control.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature for at least 1 hour, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the no-inhibition (DMSO) and maximum inhibition (positive control) wells.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by 7-deazapurine-based inhibitors and a typical experimental workflow for evaluating their selectivity.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway targeted by 7-deazapurine-isatin hybrids.

Kinase_Inhibitor_Workflow Start Start: 7-Deazapurine Derivative Synthesis Primary_Screen Primary Screen (e.g., against target kinase) Start->Primary_Screen Active_Hit Active Hit? Primary_Screen->Active_Hit Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan) Active_Hit->Kinome_Scan Yes Stop Stop Active_Hit->Stop No Data_Analysis Data Analysis: Determine IC50/Kd values, Assess Selectivity Kinome_Scan->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating kinase inhibitor selectivity.

A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The quest for more effective and selective cancer therapeutics has led to the extensive investigation of nucleoside analogues. Among these, 7-deazapurine nucleosides, a class of compounds where the N7 atom of the purine ring is replaced by a carbon, have emerged as a promising scaffold for the development of potent anticancer agents.[1][2] This substitution alters the electronic properties of the purine system and provides a site for further chemical modification, often leading to enhanced biological activity.[1][2] This guide provides a comparative study of key 7-deazapurine nucleosides, presenting their mechanisms of action, anticancer activity with supporting experimental data, and detailed experimental protocols.

Naturally occurring 7-deazapurine nucleosides such as Tubercidin, Toyocamycin, and Sangivamycin have long been recognized for their significant cytotoxic effects.[3] More recently, synthetic derivatives, including 7-hetaryl-7-deazaadenosines, have shown remarkable potency and selectivity against various cancer cell lines.[1][4]

Comparative Anticancer Activity

The anticancer efficacy of 7-deazapurine nucleosides is typically evaluated by their ability to inhibit the proliferation of cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro cytotoxic activity of prominent 7-deazapurine nucleosides against a panel of human cancer cell lines.

Compound Cell Line Cancer Type IC50 (nM) Reference
Toyocamycin YB5Colon Cancer~250 (induces GFP reactivation)[5]
HCT116Colon CancerDose-dependent viability reduction[5]
451-Lu-BRMetastatic MelanomaDose- and time-dependent proliferation arrest[5]
HeLaCervical CancerIC50 of 0.079 µM for suppression of tunicamycin-increased EDEM mRNA[6]
Sangivamycin MCF7/ADRAdriamycin-resistant Breast CancerInduces massive apoptotic cell death[7]
Multiple Myeloma (MM) cellsMultiple MyelomaSubmicromolar concentrations induce apoptosis[8][9]
Tubercidin SCLC cell linesSmall-Cell Lung CancerProminent anti-SCLC activities in vitro[10]
7-(2-Thienyl)-7-deazaadenosine (AB61) Various cancer cell linesVariousNanomolar cytotoxic activities[3]
Compound Enzyme/Process IC50/Effect Reference
Toyocamycin CDK979 nM[5][11]
Other CDKs0.67 - 15 µM[5][11]
IRE1α-induced XBP1 mRNA cleavageInhibits[6][12]
Sangivamycin-like molecule 6 (SLM6) CDK9Direct inhibition[8][9]
7-hetaryl-7-deazaadenosines Adenosine kinasesPotent inhibitors[1][4]
Mechanisms of Action: A Multifaceted Approach

The anticancer effects of 7-deazapurine nucleosides are attributed to a variety of mechanisms, often involving intracellular phosphorylation as a key activation step.[1][3][4]

1. Incorporation into Nucleic Acids: Many 7-deazapurine nucleosides, after being converted to their triphosphate forms, are incorporated into both DNA and RNA.[1][3][13] This incorporation disrupts nucleic acid function, leading to DNA damage and inhibition of protein synthesis.[1][4] For instance, 7-hetaryl-7-deazaadenosines are known to be incorporated into both RNA and DNA, causing inhibition of proteosynthesis and DNA damage.[1][4]

2. Enzyme Inhibition: These nucleosides can also act as inhibitors of key enzymes involved in cellular proliferation and survival.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Toyocamycin and Sangivamycin-like molecules have been identified as potent inhibitors of CDK9.[5][8][9][11] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates the elongation phase of transcription by RNA polymerase II. Inhibition of CDK9 leads to the transcriptional repression of anti-apoptotic proteins and oncogenes like MYC.[8]

  • Protein Kinase C (PKC) Inhibition: Sangivamycin is a known inhibitor of PKC, an enzyme family involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[7]

  • Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases, which are involved in the salvage pathway of purine nucleotide biosynthesis.[1][4]

3. Induction of Apoptosis: By disrupting essential cellular processes, 7-deazapurine nucleosides effectively induce programmed cell death (apoptosis) in cancer cells. For example, Sangivamycin induces apoptosis in adriamycin-resistant breast cancer cells through a mechanism involving PKCδ and JNK activation.[7]

4. Endoplasmic Reticulum (ER) Stress Modulation: Toyocamycin has been shown to selectively inhibit the IRE1α-XBP1 pathway of the unfolded protein response (UPR), which is a key survival pathway for multiple myeloma cells.[6][12]

Visualizing the Mechanisms

To better understand the complex interactions and pathways affected by these compounds, the following diagrams illustrate key mechanisms of action and experimental workflows.

Toyocamycin_Mechanism cluster_cdk9 CDK9 Inhibition Pathway cluster_er_stress ER Stress Pathway Toyocamycin Toyocamycin CDK9 CDK9 Toyocamycin->CDK9 Inhibits (IC50 = 79 nM) IRE1a IRE1α Toyocamycin->IRE1a Inhibits PTEFb P-TEFb Complex CDK9->PTEFb Component of RNA_Pol_II RNA Polymerase II (Ser2 Phosphorylation) PTEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Initiates Oncogene_Expression Oncogene Expression (e.g., MYC) Transcription_Elongation->Oncogene_Expression Leads to Apoptosis Apoptosis Oncogene_Expression->Apoptosis Suppresses XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing Mediates UPR_Survival UPR-mediated Cell Survival XBP1_splicing->UPR_Survival Promotes

Caption: Mechanism of action for Toyocamycin.

Sangivamycin_Mechanism cluster_apoptosis Apoptosis Induction in MCF7/ADR cells Sangivamycin Sangivamycin PKCd Protein Kinase Cδ (PKCδ) Sangivamycin->PKCd Activates JNK c-Jun N-terminal Kinase (JNK) PKCd->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Mitochondria Mitochondria JNK->Mitochondria Induces stress Caspases Caspase Cascade (Caspase-9, -6, -7) Mitochondria->Caspases Activates PARP_Cleavage PARP & Lamin A Cleavage Caspases->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic pathway induced by Sangivamycin.

Experimental_Workflow Compound_Synthesis Synthesis of 7-Deazapurine Nucleosides In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Cell_Lines Panel of Cancer Cell Lines Cell_Lines->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Lead Compounds Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase Assays) Mechanism_Studies->Enzyme_Assays Cellular_Assays Cellular Assays (Apoptosis, Cell Cycle, Western Blot) Mechanism_Studies->Cellular_Assays Nucleic_Acid_Incorporation Nucleic Acid Incorporation Studies Mechanism_Studies->Nucleic_Acid_Incorporation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies Tumor_Growth_Inhibition Evaluation of Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition

Caption: General experimental workflow for evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the study of 7-deazapurine nucleosides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the 7-deazapurine nucleoside analogues for a specified period (e.g., 48 or 72 hours).

    • MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Kinase Inhibition Assay

These assays are used to determine the inhibitory activity of the compounds against specific protein kinases, such as CDK9.

  • Principle: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

  • Protocol Outline (Example for CDK9):

    • Reaction Setup: The assay is performed in a multi-well plate. Each well contains the purified CDK9/cyclin T1 enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent ATP analog).

    • Compound Addition: The 7-deazapurine nucleoside is added at various concentrations.

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.

    • Reaction Termination: The reaction is stopped, often by adding a solution that denatures the enzyme (e.g., a high concentration of EDTA or acid).

    • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or specific antibody-based detection (e.g., ELISA) are used.

    • IC50 Calculation: The percentage of kinase activity is plotted against the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis for Cellular Pathway Modulation

Western blotting is used to detect specific proteins in a cell lysate, allowing researchers to observe changes in protein expression or phosphorylation status upon treatment with a compound.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol Outline:

    • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using an assay like the Bradford or BCA assay to ensure equal loading.

    • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-c-Jun, anti-PARP). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric). The signal is captured using an imaging system.

    • Analysis: The intensity of the protein bands is quantified to compare expression levels between different treatment conditions. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Conclusion and Future Directions

7-deazapurine nucleosides represent a versatile and potent class of anticancer agents with diverse mechanisms of action. Naturally occurring compounds like Toyocamycin and Sangivamycin, along with rationally designed synthetic analogues, have demonstrated significant efficacy against a range of cancers, including drug-resistant phenotypes. Their ability to interfere with fundamental cellular processes such as transcription, DNA integrity, and protein synthesis, often through multiple pathways, makes them compelling candidates for further development.

Future research should focus on optimizing the therapeutic index of these compounds to minimize off-target toxicity, a known limitation for some nucleoside analogues. The development of novel derivatives with improved selectivity for cancer cells, for example, through targeted delivery systems or by exploiting cancer-specific metabolic pathways, holds great promise. Furthermore, exploring combination therapies, where 7-deazapurine nucleosides are used alongside other anticancer drugs, could lead to synergistic effects and overcome resistance mechanisms. The ongoing investigation into this privileged chemical scaffold is likely to yield the next generation of effective cancer chemotherapeutics.

References

Safety Operating Guide

Proper Disposal of 7-Deazaxanthine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Deazaxanthine, a compound used in scientific research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulations.

This compound is classified as a hazardous substance, harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[1][2] Proper handling and disposal are crucial to mitigate potential risks to personnel and the environment. Disposal must always be carried out in accordance with local, state, and federal regulations.[1]

Hazard Classification and Safety Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1][2]
Skin corrosion/irritation2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning[1][2]

Personnel handling this compound should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guide and must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container.[4][5] The container must be compatible with the chemical and have a tightly sealing lid.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.[5][7]

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container.[4] Segregate aqueous waste from organic solvent waste.[4][6] The container must be clearly labeled with the contents, including the concentration of this compound and any solvents used.

  • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8]

  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[7]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[8][9]

  • Keep waste containers closed at all times except when adding waste.[4][6]

3. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4][8]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[4][10]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels must be defaced or removed.[8] Consult your institution's guidelines for specific procedures.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[7][10][11]

  • Follow all institutional procedures for waste pickup, including any required paperwork or online forms.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Alert your supervisor and the institutional EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1] For solid spills, carefully sweep or vacuum the material and place it in a sealed container. Avoid generating dust.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_identification Waste Identification & Segregation cluster_storage Storage & Handling cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes store_saa Store in Satellite Accumulation Area (SAA) is_sharp->store_saa No solid_container->store_saa secondary_containment Use Secondary Containment for Liquids liquid_container->secondary_containment sharps_container->store_saa empty_container Empty Container? store_saa->empty_container secondary_containment->store_saa triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes schedule_pickup Schedule EHS Waste Pickup empty_container->schedule_pickup No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Non-Hazardous Container triple_rinse->dispose_container collect_rinsate->liquid_container drain_disposal Drain Disposal trash_disposal Regular Trash Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 7-Deazaxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 7-Deazaxanthine, a purine derivative with antiangiogenic properties.[1][2] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is classified with several hazards that necessitate careful handling.[3][4] All personnel must be familiar with the following GHS classifications and associated pictograms before working with this compound.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
alt text
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
alt text

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.

Body AreaRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[5]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldEye and face protection is crucial to prevent splashes.[6][7] A face shield should be worn when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.[9] The type of respirator should be selected based on a risk assessment.
Feet Closed-toe shoesShoes must fully cover the feet to protect from spills.[10]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Recommended long-term storage is between 10°C and 25°C.[2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[11]

    • Keep away from strong oxidizing agents.[7]

  • Preparation for Use :

    • Read the Safety Data Sheet (SDS) thoroughly before use.[3]

    • Work in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

    • Ensure an eyewash station and safety shower are readily accessible.[12]

  • Weighing and Aliquoting :

    • This compound is a powder, so care must be taken to avoid creating dust.[1]

    • Perform all weighing and aliquoting within a chemical fume hood or other ventilated enclosure.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Dissolving and Solution Preparation :

    • Add the solvent to the powdered this compound slowly to avoid splashing.

    • If heating is required, use a controlled heating source like a water bath and ensure adequate ventilation.

  • Experimental Use :

    • Always wear the appropriate PPE as outlined above.

    • Handle all solutions containing this compound with the same care as the solid form.

    • Avoid eating, drinking, or smoking in the laboratory.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect all unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Labware :

    • Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste.

    • Dispose of single-use plastics and other lightly contaminated materials in the designated solid waste container.

  • Disposal Procedures :

    • All waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store prepare Prepare for Experiment: Don PPE store->prepare fume_hood Work in Chemical Fume Hood or Ventilated Enclosure prepare->fume_hood weigh Weigh and Aliquot Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.